S-(3-Carboxypropyl)-L-cysteine
描述
Structure
3D Structure
属性
IUPAC Name |
4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNRNDFHINZLV-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of S-(3-Carboxypropyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(3-Carboxypropyl)-L-cysteine (SCPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). By specifically inhibiting CSE, SCPC effectively reduces the biosynthesis of H₂S and modulates the flux of the transsulfuration pathway. This targeted mechanism of action makes SCPC a valuable research tool for studying the physiological and pathological roles of H₂S and a potential scaffold for the development of novel therapeutics targeting conditions associated with H₂S dysregulation. This guide provides a comprehensive overview of the mechanism of action of SCPC, detailed experimental protocols for its characterization, and a summary of its inhibitory activity.
Core Mechanism of Action: Selective Inhibition of Cystathionine γ-Lyase
The primary mechanism of action of this compound is its potent and selective inhibition of cystathionine γ-lyase (CSE).[1][2][3] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes several reactions in the transsulfuration pathway, a critical metabolic route that connects methionine metabolism to the synthesis of cysteine and other sulfur-containing compounds.
SCPC acts as a reversible inhibitor of CSE, meaning it binds to the enzyme and subsequently dissociates, allowing the enzyme to regain activity once the inhibitor is removed.[1] It effectively inhibits two key reactions catalyzed by CSE:
-
The γ-elimination of cystathionine: This is the canonical reaction of CSE in the transsulfuration pathway, leading to the production of L-cysteine, α-ketobutyrate, and ammonia.
-
The β-elimination of cysteine: This reaction is a major pathway for the endogenous production of hydrogen sulfide (H₂S).[2][4]
Crucially, SCPC demonstrates high selectivity for CSE. It does not significantly inhibit other key enzymes involved in H₂S biogenesis, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[2][4] This specificity makes SCPC a superior tool for investigating the specific roles of CSE in biological systems compared to less selective inhibitors like propargylglycine (PPG).
The molecular basis for the inhibitory effect of SCPC has been elucidated through X-ray crystallography. The crystal structure of human CSE in complex with an aminoacrylate intermediate derived from SCPC has been solved at a resolution of 2.5 Å, providing a detailed view of the inhibitor's interaction with the enzyme's active site.[2][4]
Quantitative Data on Inhibitory Activity
The inhibitory potency of SCPC against human cystathionine γ-lyase has been quantified through kinetic studies. The inhibition constants (Ki) for the two primary reactions catalyzed by CSE are summarized in the table below.
| Reaction Catalyzed by Human CSE | Substrate | Ki of SCPC (μM) |
| γ-elimination | L-Cystathionine | 50 ± 3 |
| H₂S Synthesis from Cysteine | L-Cysteine | 180 ± 15 |
Table 1: Inhibitory constants (Ki) of this compound for human cystathionine γ-lyase. Data sourced from Yadav et al., 2019.[2][4]
In cellular studies, SCPC has been shown to effectively inhibit the transsulfuration pathway. In cultured cells, treatment with SCPC resulted in an 80-90% inhibition of the transsulfuration flux, as measured by the transfer of a radiolabel from [³⁵S]methionine to glutathione (GSH).[2][4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize SCPC, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound's inhibitory effects on cystathionine γ-lyase.
Cystathionine γ-Lyase (CSE) Activity Assay (γ-elimination of Cystathionine)
This assay measures the production of cysteine from the CSE-catalyzed cleavage of cystathionine using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of cysteine to produce a yellow-colored product that can be measured spectrophotometrically.
-
Reagents:
-
100 mM HEPES buffer, pH 7.4
-
L-cystathionine stock solution
-
10 mM DTNB in ethanol
-
Purified human CSE
-
This compound (SCPC) stock solution
-
-
Procedure:
-
Prepare reaction mixtures in a cuvette containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM), and varying concentrations of SCPC (e.g., 0-150 μM).
-
Add 10 μL of 10 mM DTNB to each reaction mixture.
-
Pre-incubate the mixtures at 37°C for 3 minutes.
-
Initiate the reaction by adding a known amount of purified human CSE (e.g., 10 μg/mL).
-
Monitor the increase in absorbance at 412 nm for a set period (e.g., 5 minutes) using a spectrophotometer.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The inhibition constant (Ki) can be determined by fitting the data to the appropriate enzyme inhibition model using non-linear regression analysis or by using graphical methods such as the Lineweaver-Burk plot.
-
Hydrogen Sulfide (H₂S) Production Assay (from L-Cysteine)
This assay quantifies the H₂S produced from the CSE-catalyzed degradation of L-cysteine by measuring the formation of lead sulfide (PbS), which is a black precipitate.
-
Reagents:
-
100 mM HEPES buffer, pH 7.4
-
L-cysteine stock solution
-
0.4 mM Lead (II) acetate solution
-
Purified human CSE
-
This compound (SCPC) stock solution
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine (e.g., 0.9-8.0 mM), 0.4 mM lead acetate, and varying concentrations of SCPC (e.g., 0-150 μM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reactions by adding a known amount of purified human CSE (e.g., 20 μg/mL).
-
Monitor the increase in absorbance at 390 nm over time (e.g., 10-30 minutes) using a microplate reader.
-
Calculate the rate of H₂S production from the change in absorbance, using a molar extinction coefficient for PbS of 5,500 M⁻¹cm⁻¹.
-
-
Data Analysis:
-
Similar to the DTNB assay, determine the Ki value for the inhibition of H₂S synthesis by fitting the data to an appropriate enzyme inhibition model.
-
Measurement of Transsulfuration Flux in Cultured Cells
This method assesses the overall activity of the transsulfuration pathway by tracking the incorporation of radioactive sulfur from methionine into glutathione.
-
Materials:
-
Cultured cells (e.g., HEK293T)
-
Cell culture medium
-
[³⁵S]Methionine
-
This compound (SCPC)
-
Lysis buffer
-
Scintillation counter
-
-
Procedure:
-
Culture cells to a desired confluency.
-
Pre-treat the cells with varying concentrations of SCPC for a specified time (e.g., 24 hours).
-
Replace the medium with fresh medium containing [³⁵S]methionine and the corresponding concentration of SCPC.
-
Incubate the cells for a defined period (e.g., 4-6 hours) to allow for the incorporation of the radiolabel.
-
Wash the cells with ice-cold PBS and lyse the cells.
-
Separate the glutathione from other cellular components (e.g., by HPLC or thin-layer chromatography).
-
Quantify the amount of radiolabeled glutathione using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of transsulfuration flux by comparing the amount of radiolabeled GSH in SCPC-treated cells to that in untreated control cells.
-
Conclusion
This compound is a well-characterized, potent, and selective reversible inhibitor of cystathionine γ-lyase. Its ability to specifically target CSE-dependent H₂S production and transsulfuration flux, without affecting other key enzymes in H₂S metabolism, makes it an invaluable tool for researchers in the field. The detailed understanding of its mechanism of action, supported by quantitative kinetic data and structural studies, provides a solid foundation for its use in elucidating the complex roles of CSE and H₂S in health and disease. Furthermore, the chemical scaffold of SCPC holds promise for the future development of more potent and specific inhibitors with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 4. Thioredoxin regulates human mercaptopyruvate sulfurtransferase at physiologically-relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
The Function of S-(3-Carboxypropyl)-L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Carboxypropyl)-L-cysteine (CPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE). This technical guide delineates the core function of CPC, its mechanism of action, and its impact on the transsulfuration pathway and hydrogen sulfide (H2S) production. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and utilizing this compound in their studies.
Core Function and Mechanism of Action
This compound is a thioether derivative of L-cysteine that functions as a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE).[1][2] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine from methionine. It also plays a crucial role in the production of the gaseous signaling molecule hydrogen sulfide (H2S).
CPC exerts its inhibitory effect on CSE by targeting both the canonical cystathionine cleavage reaction and the synthesis of H2S from cysteine.[1][3] A key characteristic of CPC is its high selectivity for CSE. It does not inhibit other enzymes involved in H2S biogenesis, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[1][4] This specificity makes CPC a valuable tool for studying the physiological and pathophysiological roles of CSE-dependent H2S production.
The inhibitory action of CPC is reversible and, notably, its efficacy is not dependent on the order of substrate or inhibitor addition, which contrasts with other CSE inhibitors like propargylglycine (PPG).[3][4] Structural studies have revealed that CPC forms an aminoacrylate intermediate when in complex with human CSE, providing a molecular basis for its inhibitory effect.[3][4]
Quantitative Inhibition Data
The inhibitory potency of this compound against human cystathionine γ-lyase (CSE) has been quantified, providing valuable data for experimental design and interpretation.
| Reaction | Enzyme | Inhibitor | Ki Value (μM) | Reference |
| γ-elimination of cystathionine | Human CSE | This compound | 50 ± 3 | [3][4] |
| H2S synthesis from cysteine | Human CSE | This compound | 180 ± 15 | [3][4] |
In cellular contexts, CPC has demonstrated significant efficacy in modulating the transsulfuration pathway.
| Cellular Effect | Inhibitor Concentration | Inhibition Level | Reference |
| Inhibition of transsulfuration flux in cultured cells | Not specified | 80-90% | [3][4] |
Signaling Pathway Inhibition
This compound directly inhibits a key step in the transsulfuration pathway, thereby impacting the production of both cysteine and hydrogen sulfide.
Experimental Protocols
The following are generalized methodologies based on the cited literature for studying the effects of this compound.
Enzyme Inhibition Kinetics
Objective: To determine the inhibitory constant (Ki) of CPC against cystathionine γ-lyase.
Methodology:
-
Enzyme Preparation: Purified recombinant human CSE is used.
-
Assay Buffer: A suitable buffer, such as potassium phosphate buffer (pH 7.4), is prepared.
-
Substrate Solutions: Stock solutions of L-cystathionine and L-cysteine are prepared.
-
Inhibitor Solutions: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.
-
Assay Procedure:
-
The reaction mixture contains the assay buffer, pyridoxal 5'-phosphate (PLP) cofactor, and varying concentrations of the substrate.
-
The enzyme is pre-incubated with different concentrations of CPC.
-
The reaction is initiated by the addition of the substrate.
-
For the γ-elimination of cystathionine, the production of α-ketobutyrate can be monitored spectrophotometrically.
-
For H2S synthesis from cysteine, H2S production can be measured using methods such as the methylene blue assay or with specific H2S sensors.
-
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The Ki value is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or mixed-type inhibition).
Cellular Transsulfuration Flux Assay
Objective: To measure the effect of CPC on the conversion of methionine to glutathione in cultured cells.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293) is cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of CPC for a specified duration.
-
Radiolabeling: The culture medium is replaced with a medium containing [³⁵S]methionine, and the cells are incubated to allow for the incorporation of the radiolabel into the transsulfuration pathway.
-
Cell Lysis and Metabolite Extraction: Cells are harvested and lysed, and cellular metabolites are extracted.
-
Separation and Quantification: The radiolabeled glutathione ([³⁵S]GSH) is separated from other radiolabeled species using techniques like high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of [³⁵S]GSH is quantified using a scintillation counter. The percentage of inhibition of transsulfuration flux is calculated by comparing the amount of [³⁵S]GSH in CPC-treated cells to that in untreated control cells.
Experimental Workflow Visualization
The general workflow for investigating the inhibitory properties of this compound is outlined below.
Conclusion
This compound is a valuable research tool for the specific inhibition of cystathionine γ-lyase. Its well-characterized inhibitory mechanism and selectivity make it a superior alternative to less specific inhibitors for studying the roles of CSE in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize CPC in their investigations into the transsulfuration pathway and H2S signaling.
References
- 1. This compound | 30845-11-5 [chemicalbook.com]
- 2. This compound | 30845-11-5 [amp.chemicalbook.com]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
S-(3-Carboxypropyl)-L-cysteine: A Selective Inhibitor of Cystathionine γ-lyase for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," playing a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, and oxidative stress. The enzymatic production of H₂S in mammals is primarily catalyzed by three enzymes, with cystathionine γ-lyase (CSE) being a key contributor in the cardiovascular and other peripheral systems. The ability to modulate H₂S levels through the specific inhibition of CSE is of significant interest for both basic research and the development of novel therapeutics. S-(3-Carboxypropyl)-L-cysteine (SCPC) has been identified as a potent, selective, and reversible inhibitor of CSE. This technical guide provides a comprehensive overview of SCPC, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its effects on key signaling pathways.
Introduction to Cystathionine γ-lyase and Hydrogen Sulfide
Cystathionine γ-lyase (CSE), also known as cystathionase, is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the transsulfuration pathway, converting cystathionine to L-cysteine.[1] Beyond this canonical reaction, CSE is a major endogenous source of hydrogen sulfide (H₂S) through the γ-elimination of L-cysteine.[2][3] H₂S, once considered merely a toxic gas, is now recognized as a vital signaling molecule with diverse physiological functions.[4] Dysregulation of the CSE/H₂S pathway has been implicated in various diseases, including hypertension, atherosclerosis, and inflammatory conditions, making CSE a compelling target for therapeutic intervention.[5][6]
This compound (SCPC): A Selective CSE Inhibitor
This compound (SCPC) is a thioether analog of L-cysteine that acts as a selective and reversible inhibitor of CSE.[7] Unlike the commonly used irreversible inhibitor propargylglycine (PPG), SCPC's efficacy is not dependent on the order of substrate/inhibitor addition, providing a more reliable tool for in vitro and cellular studies.[8] SCPC competitively inhibits both the γ-elimination of cystathionine and the H₂S synthesis from cysteine catalyzed by human CSE.[9] Importantly, SCPC exhibits high selectivity for CSE, sparing other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST).[8][10]
Quantitative Inhibitory Data
The inhibitory potency of SCPC against human CSE has been quantitatively characterized, providing essential data for its application in research. The key inhibitory constants are summarized in the table below.
| Parameter | Value (Human CSE) | Reference |
| Kᵢ (γ-elimination of cystathionine) | 50 ± 3 µM | [9] |
| Kᵢ (H₂S synthesis from cysteine) | 180 ± 15 µM | [9] |
| Kd(app) (Binding affinity to CSE) | 26 ± 3 µM | [9] |
Mechanism of Action of SCPC
SCPC acts as a competitive inhibitor of CSE, binding to the active site and preventing the binding of its natural substrates, cystathionine and L-cysteine.[11] The crystal structure of human CSE in complex with an SCPC-derived intermediate reveals the molecular basis for its inhibitory effect.[8] The carboxypropyl group of SCPC occupies a position within the active site that interferes with the proper positioning of the substrates for catalysis.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the inhibitory activity of SCPC on CSE.
Cystathionine γ-lyase (CSE) Activity Assay (γ-elimination of cystathionine)
This protocol is adapted from the method described by Yadav et al. (2019).[9]
Principle: The γ-elimination of L-cystathionine by CSE produces α-ketobutyrate, which can be quantified by reacting with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone.
Reagents:
-
100 mM HEPES buffer, pH 7.4
-
Recombinant human CSE (concentration to be determined empirically, e.g., 10 µg/mL)
-
L-cystathionine stock solution (e.g., 100 mM)
-
This compound (SCPC) stock solution (in buffer)
-
50% Trichloroacetic acid (TCA)
-
0.1% 2,4-Dinitrophenylhydrazine (DNPH) in 2 M HCl
-
2.5 M NaOH
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine (e.g., 0.1-10 mM), and varying concentrations of SCPC (e.g., 0-200 µM).
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding recombinant human CSE to a final concentration of 10 µg/mL.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 50% TCA and centrifuge to pellet the precipitated protein.
-
To the supernatant, add an equal volume of 0.1% DNPH and incubate at room temperature for 10 minutes.
-
Add two volumes of 2.5 M NaOH to develop the color.
-
Measure the absorbance at 450 nm using a spectrophotometer.
-
Generate a standard curve using known concentrations of α-ketobutyrate.
-
Calculate the reaction velocity and determine the Kᵢ value using appropriate enzyme kinetic models (e.g., Lineweaver-Burk or non-linear regression analysis).
Hydrogen Sulfide (H₂S) Production Assay
This protocol is based on the lead sulfide precipitation method.
Principle: H₂S produced by CSE from L-cysteine reacts with lead acetate to form lead sulfide (PbS), a black precipitate, which can be quantified spectrophotometrically.
Reagents:
-
100 mM HEPES buffer, pH 7.4
-
Recombinant human CSE (e.g., 20 µg/mL)
-
L-cysteine stock solution (e.g., 100 mM)
-
SCPC stock solution (in buffer)
-
Lead acetate stock solution (e.g., 4 mM)
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine (e.g., 0.5-10 mM), varying concentrations of SCPC (e.g., 0-500 µM), and a final concentration of 0.4 mM lead acetate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding recombinant human CSE to a final concentration of 20 µg/mL.
-
Immediately monitor the increase in absorbance at 390 nm over time using a plate reader at 37°C.
-
The rate of PbS formation is proportional to the rate of H₂S production.
-
Calculate the initial reaction velocities and determine the Kᵢ for H₂S synthesis inhibition.
Cellular Transsulfuration Flux Assay
This assay measures the flux of sulfur from methionine to glutathione, a process dependent on CSE activity.[9]
Principle: Cells are incubated with [³⁵S]methionine. The radiolabel is incorporated into S-adenosylmethionine (SAM) and subsequently transferred to cysteine via the transsulfuration pathway, and finally into glutathione (GSH). Inhibition of CSE by SCPC will reduce the incorporation of the radiolabel into GSH.
Reagents:
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., HepG2)
-
[³⁵S]Methionine
-
SCPC
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Reagents for GSH quantification (e.g., Ellman's reagent or HPLC-based methods)
-
Scintillation cocktail and counter
Procedure:
-
Plate cells (e.g., HepG2) and grow to confluence.
-
Wash the cells with methionine-free medium.
-
Incubate the cells in methionine-free medium containing [³⁵S]methionine and varying concentrations of SCPC (e.g., 0-5 mM) for a defined period (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and collect the lysate.
-
Separate and quantify the amount of radiolabeled GSH using techniques such as HPLC or precipitation methods followed by scintillation counting.
-
Normalize the amount of [³⁵S]GSH to the total protein concentration in the lysate.
-
Determine the effect of SCPC on the transsulfuration flux.
Signaling Pathways Modulated by CSE Inhibition
Inhibition of CSE by SCPC leads to a reduction in endogenous H₂S production, which in turn modulates several key signaling pathways.
Vasodilation Signaling Pathway
H₂S is a potent vasodilator. Its depletion through CSE inhibition can affect vascular tone.
Caption: SCPC inhibits CSE, reducing H₂S-mediated vasodilation.
Inflammatory Signaling Pathway
The CSE/H₂S pathway plays a complex, often anti-inflammatory, role. Its inhibition can therefore impact inflammatory responses.
Caption: Inhibition of CSE by SCPC can modulate inflammatory pathways like NF-κB and JNK.
Experimental Workflow for Assessing SCPC Activity
A logical workflow for characterizing a potential CSE inhibitor like SCPC is outlined below.
Caption: A typical workflow for the characterization of a CSE inhibitor.
Conclusion
This compound represents a valuable tool for the scientific community engaged in H₂S research. Its selectivity and reversible mode of action make it a superior choice over less specific inhibitors for dissecting the intricate roles of the CSE/H₂S pathway in health and disease. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in the laboratory. Further investigation into the therapeutic potential of SCPC and its derivatives is warranted, with the promise of developing novel treatments for a range of cardiovascular, inflammatory, and other disorders.
References
- 1. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of cystathionine γ-lyase (CSE)/hydrogen sulfide pathway contributes to ox-LDL-induced inflammation in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of hydrogen sulfide in the vascular wall | Semantic Scholar [semanticscholar.org]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. mdpi.com [mdpi.com]
- 8. CSE/H2S Signaling Pathways in Enhancing Muscle Function and Insulin Sensitivity During Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. cdn.graphpad.com [cdn.graphpad.com]
- 11. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of S-(3-Carboxypropyl)-L-cysteine in the Hydrogen Sulfide Synthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (H₂S) is a critical gaseous signaling molecule involved in a wide array of physiological and pathophysiological processes. Its endogenous production is primarily regulated by three key enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST). Understanding the contribution of each enzyme to H₂S biogenesis is crucial for developing targeted therapeutics. This technical guide provides an in-depth analysis of S-(3-Carboxypropyl)-L-cysteine (SCPC), a selective inhibitor of cystathionine γ-lyase. We will explore its mechanism of action, specificity, and its utility as a research tool to dissect the complexities of the H₂S synthesis pathway. This document will also present quantitative data on its inhibitory effects, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this field.
Introduction to the Hydrogen Sulfide Synthesis Pathway
Hydrogen sulfide is endogenously produced from L-cysteine and other sulfur-containing amino acids through enzymatic pathways.[1][2] The primary enzymes responsible for H₂S production in mammalian tissues are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), both of which are pyridoxal phosphate (PLP)-dependent enzymes in the transsulfuration pathway, and 3-mercaptopyruvate sulfurtransferase (3-MST), which works in concert with cysteine aminotransferase (CAT).[2][3]
-
Cystathionine β-synthase (CBS): Primarily found in the central nervous system, CBS catalyzes the condensation of homocysteine and serine to form cystathionine.[4][5] It can also produce H₂S from cysteine.[2]
-
Cystathionine γ-lyase (CSE): Predominantly located in the cardiovascular system and liver, CSE catalyzes the breakdown of cystathionine into cysteine, α-ketobutyrate, and ammonia.[6] It is also a major contributor to H₂S production from cysteine.[7][8]
-
3-Mercaptopyruvate Sulfurtransferase (3-MST) and Cysteine Aminotransferase (CAT): This pathway involves the transamination of cysteine to 3-mercaptopyruvate (3-MP) by CAT, followed by the desulfuration of 3-MP by 3-MST to produce pyruvate and H₂S.[9][10][11]
The distinct tissue distribution and regulatory mechanisms of these enzymes underscore the need for specific inhibitors to elucidate their individual physiological roles.
This compound (SCPC): A Selective Inhibitor of Cystathionine γ-lyase
This compound, also referred to as CPC, has been identified as a specific inhibitor of cystathionine γ-lyase (CSE)-dependent hydrogen sulfide synthesis.[7][8] Unlike broad-spectrum or mechanism-based inhibitors like propargylglycine (PPG), which can have confounding effects, SCPC offers a more targeted approach to studying the CSE-mediated pathway.[7][12]
Mechanism of Inhibition
SCPC acts as a competitive inhibitor of CSE.[7] It has been shown to inhibit both the γ-elimination of cystathionine and the synthesis of H₂S from cysteine catalyzed by human CSE.[7][8] Structural studies have revealed that SCPC leads to the formation of a CPC-derived aminoacrylate intermediate within the active site of CSE, providing a molecular basis for its inhibitory action.[7]
Specificity of Inhibition
A key advantage of SCPC as a research tool is its specificity for CSE. Studies have demonstrated that SCPC does not significantly inhibit the other key enzymes involved in H₂S biogenesis, namely cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (3-MST), nor the indirectly involved cysteine aminotransferase (CAT).[7][8] This selectivity allows for the specific interrogation of CSE's role in various biological processes.
Quantitative Analysis of SCPC Inhibition
The inhibitory potency of SCPC against human CSE has been quantitatively determined through kinetic studies. The inhibition constants (Kᵢ) provide a measure of the inhibitor's affinity for the enzyme.
| Enzyme Activity Inhibited | Substrate | Organism | Kᵢ (μM) | Reference |
| γ-elimination | Cystathionine | Human | 50 ± 3 | [7] |
| H₂S Synthesis | Cysteine | Human | 180 ± 15 | [7] |
Experimental Protocols
In Vitro CSE Inhibition Assay
This protocol describes a method to determine the inhibitory effect of SCPC on CSE activity by measuring the rate of H₂S production.
Materials:
-
Recombinant human CSE
-
L-cysteine
-
This compound (SCPC)
-
Pyridoxal 5'-phosphate (PLP)
-
HEPES buffer (pH 7.4)
-
Lead acetate solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, PLP, and varying concentrations of the inhibitor (SCPC).
-
Add recombinant human CSE to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the substrate, L-cysteine.
-
The H₂S produced can be measured using a lead acetate-based colorimetric assay. Place lead acetate paper strips over the reaction mixture. H₂S will react with lead acetate to form lead sulfide, which is black.
-
Alternatively, use a fluorescent probe for H₂S detection for more quantitative measurements.
-
Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the initial reaction rates at different inhibitor concentrations.
-
Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Visualizations
Hydrogen Sulfide Synthesis Pathways and SCPC Inhibition
Caption: SCPC selectively inhibits the CSE-mediated H₂S production.
Experimental Workflow for CSE Inhibition Assay
Caption: Workflow for determining the inhibitory constant (Kᵢ) of SCPC.
Specificity of SCPC as a CSE Inhibitor
Caption: SCPC demonstrates high specificity for CSE over other H₂S enzymes.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the specific inhibition of cystathionine γ-lyase. Its selectivity provides a significant advantage over other less specific inhibitors, enabling researchers to more accurately delineate the role of CSE in H₂S-mediated signaling in both health and disease. Future research may focus on leveraging the structure of SCPC as a scaffold to develop even more potent and specific inhibitors of H₂S biogenesis. Such developments will be instrumental in advancing our understanding of H₂S biology and in the pursuit of novel therapeutic strategies targeting this important signaling pathway.
References
- 1. Cysteine Activated Hydrogen Sulfide (H2S) Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]
- 5. CBS gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 7. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The mercaptopyruvate pathway in cysteine catabolism: a physiologic role and related disease of the multifunctional 3-mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 11. 3-Mercaptopyruvate sulfurtransferase produces hydrogen sulfide and bound sulfane sulfur in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
The Intersection of S-(3-Carboxypropyl)-L-cysteine and the Transsulfuration Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of S-(3-Carboxypropyl)-L-cysteine (SCPC), a selective and reversible inhibitor of cystathionine γ-lyase (CSE), a pivotal enzyme in the transsulfuration pathway. The document details the mechanism of action of SCPC, its specificity, and its impact on hydrogen sulfide (H₂S) biosynthesis. Quantitative inhibitory data are presented, alongside detailed experimental protocols for assessing its activity. Visual diagrams of the relevant biochemical pathways and experimental workflows are included to facilitate a deeper understanding of SCPC's role as a chemical probe and potential therapeutic scaffold.
Introduction to the Transsulfuration Pathway and SCPC
The transsulfuration pathway is a critical metabolic route that connects methionine metabolism to the synthesis of cysteine and other sulfur-containing compounds.[1][2][3] In mammals, this occurs via the "reverse" transsulfuration pathway, which involves two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[3][4] CSE, also known as CTH or γ-cystathionase, catalyzes the final step, converting cystathionine to L-cysteine.[5] Beyond its canonical role, CSE is a primary source of the gaseous signaling molecule hydrogen sulfide (H₂S), which is involved in a myriad of physiological processes, including vascular tone regulation and inflammation.[1][6][7]
This compound, also known as CPC, is a thioether derivative of L-cysteine that has been identified as a potent and selective inhibitor of CSE.[6] Unlike broad-spectrum or irreversible inhibitors, SCPC offers a more targeted approach to studying CSE-dependent processes, making it a valuable tool for research and a potential starting point for the development of therapeutics aimed at modulating H₂S levels in various pathologies.[1][7]
Mechanism of Action and Specificity
SCPC functions as a competitive inhibitor at the active site of CSE.[6] It effectively competes with the enzyme's natural substrates, cystathionine for the canonical γ-elimination reaction, and cysteine for H₂S synthesis.[7] Structural studies have revealed that SCPC forms an aminoacrylate intermediate when complexed with human CSE, providing a clear molecular basis for its inhibitory effect.[1][7]
A key advantage of SCPC is its specificity. Studies have shown that it selectively inhibits CSE while sparing other enzymes involved in H₂S biogenesis, namely cystathionine β-synthase (CBS) and 3-mercaptopyruvate sulfurtransferase (MST).[1][7] This specificity is crucial for dissecting the specific contributions of CSE to cellular physiology and disease.
Quantitative Data: Inhibitory Profile of SCPC
The inhibitory potency of SCPC against human cystathionine γ-lyase (CSE) has been characterized in vitro. The data highlights its competitive nature and greater efficacy against the canonical reaction compared to H₂S synthesis from cysteine.
| Parameter | Value (µM) | Target Reaction | Enzyme Source | Reference |
| Kᵢ | 50 ± 3 | γ-elimination of cystathionine | Human CSE | [7] |
| Kᵢ | 180 ± 15 | H₂S synthesis from cysteine | Human CSE | [7] |
| Kd(app) | 26 ± 3 | Binding to CSE | Human CSE | [6] |
In cellular assays, SCPC has been shown to suppress the CSE-dependent transsulfuration flux by 80-90%, demonstrating its efficacy in a biological context.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of SCPC.
In Vitro CSE Inhibition Assay
This protocol is used to determine the inhibitory constant (Kᵢ) of SCPC on CSE activity.
-
Reagents and Buffers:
-
Recombinant human CSE enzyme.
-
Reaction Buffer: 100 mM HEPES, pH 7.4.
-
Substrates: L-cystathionine or L-cysteine.
-
Inhibitor: this compound (SCPC) stock solution.
-
Detection Reagent: 1 mM 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
-
Procedure for Cystathionine Cleavage (γ-elimination):
-
Prepare a reaction mixture containing HEPES buffer, 0.15 mM L-cystathionine, 1 mM DTNB, and varying concentrations of SCPC.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding CSE (e.g., 10 µg/mL final concentration).
-
Monitor the increase in absorbance at 412 nm continuously for 10-15 minutes. The absorbance change corresponds to the production of 2-nitro-5-thiobenzoate (TNB) upon reaction of DTNB with the thiol product.
-
Calculate initial reaction velocities from the linear portion of the absorbance curve.
-
Determine the Kᵢ value by fitting the data to the appropriate competitive inhibition model using non-linear regression analysis.
-
-
Procedure for H₂S Synthesis from Cysteine:
-
The protocol is similar, but L-cystathionine is replaced with L-cysteine as the substrate.
-
Due to the different reaction kinetics, substrate and enzyme concentrations may need optimization.
-
The Kᵢ is calculated similarly, reflecting the inhibition of H₂S production.
-
Cellular Transsulfuration Flux Assay
This method quantifies the metabolic flux from methionine to glutathione (GSH), providing a measure of the entire transsulfuration pathway activity in cultured cells.
-
Materials:
-
Cultured cells (e.g., HEK293T, HepG2).
-
Culture medium, dialyzed fetal bovine serum.
-
[³⁵S]-Methionine (radiolabel).
-
SCPC stock solution.
-
Cell lysis buffer.
-
Reagents for GSH quantification (e.g., HPLC-based method or enzymatic recycling assay).
-
Scintillation counter.
-
-
Procedure:
-
Plate cells and grow to desired confluency.
-
Wash cells and replace the medium with a methionine-free medium containing dialyzed serum.
-
Add [³⁵S]-Methionine to the medium, along with varying concentrations of SCPC or vehicle control.
-
Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the metabolic conversion of the radiolabel.
-
After incubation, wash the cells thoroughly with cold PBS to remove extracellular radiolabel.
-
Lyse the cells and collect the protein-free supernatant.
-
Measure the total protein concentration in the cell lysate for normalization.
-
Quantify the amount of radiolabeled [³⁵S] incorporated into the GSH pool using a scintillation counter. The GSH fraction can be separated by HPLC prior to counting for specificity.
-
Calculate the transsulfuration flux as the amount of [³⁵S]-GSH per mg of protein.
-
Determine the percentage of inhibition by comparing the flux in SCPC-treated cells to the vehicle-treated control.
-
Conclusion and Future Directions
This compound is a well-characterized, specific, and reversible inhibitor of cystathionine γ-lyase. Its ability to selectively target CSE without affecting other key enzymes in sulfur metabolism makes it an invaluable research tool for investigating the physiological and pathophysiological roles of CSE and CSE-derived H₂S. The quantitative data and protocols provided herein serve as a guide for its application in experimental settings. Future research may focus on optimizing the structure of SCPC to develop even more potent and cell-permeable inhibitors, potentially leading to novel therapeutic agents for conditions characterized by H₂S dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Transsulfuration activity can support cell growth upon extracellular cysteine limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cystathionine γ-Lyase Self-Inactivates by Polysulfidation during Cystine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Properties of S-(3-Carboxypropyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Carboxypropyl)-L-cysteine (CPC) is a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of hydrogen sulfide (H₂S). By specifically targeting CSE, CPC offers a valuable tool for investigating the physiological and pathophysiological roles of H₂S, a critical gaseous signaling molecule. This technical guide provides a comprehensive overview of the biochemical properties of CPC, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways. This document is intended to serve as a foundational resource for researchers in academia and the pharmaceutical industry engaged in the study of H₂S biology and the development of novel therapeutics targeting this pathway.
Introduction
Hydrogen sulfide (H₂S) has emerged as a crucial endogenously produced gasotransmitter, playing significant roles in a myriad of physiological processes, including vasodilation, neuromodulation, cytoprotection, and inflammation. The primary enzymatic source of H₂S in the cardiovascular system and other peripheral tissues is cystathionine γ-lyase (CSE), also known as cystathionase. Given the broad biological activities of H₂S, the modulation of its production through the inhibition of CSE presents a compelling therapeutic strategy for a variety of diseases.
This compound (CPC) has been identified as a potent and selective inhibitor of CSE. Unlike other less specific inhibitors, CPC demonstrates a high degree of selectivity for CSE over other enzymes involved in sulfur metabolism, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (3-MST). This specificity makes CPC an invaluable chemical probe for elucidating the precise functions of CSE-derived H₂S in health and disease.
This guide will delve into the core biochemical characteristics of CPC, providing the necessary technical details for its application in research and drug development.
Chemical and Physical Properties
This compound is a synthetic amino acid derivative. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₄S | [1] |
| Molecular Weight | 207.25 g/mol | [1] |
| IUPAC Name | 4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | [1] |
| CAS Number | 30845-11-5 | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in aqueous base | [2] |
Biochemical Activity and Mechanism of Action
CPC functions as a competitive inhibitor of cystathionine γ-lyase.[3] It competes with the natural substrates of CSE, L-cystathionine and L-cysteine, for binding to the active site of the enzyme. The binding of CPC to CSE prevents the catalytic conversion of these substrates, thereby inhibiting the production of H₂S.[4]
The key inhibitory activities of CPC are quantified by its inhibition constants (Kᵢ), which represent the concentration of the inhibitor required to produce half-maximum inhibition.
Quantitative Data: Inhibition of Cystathionine γ-Lyase
The inhibitory potency of this compound against human CSE has been determined for its two primary H₂S-generating reactions.
| Reaction | Substrate | Kᵢ (μM) |
| γ-elimination | L-Cystathionine | 50 ± 3 |
| β-elimination | L-Cysteine | 180 ± 15 |
Data from Yadav et al., 2019[4]
These values indicate that CPC is a potent inhibitor of both the canonical γ-elimination reaction of cystathionine and the H₂S synthesis from cysteine.
Specificity of Inhibition
A critical feature of CPC is its high selectivity for CSE. Studies have shown that CPC does not significantly inhibit other key enzymes in the transsulfuration pathway, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (3-MST).[4] This selectivity is crucial for attributing the observed biological effects of CPC specifically to the inhibition of CSE-mediated H₂S production.
Impact on Cellular Signaling Pathways
By inhibiting CSE, this compound effectively reduces the intracellular levels of H₂S. This reduction in H₂S has profound effects on numerous downstream signaling pathways.
The Transsulfuration Pathway and H₂S Synthesis
The transsulfuration pathway is central to sulfur metabolism, converting methionine to cysteine, which can then be used for protein synthesis, glutathione (GSH) production, or as a substrate for H₂S generation by CSE.
Caption: The transsulfuration pathway leading to H₂S production and its inhibition by CPC.
Downstream Signaling Consequences of H₂S Depletion
The reduction of H₂S levels due to CSE inhibition by CPC can modulate a variety of signaling cascades, including those involved in:
-
Oxidative Stress: H₂S is a potent antioxidant. Its depletion can lead to increased levels of reactive oxygen species (ROS), impacting redox-sensitive signaling pathways.
-
Inflammation: H₂S has anti-inflammatory properties, in part through the inhibition of the NF-κB signaling pathway. CPC treatment can therefore lead to an exacerbation of inflammatory responses.
-
Apoptosis: H₂S can protect against apoptosis. Inhibition of its synthesis may promote programmed cell death.
-
Vasodilation: H₂S contributes to the relaxation of vascular smooth muscle. Its reduction can lead to vasoconstriction and increased blood pressure.
-
Neuromodulation: In the nervous system, H₂S acts as a neuromodulator, and its altered levels can affect synaptic transmission and neuronal excitability.
Caption: Logical flow of CPC's effect on CSE, H₂S production, and downstream cellular processes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical properties of this compound.
Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol is adapted from Yadav et al., 2019, and is used to determine the inhibitory effect of CPC on the enzymatic activity of CSE.[4]
Objective: To measure the Kᵢ of CPC for the γ-elimination of L-cystathionine and the β-elimination of L-cysteine by human CSE.
Materials:
-
Purified human CSE
-
This compound (CPC)
-
L-cystathionine
-
L-cysteine
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Lead(II) acetate
-
HEPES buffer (100 mM, pH 7.4)
-
96-well microplate reader
Procedure for L-cystathionine cleavage (γ-elimination):
-
Prepare a reaction mixture in a 96-well plate containing:
-
100 mM HEPES buffer, pH 7.4
-
Varying concentrations of L-cystathionine (e.g., 0.1 to 1.0 mM)
-
1 mM DTNB
-
Varying concentrations of CPC (e.g., 0 to 150 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of purified human CSE (e.g., 10 µg/mL).
-
Immediately monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) from the reaction of the product, α-ketobutyrate, with DTNB.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.
-
Determine the Kᵢ value using Lineweaver-Burk or non-linear regression analysis.
Procedure for H₂S synthesis from L-cysteine (β-elimination):
-
Prepare a reaction mixture in a 96-well plate containing:
-
100 mM HEPES buffer, pH 7.4
-
Varying concentrations of L-cysteine (e.g., 0.9 to 8.0 mM)
-
0.4 mM lead acetate
-
Varying concentrations of CPC (e.g., 0 to 150 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a fixed concentration of purified human CSE (e.g., 20 µg/mL).
-
Monitor the formation of lead sulfide (PbS) as a dark precipitate. H₂S production can be quantified using a lead sulfide-sensitive electrode or by measuring the absorbance of the resulting methylene blue after stopping the reaction and adding N,N-dimethyl-p-phenylenediamine and FeCl₃.
-
Calculate the initial reaction velocities.
-
Determine the Kᵢ value using appropriate kinetic analysis.
Caption: Experimental workflow for the CSE inhibition assay.
Measurement of Transsulfuration Flux in Cultured Cells
This protocol outlines a method to assess the impact of CPC on the flux of the transsulfuration pathway in a cellular context, as described by Yadav et al., 2019.[4]
Objective: To quantify the effect of CPC on the conversion of [³⁵S]methionine to [³⁵S]glutathione in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Cell culture medium
-
This compound (CPC)
-
[³⁵S]Methionine (radiolabeled)
-
Cell lysis buffer
-
Reagents for glutathione extraction and quantification (e.g., HPLC with fluorescence detection after derivatization with monobromobimane)
-
Scintillation counter
Procedure:
-
Plate cells in appropriate culture dishes and allow them to adhere and grow to a desired confluency.
-
Treat the cells with varying concentrations of CPC or a vehicle control for a specified period (e.g., 24 hours).
-
Replace the medium with fresh medium containing [³⁵S]methionine and continue the incubation for a defined labeling period (e.g., 4-6 hours).
-
After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [³⁵S]methionine.
-
Lyse the cells using a suitable lysis buffer.
-
Extract the glutathione from the cell lysates. This can be achieved by protein precipitation with an acid (e.g., perchloric acid) followed by neutralization.
-
Quantify the total glutathione concentration in the extracts.
-
Separate the [³⁵S]glutathione from other radiolabeled species in the extract using a suitable chromatographic method (e.g., HPLC).
-
Measure the radioactivity of the [³⁵S]glutathione fraction using a scintillation counter.
-
Normalize the amount of [³⁵S]glutathione to the total glutathione concentration and the total protein content of the cell lysate.
-
Compare the transsulfuration flux (rate of [³⁵S]methionine incorporation into glutathione) in CPC-treated cells to that in control cells to determine the inhibitory effect.
Applications in Research and Drug Development
The specific and potent inhibitory action of this compound on cystathionine γ-lyase makes it a valuable tool for:
-
Target Validation: Confirming the role of CSE-derived H₂S in various cellular and animal models of disease.
-
Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by H₂S.
-
Drug Discovery: Serving as a lead compound or a reference inhibitor for the development of novel CSE inhibitors with improved pharmacokinetic and pharmacodynamic properties.
-
Preclinical Research: Investigating the therapeutic potential of CSE inhibition in conditions such as hypertension, inflammation, and certain types of cancer.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of cystathionine γ-lyase. Its utility as a research tool is paramount for advancing our understanding of the complex biology of hydrogen sulfide. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for scientists and researchers to effectively utilize CPC in their studies and to further explore the therapeutic potential of targeting the transsulfuration pathway. As research into the multifaceted roles of H₂S continues to expand, the importance of specific chemical probes like CPC will undoubtedly grow.
References
- 1. Methionine flux to transsulfuration is enhanced in the long living Ames dwarf mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fragment-based de novo design of a cystathionine γ-lyase selective inhibitor blocking hydrogen sulfide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of S-(3-Carboxypropyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Carboxypropyl)-L-cysteine (CPC) is a noteworthy molecule in the study of hydrogen sulfide (H₂S) signaling pathways. Identified as a potent and selective inhibitor of cystathionine γ-lyase (CSE), a key enzyme in endogenous H₂S production, CPC serves as a valuable tool for investigating the physiological and pathophysiological roles of H₂S. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development. The guide includes detailed, albeit proposed, experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows to facilitate further research and application of this compound.
Discovery and Biological Significance
This compound was prominently described as a novel and effective inhibitor of cystathionine γ-lyase (CSE) in a 2019 study by Yadav et al.[1] This study distinguished CPC from the well-known, mechanism-based CSE inhibitor, propargylglycine (PPG), noting that CPC's inhibitory efficacy was not dependent on the order of substrate or inhibitor addition.
The primary biological significance of CPC lies in its ability to selectively inhibit the γ-elimination reaction of cystathionine and the H₂S synthesis from cysteine catalyzed by human CSE.[1] This specificity is crucial, as CPC does not significantly affect other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[1] This selectivity makes CPC a valuable chemical probe for elucidating the specific contributions of CSE to H₂S signaling in various physiological and disease contexts. The 2.5 Å resolution crystal structure of human CSE in complex with the CPC-derived aminoacrylate intermediate has provided a structural basis for its inhibitory mechanism.[1]
Physicochemical and Purity Data
A summary of the key physicochemical properties and available purity information for this compound is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | --INVALID-LINK-- |
| CAS Number | 30845-11-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₁₃NO₄S | --INVALID-LINK-- |
| Molecular Weight | 207.25 g/mol | --INVALID-LINK-- |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Purity (HPLC) | ≥98% | --INVALID-LINK-- |
| Purity (HPLC) | >95% | --INVALID-LINK-- |
| Solubility | 2 mg/mL in 0.1N HCl (warmed) | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
Synthesis of this compound
Proposed Experimental Protocol for Synthesis
This proposed protocol is based on the general principles of S-alkylation of cysteine.
Reaction Scheme:
L-Cysteine + 4-Bromobutanoic acid → this compound
Reagents and Materials:
-
L-cysteine
-
4-Bromobutanoic acid
-
Sodium hydroxide (NaOH) or other suitable base
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl) for pH adjustment
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolution of L-Cysteine: In a round-bottom flask, dissolve L-cysteine in a solution of sodium hydroxide in deionized water under stirring. The base is used to deprotonate the thiol group of cysteine, forming the more nucleophilic thiolate.
-
Addition of Alkylating Agent: To the stirred solution of L-cysteine, add 4-bromobutanoic acid portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4. This will protonate the carboxyl groups and precipitate the product.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Note: Quantitative data for the yield of this specific reaction is not available in the reviewed literature.
Proposed Synthesis Workflow Diagram
References
An In-depth Technical Guide to S-(3-Carboxypropyl)-L-cysteine: A Selective Inhibitor of Cystathionine γ-lyase
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Carboxypropyl)-L-cysteine (SCPC) is a sulfur-containing non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). By inhibiting CSE, SCPC effectively modulates the endogenous production of H₂S, a molecule implicated in a myriad of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, synthesis, and its primary mechanism of action. Detailed experimental protocols for its characterization and a discussion of its potential applications in drug discovery and development are also presented.
Chemical Identity and Properties
This compound is a derivative of the amino acid L-cysteine, characterized by the addition of a 3-carboxypropyl group to the sulfur atom.
Molecular Structure
The chemical structure of this compound is well-defined. Its CAS number is 30845-11-5.[1][2][3] The molecular formula is C₇H₁₃NO₄S.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 30845-11-5 | [1][2][3] |
| Molecular Formula | C₇H₁₃NO₄S | [1][2][3] |
| Molecular Weight | 207.25 g/mol | [1][2] |
| IUPAC Name | 4-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]butanoic acid | |
| SMILES String | S(C--INVALID-LINK--C(=O)O)CCCC(=O)O | [1] |
| InChI Key | WNFNRNDFHINZLV-YFKPBYRVSA-N | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in 0.1N HCl (warmed) | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis of this compound
Disclaimer: The following proposed synthesis is hypothetical and has not been experimentally validated according to the available search results. This protocol should be adapted and optimized by qualified laboratory personnel.
Proposed Synthesis via Michael Addition
The synthesis of this compound could likely be achieved by reacting L-cysteine with a suitable 4-carbon α,β-unsaturated dicarboxylic acid or its ester derivative, such as maleic acid or one of its analogues, under basic conditions. The basic conditions would deprotonate the thiol group of L-cysteine, forming a thiolate anion, which is a potent nucleophile. This nucleophile would then attack the β-carbon of the unsaturated system, leading to the formation of the desired S-substituted cysteine derivative.
Biochemical Activity and Mechanism of Action
The primary biochemical function of this compound is its potent and selective inhibition of the enzyme cystathionine γ-lyase (CSE).[1][4]
Inhibition of Cystathionine γ-lyase (CSE)
CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the reverse transsulfuration pathway, where it catalyzes the γ-elimination of cystathionine to produce L-cysteine, α-ketobutyrate, and ammonia. Furthermore, CSE is a major source of endogenous hydrogen sulfide (H₂S) through its action on L-cysteine.
This compound acts as a reversible inhibitor of CSE, impeding both the breakdown of cystathionine and the synthesis of H₂S from cysteine.[1][4] A key study by Yadav et al. (2019) demonstrated that SCPC (referred to as CPC in the paper) inhibits the γ-elimination reaction of cystathionine and H₂S synthesis from cysteine with different inhibition constants (Ki).[5]
Table 2: Kinetic Data for the Inhibition of Human CSE by this compound
| Reaction | Ki (μM) | Reference |
| γ-elimination of cystathionine | 50 ± 3 | [5] |
| H₂S synthesis from cysteine | 180 ± 15 | [5] |
Importantly, SCPC exhibits high selectivity for CSE and does not significantly inhibit other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST).[1][4]
Impact on the Transsulfuration Pathway and H₂S Production
By inhibiting CSE, this compound effectively blocks the transsulfuration pathway, leading to a reduction in the cellular production of L-cysteine from methionine.[1] This also results in a significant decrease in the endogenous synthesis of H₂S.[1] Studies in cultured cells have shown that SCPC can inhibit transsulfuration flux by 80-90%.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of this compound's inhibitory activity.
Cystathionine γ-lyase (CSE) Inhibition Assay
This protocol is adapted from the methods described by Yadav et al. (2019) to determine the inhibitory effect of SCPC on the γ-elimination reaction of cystathionine.
Materials:
-
Purified human CSE
-
L-cystathionine
-
This compound (SCPC)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
HEPES buffer (100 mM, pH 7.4)
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 100 mM HEPES buffer (pH 7.4).
-
Add varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM).
-
Add a fixed concentration of DTNB (1 mM).
-
Add varying concentrations of SCPC (e.g., 0-150 μM) to different wells.
-
Initiate the reaction by adding a fixed concentration of purified human CSE (e.g., 10 µg/ml).
-
Immediately monitor the increase in absorbance at 412 nm at 37°C for a set period (e.g., 10 minutes). The rate of increase in absorbance corresponds to the rate of α-ketobutyrate formation, which is coupled to the reduction of DTNB.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition) using software such as GraphPad Prism. A Lineweaver-Burk plot can be used for visual representation.[6]
Measurement of Transsulfuration Flux in Cultured Cells
This protocol provides a method to assess the impact of SCPC on the transsulfuration pathway in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293T or other relevant cell line)
-
Cell culture medium
-
This compound (SCPC)
-
[³⁵S]-Methionine
-
Buthionine sulfoximine (BSO, optional, as a positive control for glutathione depletion)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Seed cells in appropriate culture plates and grow to a desired confluency (e.g., 70-80%).
-
Pre-treat the cells with varying concentrations of SCPC for a specified period (e.g., 24 hours). Include a vehicle-treated control group.
-
Replace the medium with fresh medium containing SCPC and a known concentration of [³⁵S]-Methionine.
-
Incubate the cells for a defined period (e.g., 4-24 hours) to allow for the metabolic incorporation of the radiolabel.
-
After incubation, wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells and precipitate the proteins using ice-cold TCA (e.g., 10%).
-
Centrifuge the samples to pellet the protein. The supernatant will contain the soluble metabolites, including [³⁵S]-labeled glutathione.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Normalize the radioactivity counts to the total protein concentration in each sample.
-
A decrease in the incorporation of [³⁵S] into the soluble fraction in SCPC-treated cells compared to the control indicates an inhibition of the transsulfuration flux.
Applications in Drug Development and Research
The selective inhibition of CSE by this compound makes it a valuable tool for studying the physiological roles of H₂S and a promising starting point for the development of novel therapeutics.
Research Tool for Investigating H₂S Biology
Given its selectivity for CSE over other H₂S-producing enzymes, SCPC can be used to dissect the specific contributions of CSE-derived H₂S in various biological processes. This is particularly useful for in vitro and cell-based studies to elucidate the downstream signaling pathways modulated by CSE activity.
Scaffold for Novel Drug Discovery
Hydrogen sulfide has been implicated in a range of diseases, including cardiovascular diseases, inflammation, and cancer. In some contexts, the overproduction of H₂S is detrimental. Therefore, inhibitors of H₂S synthesis are of significant therapeutic interest. This compound, as a potent and selective CSE inhibitor, serves as an excellent chemical scaffold for the design and synthesis of more potent and drug-like inhibitors.[5] Medicinal chemistry efforts can focus on modifying the structure of SCPC to improve its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new drugs for conditions associated with aberrant H₂S signaling.
Conclusion
This compound is a critical research compound for the study of hydrogen sulfide biology and the transsulfuration pathway. Its well-characterized inhibitory action on cystathionine γ-lyase, coupled with its selectivity, provides a powerful tool for researchers. While further studies are needed to explore its full therapeutic potential, SCPC represents a significant lead in the development of novel modulators of H₂S signaling, with potential applications in a variety of disease areas. This technical guide provides a solid foundation for scientists and drug development professionals working with or interested in this promising molecule.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 2. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
understanding the kinetics of CSE inhibition by S-(3-Carboxypropyl)-L-cysteine
An In-depth Technical Guide to the Kinetics of Cystathionine γ-lyase (CSE) Inhibition by S-(3-Carboxypropyl)-L-cysteine
Introduction
Cystathionine γ-lyase (CSE), a pyridoxal 5'-phosphate (PLP)-dependent enzyme, is a key player in the reverse transsulfuration pathway, where it catalyzes the conversion of cystathionine to L-cysteine. It is also a principal enzyme responsible for the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. Given the multifaceted roles of H₂S in physiology and pathophysiology, pharmacological modulation of its synthesis via CSE inhibition is of significant interest. This compound (CPC) has been identified as a selective, reversible, and competitive inhibitor of human CSE. This document provides a comprehensive overview of the kinetics of CSE inhibition by CPC, detailing the quantitative data, experimental methodologies, and the underlying biochemical pathways.
Data Presentation: Quantitative Inhibition Kinetics
The inhibitory potency of this compound (CPC) against human CSE has been characterized through various kinetic and binding parameters. The data reveals that CPC acts as a competitive inhibitor for both the canonical γ-elimination reaction of cystathionine and the H₂S-generating reaction from cysteine.[1][2] Unlike some mechanism-based inhibitors like propargylglycine (PPG), the inhibitory efficacy of CPC is not dependent on the order of substrate and inhibitor addition.[1][3][4]
| Parameter | Value (μM) | Substrate / Condition | Notes | Source |
| Ki | 50 ± 3 | L-Cystathionine | Inhibition of the γ-elimination reaction. | [1][3][5] |
| Ki | 180 ± 15 | L-Cysteine | Inhibition of H₂S synthesis. | [1][3][5] |
| IC₅₀ | 71 ± 7 | 0.15 mM L-Cystathionine | Determined at pH 7.4 and 37 °C. | [1] |
| Kd(app) | 26 ± 3 | N/A (Direct Binding) | Apparent dissociation constant determined by Isothermal Titration Calorimetry (ITC). | [1][2][5] |
In cellular contexts, CPC has demonstrated effective targeting of CSE. In cultured HepG2 cells, treatment with 2.5 mM CPC resulted in an 80-90% inhibition of transsulfuration flux, as measured by the conversion of radiolabeled [³⁵S]methionine into glutathione (GSH).[1][3][4][5]
Experimental Protocols
The kinetic parameters listed above were determined using specific biochemical and biophysical assays. The detailed methodologies are outlined below.
CSE Inhibition Assay (Cystathionine Cleavage)
This assay quantifies the inhibition of CSE's canonical function: the cleavage of L-cystathionine.
-
Principle: The γ-elimination of cystathionine by CSE produces α-ketobutyrate, ammonia, and L-cysteine. The rate of reaction can be monitored by detecting the thiol group of the produced cysteine using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow-colored product measurable at 412 nm.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.4.
-
Enzyme: Purified human CSE (10 μg/mL final concentration).
-
Substrate: L-cystathionine (0.1–1.0 mM final concentration range).
-
Inhibitor: this compound (CPC) (0–150 μM final concentration range).
-
Detection Reagent: 1 mM DTNB.
-
-
Procedure:
-
Prepare assay mixtures in a suitable vessel (e.g., a 1 mL cuvette) containing HEPES buffer, varying concentrations of L-cystathionine, DTNB, and varying concentrations of CPC.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by adding the CSE enzyme solution.
-
Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.
-
Determine initial reaction velocities from the linear portion of the progress curves.
-
Analyze the data using Lineweaver-Burk plots to determine the inhibition constant (Ki) and the mechanism of inhibition.[1][5]
-
CSE Inhibition Assay (H₂S Synthesis from Cysteine)
This assay measures the inhibition of H₂S production from L-cysteine, a key alternative function of CSE.
-
Principle: H₂S produced from the β-elimination of L-cysteine reacts with lead nitrate to form lead sulfide (PbS), a precipitate that can be quantified spectrophotometrically.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.4.
-
Enzyme: Purified human CSE (20 μg/mL final concentration).
-
Substrate: L-cysteine (0.9–8.0 mM final concentration range).
-
Inhibitor: this compound (CPC) (0–150 μM final concentration range).
-
Detection Reagent: 0.4 mM lead nitrate.
-
-
Procedure:
-
Combine HEPES buffer, varying concentrations of L-cysteine, lead nitrate, and varying concentrations of CPC in a reaction mixture.
-
Pre-incubate the mixture at 37 °C.
-
Initiate the reaction by the addition of the CSE enzyme.
-
Monitor the rate of PbS formation.
-
Calculate initial velocities and analyze the data using Lineweaver-Burk plots to determine the Ki for H₂S synthesis inhibition.[1][5]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to directly measure the binding affinity (Kd) between CPC and CSE.
-
Principle: ITC measures the heat change that occurs upon the binding of a ligand (CPC) to a macromolecule (CSE). Titrating the inhibitor into the enzyme solution allows for the determination of the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.
-
Reagents:
-
Buffer: 50 mM potassium phosphate, pH 7.4.
-
Enzyme: 40 μM CSE in the sample cell.
-
Inhibitor: 1.0 mM CPC in the injection syringe.
-
-
Procedure:
-
Place the CSE solution in the sample cell and the CPC solution in the injection syringe of the ITC instrument, both in identical buffer.
-
Set the temperature to 25 °C.
-
Perform a series of small, sequential injections (e.g., 8 μL aliquots) of the CPC solution into the CSE solution.
-
Record the heat released or absorbed after each injection.
-
Integrate the resulting heat peaks and plot them against the molar ratio of [CPC]/[CSE].
-
Fit the data to a single-site binding model to derive the dissociation constant (Kd).[5]
-
Mandatory Visualizations
Biochemical Pathway and Inhibition Point
The following diagram illustrates the canonical reverse transsulfuration pathway and highlights the specific step inhibited by CPC.
Caption: CPC inhibits CSE, blocking both cystathionine cleavage and H₂S synthesis.
Experimental Workflow for Kinetic Analysis
This diagram outlines the generalized workflow for determining the kinetic parameters of CSE inhibition by CPC.
Caption: Workflow for determining CSE inhibition kinetics from preparation to data analysis.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to S-(3-Carboxypropyl)-L-cysteine for Studying Cysteine Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(3-Carboxypropyl)-L-cysteine (SCPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE), a key player in cysteine metabolism and the production of the gaseous signaling molecule hydrogen sulfide (H₂S). This technical guide provides a comprehensive overview of SCPC, its mechanism of action, and its application as a research tool. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant metabolic and signaling pathways to facilitate its use in academic and industrial research settings.
Introduction
Cysteine is a semi-essential sulfur-containing amino acid with a pivotal role in numerous physiological processes, including protein synthesis, detoxification, and the production of essential biomolecules such as glutathione and H₂S. The metabolism of cysteine is tightly regulated, and its dysregulation is implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.
Cystathionine γ-lyase (CSE; also known as CTH) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the final step in the transsulfuration pathway, converting cystathionine to cysteine. Additionally, CSE is a major source of endogenous H₂S through its catalytic activity on cysteine. The study of CSE's role in health and disease has been greatly facilitated by the use of selective inhibitors. This compound (SCPC) has emerged as a valuable tool for this purpose due to its high selectivity for CSE over other related enzymes.
Mechanism of Action of this compound
SCPC acts as a potent and selective reversible inhibitor of cystathionine γ-lyase.[1][2] It effectively inhibits both the canonical γ-elimination of cystathionine and the β-elimination of cysteine, the latter of which is a primary route for H₂S production.[3] A key advantage of SCPC over other commonly used CSE inhibitors, such as propargylglycine (PPG), is that its inhibitory efficacy is not dependent on the order of substrate or inhibitor addition.[3]
Crucially, SCPC exhibits high selectivity, as it does not inhibit other key enzymes involved in H₂S biogenesis, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST).[3] This specificity makes SCPC an excellent tool for dissecting the specific contributions of CSE to cysteine metabolism and H₂S signaling. The crystal structure of human CSE in complex with an SCPC-derived aminoacrylate intermediate has been resolved, providing a detailed structural basis for its inhibitory effect.[3]
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of this compound.
| Parameter | Enzyme | Substrate | Value | Reference |
| Inhibition Constant (Kᵢ) | Human Cystathionine γ-lyase (CSE) | Cystathionine (γ-elimination) | 50 ± 3 µM | [3] |
| Human Cystathionine γ-lyase (CSE) | Cysteine (H₂S synthesis) | 180 ± 15 µM | [3] |
| Cellular Effect | Cell Line | Assay | Effect | Reference |
| Transsulfuration Flux Inhibition | Cultured Cells | Transfer of radiolabel from [³⁵S]methionine to Glutathione (GSH) | 80-90% inhibition | [3] |
Signaling Pathways and Experimental Workflows
Cysteine Metabolism and the Action of SCPC
The following diagram illustrates the central role of CSE in the transsulfuration pathway and as a source of H₂S, and the point of inhibition by SCPC.
Caption: Inhibition of CSE by SCPC in cysteine metabolism.
Downstream H₂S Signaling Pathways
Inhibition of CSE by SCPC leads to a reduction in H₂S levels, which can impact various downstream signaling pathways. H₂S is known to exert its effects through mechanisms such as S-sulfhydration of proteins, interaction with metalloproteins, and antioxidant effects. Key pathways modulated by H₂S include the MAPK and NF-κB signaling cascades.
Caption: Potential downstream effects of SCPC on signaling pathways.
Experimental Workflow: Transsulfuration Flux Assay
The following diagram outlines the workflow for a radiolabeling experiment to measure the effect of SCPC on the transsulfuration pathway.
Caption: Workflow for a [³⁵S]methionine transsulfuration flux assay.
Experimental Protocols
Cystathionine γ-lyase (CSE) Activity Assay (H₂S Production)
This protocol is adapted from established methods for measuring H₂S production from cysteine.
Materials:
-
Recombinant human CSE
-
This compound (SCPC)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
HEPES buffer (100 mM, pH 7.4)
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
Ferric chloride (30 mM in 1.2 M HCl)
-
96-well microplate and reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, PLP (e.g., 100 µM), and varying concentrations of SCPC.
-
Add recombinant CSE to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding L-cysteine (e.g., 2 mM final concentration).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding zinc acetate to trap the H₂S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate followed by ferric chloride to develop the methylene blue color.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure the absorbance at 670 nm.
-
Generate a standard curve using known concentrations of NaHS.
-
Calculate the rate of H₂S production and determine the inhibitory effect of SCPC.
Transsulfuration Flux Assay using [³⁵S]Methionine
This protocol is based on the principle of metabolic labeling to trace the flow of sulfur from methionine to glutathione.
Materials:
-
Cell line of interest (e.g., HEK293T, HepG2)
-
Complete culture medium
-
Methionine-free and cysteine-free culture medium
-
[³⁵S]Methionine
-
This compound (SCPC)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
HPLC system with a radiodetector or fraction collector
-
Scintillation counter and cocktail
Procedure:
-
Plate cells and grow to near confluence.
-
Wash the cells with methionine-free/cysteine-free medium.
-
Pre-incubate the cells with either vehicle or SCPC (at the desired concentration) in methionine-free/cysteine-free medium for 1 hour.
-
Pulse: Add [³⁵S]methionine to the medium and incubate for a defined period (e.g., 2-4 hours).
-
Chase: Remove the labeling medium, wash the cells, and add complete medium containing an excess of unlabeled methionine and cysteine. Incubate for a further period (e.g., 1-2 hours) to allow for the incorporation of the radiolabel into the glutathione pool.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation.
-
Analyze the cell lysates by HPLC to separate glutathione from other sulfur-containing metabolites.
-
Quantify the amount of [³⁵S] incorporated into the glutathione peak using a radiodetector or by collecting fractions and performing scintillation counting.
-
Normalize the data to total protein concentration and compare the results between the control and SCPC-treated samples.
Synthesis of this compound
The following is a plausible synthetic route based on the synthesis of similar S-alkyl-cysteine derivatives.
Materials:
-
L-cysteine
-
4-Bromobutanoic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide at room temperature.
-
Slowly add 4-bromobutanoic acid to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Confirm the identity and purity of the product by analytical methods such as NMR and mass spectrometry.
Applications in Research and Drug Development
This compound is a valuable tool for a variety of research applications:
-
Dissecting the role of CSE in H₂S production: Due to its selectivity, SCPC can be used to specifically inhibit CSE-mediated H₂S synthesis, allowing researchers to distinguish its contribution from that of other H₂S-producing enzymes like CBS and MPST.
-
Investigating the transsulfuration pathway: SCPC can be employed to study the physiological and pathophysiological roles of the transsulfuration pathway in various cellular and animal models.
-
Probing H₂S-mediated signaling: By modulating endogenous H₂S levels, SCPC can be used to investigate the involvement of H₂S in signaling pathways such as those mediated by MAPK and NF-κB.
-
Target validation in drug discovery: CSE is a potential therapeutic target for a range of diseases. SCPC can be used as a tool compound to validate CSE as a target in preclinical models. While SCPC itself has not been advanced as a clinical drug candidate, it serves as a valuable scaffold for the development of more potent and drug-like CSE inhibitors.[3] The development of highly selective CSE inhibitors is an active area of research, with the potential to yield novel therapeutics for conditions where H₂S is dysregulated.[4][5]
Conclusion
This compound is a powerful and selective research tool for the investigation of cysteine metabolism and H₂S biology. Its well-defined mechanism of action and high selectivity for cystathionine γ-lyase make it superior to less specific inhibitors. This guide provides the necessary theoretical background, quantitative data, and practical protocols to enable researchers to effectively utilize SCPC in their studies, thereby advancing our understanding of the critical roles of CSE and its metabolic products in health and disease. Further research is warranted to explore the full therapeutic potential of targeting CSE, for which SCPC will continue to be an indispensable experimental compound.
References
- 1. This compound | C7H13NO4S | CID 54439699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nuclear factor-kappa B activation during cerebral reperfusion: effect of attenuation with N-acetylcysteine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-(3-Carboxypropyl)-L-cysteine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(3-Carboxypropyl)-L-cysteine (CPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE). CSE is a critical enzyme in the transsulfuration pathway, which is responsible for the endogenous production of hydrogen sulfide (H₂S) from L-cysteine. By inhibiting CSE, CPC effectively reduces the biosynthesis of H₂S in cellular systems. This property makes CPC a valuable research tool for investigating the physiological and pathophysiological roles of H₂S in various cellular processes, including signaling, proliferation, and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on cancer cell lines such as glioblastoma and neuroblastoma, where the modulation of H₂S levels is of significant interest.
Mechanism of Action
This compound specifically targets and inhibits the activity of cystathionine γ-lyase (CSE), one of the primary enzymes responsible for H₂S production in mammalian cells. CSE catalyzes the α,γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia, and also the β-elimination of cysteine to produce pyruvate, ammonia, and H₂S. CPC acts as a competitive inhibitor of CSE, thereby blocking these reactions and reducing the intracellular levels of H₂S. This inhibition of the transsulfuration pathway can have significant downstream effects on cellular redox homeostasis and signaling pathways that are modulated by H₂S. Notably, CPC does not inhibit other key enzymes in sulfur metabolism, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST), highlighting its selectivity for CSE.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy and effects of this compound in various experimental settings.
Table 1: Inhibitory Activity of this compound on Human Cystathionine γ-lyase (CSE)
| Parameter | Value | Reference |
| Kᵢ for γ-elimination of cystathionine | 50 ± 3 µM | [1] |
| Kᵢ for H₂S synthesis from cysteine | 180 ± 15 µM | [1] |
| Inhibition of transsulfuration flux in cultured cells | 80-90% | [1] |
Table 2: Effects of Cystathionine γ-lyase (CSE) Inhibition on Cancer Cell Lines
| Cell Line | Inhibitor | Concentration | Effect | Reference |
| Human Glioblastoma | Propargylglycine (PAG) | 600 µM | Reduced cell proliferation and stem cell frequency | [2] |
| Human Breast Cancer (MCF-7) | I157172 (CSE inhibitor) | Dose-dependent | Inhibition of growth, proliferation, and migration | [3] |
| MYCN-amplified Neuroblastoma | Propargylglycine (PAG) | 1 mM | Sensitizes cells to ferroptosis upon cysteine deprivation | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)[5]
-
0.1 N Hydrochloric Acid (HCl), sterile
-
Cell culture grade water, sterile
-
0.22 µm sterile filter
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution (e.g., 100 mM), dissolve the powder in a minimal amount of 0.1 N HCl with warming to aid dissolution. Based on its solubility, a concentration of 2 mg/mL in 0.1N HCl can be achieved[5].
-
Once dissolved, bring the solution to the final desired volume with sterile, cell culture grade water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage[6].
Protocol 2: Treatment of Cultured Cells with this compound
Materials:
-
Cultured cells (e.g., glioblastoma or neuroblastoma cell lines)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Seed the cells in a multi-well plate at a density appropriate for the specific cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. Based on the Ki values, a concentration range of 50 µM to 500 µM is a reasonable starting point for most cell lines[1].
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of HCl used to dissolve the compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
Following incubation, proceed with the desired downstream assays, such as cell viability, H₂S production, or western blot analysis.
Protocol 3: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)[7]
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate[7].
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[7].
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Measurement of Hydrogen Sulfide (H₂S) Production
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution
-
Ferric chloride (FeCl₃) solution
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure (Methylene Blue Method):
-
After treatment, the H₂S released from the cells can be trapped. A common method involves placing a piece of filter paper soaked in zinc acetate on the lid of the culture plate[8].
-
To measure H₂S in the cell lysate, terminate the experiment by adding TCA to the cells to a final concentration of 10%.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).
-
Add N,N-dimethyl-p-phenylenediamine sulfate solution followed by ferric chloride solution to initiate the methylene blue reaction.
-
Incubate in the dark for 20-30 minutes.
-
Centrifuge to pellet the cell debris.
-
Measure the absorbance of the supernatant at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with sodium hydrosulfide (NaHS).
Visualizations
Caption: The transsulfuration pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cystathionine gamma-lyase (CTH) inhibition attenuates glioblastoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I157172, a novel inhibitor of cystathionine γ-lyase, inhibits growth and migration of breast cancer cells via SIRT1-mediated deacetylation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MYCN mediates cysteine addiction and sensitizes neuroblastoma to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-3-Carboxypropyl-L-cysteine ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound CAS#: 30845-11-5 [m.chemicalbook.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
S-(3-Carboxypropyl)-L-cysteine enzymatic assay protocol
An enzymatic assay protocol has been developed to characterize the inhibitory effects of S-(3-Carboxypropyl)-L-cysteine (CPC) on cystathionine γ-lyase (CSE), a key enzyme in the hydrogen sulfide (H₂S) biosynthesis pathway. This application note provides a detailed methodology for researchers, scientists, and drug development professionals to assess the potency and selectivity of CPC as a CSE inhibitor.
Introduction
This compound (CPC) is a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE). CSE is a crucial enzyme responsible for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule involved in a wide range of physiological processes in mammals.[1][2] The dysregulation of H₂S levels has been implicated in various pathophysiological conditions, making CSE a potential therapeutic target.[1] Unlike some other CSE inhibitors, the efficacy of CPC is not dependent on the order of substrate or inhibitor addition.[1] This protocol details an in vitro enzymatic assay to determine the inhibitory constant (Kᵢ) of CPC against CSE.
Principle
The enzymatic assay measures the activity of CSE by quantifying the amount of H₂S produced from the enzymatic conversion of L-cysteine. The inhibition of CSE by CPC is determined by measuring the reduction in H₂S production in the presence of varying concentrations of the inhibitor. The rate of H₂S formation can be monitored using various detection methods, such as the methylene blue assay or with a specific H₂S sensor.
Materials and Reagents
-
Enzyme: Purified human cystathionine γ-lyase (CSE)
-
Substrate: L-cysteine
-
Inhibitor: this compound (CPC)
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Detection Reagent (for Methylene Blue Method):
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (DMPED) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
-
Instrumentation:
-
Spectrophotometer (for methylene blue method) or H₂S sensor
-
Thermostated water bath or incubator
-
Microcentrifuge tubes
-
Pipettes
-
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Enzyme Solution: Prepare a stock solution of purified human CSE in assay buffer. The final concentration used in the assay should be determined based on the specific activity of the enzyme preparation.
-
Substrate Solution: Prepare a stock solution of L-cysteine in assay buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations to be tested.
-
Cofactor Solution: Prepare a stock solution of PLP in assay buffer.
Enzymatic Assay Procedure
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixtures as described in the table below. Include controls without the enzyme (blank) and without the inhibitor (positive control).
| Component | Blank (µL) | Positive Control (µL) | Test (µL) |
| Assay Buffer | to final volume | to final volume | to final volume |
| CSE Solution | 0 | X | X |
| PLP Solution | Y | Y | Y |
| CPC Solution | 0 | 0 | Z (variable) |
| L-cysteine Solution | A | A | A |
| Final Volume | V | V | V |
-
Pre-incubation: Pre-incubate the reaction mixtures (containing buffer, CSE, PLP, and CPC for the test samples) at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the L-cysteine substrate solution to all tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a specific period (e.g., 30-60 minutes) during which the reaction rate is linear.
-
Termination of Reaction and H₂S Detection (Methylene Blue Method):
-
Stop the reaction by adding zinc acetate solution. This will trap the H₂S produced as zinc sulfide (ZnS).
-
Add the DMPED solution followed by the FeCl₃ solution.
-
Incubate at room temperature for 15-20 minutes to allow for the formation of methylene blue.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 670 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of a sulfide standard (e.g., NaHS).
-
Calculate the concentration of H₂S produced in each sample from the standard curve.
-
Determine the initial reaction velocities at different CPC concentrations.
-
Calculate the inhibitory constant (Kᵢ) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive or mixed-type inhibition).
-
Data Presentation
The inhibitory effect of this compound on human CSE is summarized in the table below. The provided Kᵢ values are based on published data.[1][2]
| Enzyme | Substrate | Inhibition Type | Kᵢ (µM) | Reference |
| Human Cystathionine γ-lyase (CSE) | Cystathionine (γ-elimination) | Reversible | 50 ± 3 | [1] |
| Human Cystathionine γ-lyase (CSE) | L-cysteine (H₂S synthesis) | Reversible | 180 ± 15 | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CSE inhibition assay using CPC.
Signaling Pathway
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
Application Note: HPLC Analysis of S-(3-Carboxypropyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of S-(3-Carboxypropyl)-L-cysteine (SCPC) using High-Performance Liquid Chromatography (HPLC). Due to its weak UV absorbance, a pre-column derivatization step using o-phthalaldehyde (OPA) is employed to enable sensitive fluorescence detection. This method is designed to be a robust starting point for researchers requiring accurate quantification of SCPC in various sample matrices.
Introduction
This compound (SCPC) is a cysteine derivative that acts as a potent and selective reversible inhibitor of the enzyme Cystathionine γ-lyase.[1][2] This enzyme plays a crucial role in the transsulfuration pathway and the production of hydrogen sulfide (H₂S), a significant signaling molecule. By inhibiting this enzyme, SCPC can modulate cellular processes involving H₂S, making it a valuable tool in research and a potential candidate for drug development.
Accurate and sensitive quantification of SCPC is essential for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of such compounds. However, SCPC lacks a strong chromophore, making direct UV detection challenging and often resulting in poor sensitivity. To overcome this limitation, this application note describes a method utilizing pre-column derivatization with o-phthalaldehyde (OPA) and a thiol-containing reagent to form a highly fluorescent isoindole derivative, which can be readily detected with high sensitivity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical context of SCPC and the analytical workflow for its quantification.
Caption: Inhibition of Cystathionine γ-lyase by SCPC.
Caption: HPLC Analysis Workflow for SCPC.
Experimental Protocol
This protocol is a recommended starting point and may require optimization for specific sample matrices and instrument configurations.
1. Materials and Reagents
-
This compound (SCPC) standard (≥98% purity)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Hydrochloric acid
-
Syringe filters (0.22 µm)
2. Preparation of Reagents and Standards
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 10.2 with a sodium hydroxide solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily and protected from light.
-
SCPC Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of SCPC and dissolve it in 10 mL of 0.1 M hydrochloric acid. This stock solution can be stored at 2-8°C for a short period.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.
3. Sample Preparation
The sample preparation method will depend on the matrix. For aqueous samples, filtration through a 0.22 µm syringe filter may be sufficient. For more complex matrices like biological fluids or tissue homogenates, a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration of the supernatant is recommended.
4. Derivatization Procedure
-
In an autosampler vial, mix 50 µL of the standard solution or prepared sample with 50 µL of the OPA derivatization reagent.
-
Allow the reaction to proceed for at least 2 minutes at room temperature before injection. The timing should be consistent for all samples and standards. An automated derivatization procedure using an autosampler is highly recommended for reproducibility.
5. HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10% to 70% B (linear gradient)
-
20-22 min: 70% to 10% B (linear gradient)
-
22-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 340 nm
-
Emission Wavelength (λem): 455 nm
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using this method.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Retention Time (min) | ~15.2 |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
Conclusion
The described HPLC method with pre-column OPA derivatization and fluorescence detection provides a sensitive and reliable approach for the quantitative analysis of this compound. The detailed protocol serves as a robust starting point for researchers in various fields, enabling accurate measurement of this important enzyme inhibitor. Method optimization may be necessary depending on the specific sample matrix and available instrumentation to achieve optimal performance.
References
Application Note: Quantitative Analysis of S-(3-Carboxypropyl)-L-cysteine (SCPC) in Biological Matrices using LC-MS/MS
References
- 1. Cysteine and homocysteine as biomarker of various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S-(3-Carboxypropyl)-L-cysteine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(3-Carboxypropyl)-L-cysteine (CPC) is a potent and selective inhibitor of the enzyme cystathionine γ-lyase (CSE), a key player in the transsulfuration pathway. This pathway is crucial for the endogenous production of cysteine and the gaseous signaling molecule, hydrogen sulfide (H₂S). Due to its specificity, CPC serves as an invaluable tool in metabolic research, particularly for elucidating the roles of CSE and H₂S in various physiological and pathophysiological processes. These application notes provide a comprehensive overview of the use of CPC in metabolic research, including detailed experimental protocols and data presentation.
Applications in Metabolic Research
The primary application of this compound in metabolic research is the specific inhibition of cystathionine γ-lyase (CSE). This allows for the investigation of the physiological and pathophysiological roles of CSE and its product, hydrogen sulfide (H₂S).
Key Research Applications:
-
Elucidation of H₂S-Mediated Signaling Pathways: By selectively blocking H₂S production by CSE, researchers can study the downstream effects of H₂S depletion on various signaling cascades involved in processes such as vasodilation, inflammation, apoptosis, and neurotransmission.
-
Investigation of the Transsulfuration Pathway: CPC can be used to study the flux and regulation of the transsulfuration pathway, which connects methionine metabolism to cysteine and glutathione synthesis.[1][2][3][4][5] Its inhibitory effect on this pathway has been demonstrated in cultured cells.[1][2][3]
-
Drug Development: As dysregulation of H₂S production is implicated in various diseases, including cardiovascular diseases and cancer, CPC serves as a lead compound for the development of novel therapeutics targeting CSE.
-
Comparative Studies with Other CSE Inhibitors: CPC's efficacy and mechanism of action can be compared with other widely used CSE inhibitors, such as propargylglycine (PPG), to better understand the nuances of CSE inhibition.[1][2][3]
Quantitative Data Summary
The inhibitory potency of this compound against human cystathionine γ-lyase has been quantitatively determined.
| Parameter | Value | Reaction Condition | Reference |
| Kᵢ | 50 ± 3 µM | γ-elimination of cystathionine | [1][2][3][4] |
| Kᵢ | 180 ± 15 µM | H₂S synthesis from cysteine | [1][2][3][4] |
| Inhibition of Transsulfuration Flux | 80-90% | In cultured HepG2 cells | [1][2] |
Signaling and Metabolic Pathways
The Transsulfuration Pathway and CSE Inhibition by CPC
The following diagram illustrates the transsulfuration pathway, highlighting the central role of CSE and the inhibitory action of this compound.
Caption: Inhibition of Cystathionine γ-lyase (CSE) by this compound (CPC) in the transsulfuration pathway.
Experimental Protocols
Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory effect of this compound on the γ-elimination reaction of cystathionine catalyzed by purified human CSE.
Materials:
-
Purified human cystathionine γ-lyase (CSE)
-
L-cystathionine
-
This compound (CPC)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
HEPES buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of L-cystathionine in HEPES buffer.
-
Prepare a stock solution of CPC in HEPES buffer and create a series of dilutions to test a range of concentrations (e.g., 0-150 µM).
-
Prepare a 10 mM stock solution of DTNB in HEPES buffer.
-
Dilute the purified human CSE to a working concentration of 20 µg/ml in HEPES buffer.
-
-
Set up the Reaction Mixture:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
100 µL of 100 mM HEPES buffer (pH 7.4)
-
Varying concentrations of L-cystathionine (e.g., 0.1-1.0 mM)
-
Varying concentrations of CPC (0-150 µM)
-
10 µL of 10 mM DTNB (final concentration 0.5 mM)
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the 20 µg/ml CSE solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the increase in absorbance at 412 nm at 37°C for 10-15 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of TNB²⁻ formation, which is stoichiometric to the rate of cysteine production.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
To determine the type of inhibition and the inhibition constant (Kᵢ), plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Experimental Workflow for CSE Inhibition Assay
Caption: Workflow for the in vitro Cystathionine γ-lyase (CSE) inhibition assay.
Cellular Transsulfuration Flux Assay
This protocol describes a method to measure the flux of the transsulfuration pathway in cultured cells by monitoring the incorporation of radiolabeled sulfur from [³⁵S]methionine into glutathione (GSH), and the effect of this compound on this process.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Complete cell culture medium
-
Methionine-free and cysteine-free cell culture medium
-
[³⁵S]L-methionine
-
This compound (CPC)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
6-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency in complete medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in methionine-free and cysteine-free medium for 1 hour to deplete intracellular pools.
-
Replace the starvation medium with fresh methionine-free, cysteine-free medium containing varying concentrations of CPC (e.g., 0.5-10 mM). Pre-incubate for 30 minutes.
-
-
Radiolabeling:
-
Add [³⁵S]L-methionine to each well to a final concentration of 50 µCi/mL.
-
Incubate the cells for a desired time period (e.g., 17 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding 200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Measurement of Radioactivity:
-
Take an aliquot of the supernatant for protein concentration determination (e.g., BCA assay).
-
Take another aliquot of the supernatant and add it to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter. This represents the total incorporation of ³⁵S into cellular components, including GSH.
-
-
Data Analysis:
-
Normalize the CPM values to the protein concentration of each sample.
-
Express the results as a percentage of the radioactivity incorporated in the control (untreated) cells.
-
Plot the percentage of [³⁵S] incorporation into GSH as a function of CPC concentration.
-
Experimental Workflow for Transsulfuration Flux Assay
Caption: Workflow for the cellular transsulfuration flux assay using [³⁵S]methionine.
Synthesis of this compound
Disclaimer: This is a generalized protocol and should be optimized and performed by qualified personnel in a suitable laboratory setting.
Materials:
-
L-cysteine
-
4-Bromobutanoic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve L-cysteine in a solution of sodium hydroxide in distilled water under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 4-bromobutanoic acid in distilled water.
-
-
Reaction:
-
Slowly add the 4-bromobutanoic acid solution to the L-cysteine solution with constant stirring at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography). The reaction may take several hours to complete.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Filter the crude product and wash it with cold water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
-
Conclusion
This compound is a valuable and specific tool for researchers investigating the metabolic roles of cystathionine γ-lyase and hydrogen sulfide. Its utility in dissecting the complexities of the transsulfuration pathway and H₂S signaling makes it an important compound for both basic and translational research. The protocols and data provided herein are intended to facilitate the effective use of CPC in the laboratory.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide | MDPI [mdpi.com]
Application Notes and Protocols for S-(3-Carboxypropyl)-L-cysteine (SCPC) in the In Vitro Inhibition of Hydrogen Sulfide Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (H₂S) is a gaseous signaling molecule that plays a crucial role in a wide array of physiological and pathophysiological processes in mammals.[1][2][3] The in vitro study of H₂S biogenesis is critical for understanding its regulatory mechanisms and for the development of therapeutic agents that can modulate its production. The primary enzymatic sources of H₂S in mammalian tissues are cystathionine γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate sulfurtransferase (3-MST).[1][4][5] S-(3-Carboxypropyl)-L-cysteine (SCPC), also known as CPC, has been identified as a specific and reversible inhibitor of CSE-dependent H₂S synthesis.[1][2][3][6] Unlike the commonly used irreversible inhibitor propargylglycine (PPG), the inhibitory efficacy of SCPC is not dependent on the preincubation with the enzyme or the order of substrate addition.[1][2][3][6] Notably, SCPC selectively inhibits CSE without affecting the activity of CBS or 3-MST, making it a valuable tool for dissecting the contribution of CSE to H₂S production in various experimental models.[1][2][3]
These application notes provide a summary of the inhibitory characteristics of SCPC and detailed protocols for its use in in vitro H₂S inhibition studies.
Data Presentation
The inhibitory activity of this compound on human cystathionine γ-lyase (CSE) is summarized in the table below.
| Enzyme | Substrate | Inhibitor | Inhibition Constant (Kᵢ) |
| Human Cystathionine γ-lyase (CSE) | Cystathionine (γ-elimination) | This compound | 50 ± 3 µM[1][2][3] |
| Human Cystathionine γ-lyase (CSE) | L-Cysteine | This compound | 180 ± 15 µM[1][2][3] |
Cellular Activity: In cultured cells, SCPC has been demonstrated to inhibit the transsulfuration flux by 80-90%, as monitored by the transfer of radiolabel from [³⁵S]methionine to glutathione (GSH).[1][2]
Signaling Pathways and Experimental Workflow
H₂S Biosynthesis Pathways and Inhibition by SCPC
The following diagram illustrates the primary pathways of endogenous H₂S production and highlights the specific inhibitory action of this compound on Cystathionine γ-lyase (CSE).
Caption: H₂S biogenesis pathways and the inhibitory action of SCPC on CSE.
Experimental Workflow for In Vitro H₂S Inhibition Assay
The diagram below outlines the key steps for performing an in vitro H₂S production and inhibition assay using the lead sulfide method.
Caption: Workflow for in vitro H₂S inhibition assay using the lead sulfide method.
Experimental Protocols
In Vitro H₂S Synthesis Assay (Lead Sulfide Method)
This protocol is adapted from a study on the specific inhibition of CSE by this compound.[1] This method measures the rate of H₂S production from L-cysteine by monitoring the formation of lead sulfide (PbS), which absorbs light at 390 nm.
Materials:
-
HEPES buffer (100 mM, pH 7.4)
-
Lead nitrate (Pb(NO₃)₂) solution
-
L-cysteine solution
-
This compound (SCPC) solution
-
Purified cystathionine γ-lyase (CSE) enzyme
-
Spectrophotometer capable of reading at 390 nm
-
Temperature-controlled cuvette holder or water bath at 37°C
Procedure:
-
Prepare the Reaction Mixture:
-
In a 1 ml cuvette, prepare a reaction mixture containing:
-
100 mM HEPES buffer, pH 7.4
-
0.4 mM lead nitrate
-
-
Prepare separate reaction mixtures for each concentration of substrate and inhibitor to be tested.
-
-
Substrate and Inhibitor Addition:
-
Add varying concentrations of L-cysteine to the reaction mixtures. A suggested range is 0.9–8.0 mM.
-
For inhibition studies, add varying concentrations of SCPC. Suggested concentrations for determining the Kᵢ value are 0, 30, 70, and 150 µM.[1]
-
-
Pre-incubation:
-
Incubate the reaction mixtures at 37°C for 3 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Reaction:
-
Start the reaction by adding a known amount of CSE enzyme (e.g., 20 µg) to the cuvette.[1]
-
Immediately mix the contents of the cuvette by gentle inversion.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 390 nm over time using the spectrophotometer. The rate of increase in absorbance is proportional to the rate of H₂S production.
-
Record the linear portion of the reaction progress curve.
-
-
Calculation of Specific Activity:
-
Calculate the specific activity of CSE using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per unit time.
-
ε is the molar extinction coefficient of lead sulfide (5,500 M⁻¹cm⁻¹).[1]
-
c is the concentration of H₂S produced.
-
l is the path length of the cuvette (typically 1 cm).
-
-
Express the specific activity in units such as µmol H₂S produced/min/mg of enzyme.
-
-
Determination of Inhibition Kinetics:
-
Plot the reaction rates against the substrate concentrations for each inhibitor concentration.
-
Use non-linear regression analysis or double-reciprocal plots (Lineweaver-Burk) to determine the type of inhibition and calculate the inhibition constant (Kᵢ).
-
Notes:
-
It is crucial to maintain a constant pH and temperature throughout the experiment as enzyme activity is sensitive to these parameters.
-
A control reaction without the enzyme should be performed to account for any non-enzymatic H₂S production.
-
The concentrations of substrate and inhibitor should be chosen to bracket the expected Kₘ and Kᵢ values.
This detailed protocol and the accompanying information on this compound will aid researchers in accurately assessing the role of CSE in H₂S biogenesis in their in vitro systems.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Cell-Signaling Functions of Hydrogen Sulfide in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of S-(3-Carboxypropyl)-L-cysteine in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(3-Carboxypropyl)-L-cysteine (CPC) is a notable inhibitor of the enzyme cystathionine γ-lyase (CSE), a key player in the biosynthesis of hydrogen sulfide (H₂S).[1][2] H₂S is recognized as a critical gaseous signaling molecule involved in a multitude of physiological and pathophysiological processes.[1] Given the therapeutic potential of modulating H₂S levels, accurate methods for quantifying specific CSE inhibitors like CPC in biological matrices are essential for preclinical and clinical research. This document provides a detailed experimental protocol for the extraction and quantification of this compound from tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Protocol
This protocol outlines a robust procedure for the sample preparation and subsequent LC-MS/MS analysis of this compound in tissue homogenates.
1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| This compound-¹³C₃,¹⁵N | ≥98% | Custom Synthesis |
| Acetonitrile (ACN) | LC-MS Grade | Commercially Available |
| Methanol (MeOH) | LC-MS Grade | Commercially Available |
| Formic Acid (FA) | LC-MS Grade | Commercially Available |
| Water | LC-MS Grade | In-house purification |
| Phosphate Buffered Saline (PBS), pH 7.4 | Molecular Biology Grade | Commercially Available |
| Protease Inhibitor Cocktail | Commercially Available | |
| 1.5 mL Microcentrifuge Tubes | Commercially Available | |
| Syringe Filters, 0.22 µm PVDF | Commercially Available | |
| LC-MS Vials | Commercially Available |
2. Equipment
| Equipment | Specification |
| Homogenizer | Bead beater or rotor-stator |
| Centrifuge | Refrigerated, capable of >12,000 x g |
| Analytical Balance | |
| pH Meter | |
| Liquid Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
3. Sample Preparation: Tissue Homogenization and Protein Precipitation
This procedure is designed to efficiently extract this compound from the tissue matrix while removing interfering proteins.
| Step | Procedure |
| 1. Tissue Collection | Excise tissues of interest and immediately snap-freeze in liquid nitrogen. Store at -80°C until use. |
| 2. Homogenization | Weigh a frozen tissue sample (approx. 50-100 mg) and place it in a 2 mL tube with homogenization beads. Add 500 µL of ice-cold PBS (pH 7.4) containing a protease inhibitor cocktail. Homogenize until the tissue is completely disrupted. Keep samples on ice throughout this process. |
| 3. Aliquoting | Transfer a 100 µL aliquot of the tissue homogenate to a new 1.5 mL microcentrifuge tube. |
| 4. Internal Standard Spiking | Add 10 µL of the internal standard working solution (this compound-¹³C₃,¹⁵N at 1 µg/mL in water) to each homogenate sample, standard, and quality control sample. |
| 5. Protein Precipitation | Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute. |
| 6. Centrifugation | Centrifuge the samples at 12,000 x g for 10 minutes at 4°C. |
| 7. Supernatant Collection | Carefully collect the supernatant without disturbing the protein pellet and transfer it to a new 1.5 mL microcentrifuge tube. |
| 8. Filtration & Transfer | Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial. |
4. LC-MS/MS Analysis
The following are suggested starting conditions for the analysis of this compound and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7-7.1 min: 98-2% B; 7.1-10 min: 2% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 208.07 | 119.05 | 15 |
| This compound (Quantifier) | 208.07 | 74.02 | 20 |
| This compound-¹³C₃,¹⁵N (IS) | 212.08 | 123.06 | 15 |
5. Data Analysis and Quantification
A calibration curve should be prepared by spiking known concentrations of this compound into a blank tissue homogenate matrix and processing these standards alongside the unknown samples. The concentration of this compound in the tissue samples can be determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound.
Signaling Pathway Diagram
Caption: Inhibition of H₂S synthesis by this compound.
References
Determining the Inhibitory Constant (Ki) of S-(3-Carboxypropyl)-L-cysteine for Cystathionine γ-lyase (CSE)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystathionine γ-lyase (CSE), also known as CTH or γ-cystathionase, is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. Dysregulation of H₂S levels has been implicated in various pathophysiological conditions, making CSE a significant therapeutic target. S-(3-Carboxypropyl)-L-cysteine (SCPC) has been identified as a competitive inhibitor of CSE. This document provides detailed protocols for determining the inhibitory constant (Ki) of SCPC for human CSE, a crucial parameter for characterizing its potency and selectivity. Two primary enzymatic reactions catalyzed by CSE are addressed: the γ-elimination of cystathionine to produce cysteine, and the β-elimination of cysteine to generate H₂S.
Quantitative Data Summary
The inhibitory constant (Ki) of this compound for human Cystathionine γ-lyase (CSE) has been determined for two of its primary catalytic functions. SCPC acts as a competitive inhibitor in both reactions.[1] The Ki values are summarized in the table below.
| Substrate | CSE Reaction | Inhibitor | Ki Value (μM) | Inhibition Type |
| Cystathionine | γ-elimination | This compound | 50 ± 3 | Competitive |
| L-Cysteine | H₂S Synthesis (β-elimination) | This compound | 180 ± 15 | Competitive |
Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of CSE in the transsulfuration pathway and the inhibitory action of this compound.
Caption: Inhibition of CSE by SCPC in the transsulfuration pathway.
The experimental workflow for determining the Ki of an inhibitor for CSE is depicted in the following diagram.
Caption: Experimental workflow for Ki determination.
Experimental Protocols
Two detailed protocols are provided below for determining the Ki of SCPC for CSE, corresponding to the two primary substrate reactions.
Protocol 1: Determination of Ki for CSE with Cystathionine as Substrate (Cysteine Detection Assay)
This protocol measures the formation of cysteine from the γ-elimination of cystathionine using the ninhydrin reagent, which specifically reacts with cysteine to produce a colored product.
1. Materials and Reagents:
-
Purified human Cystathionine γ-lyase (CSE)
-
L-Cystathionine
-
This compound (SCPC)
-
Bis-Tris Propane buffer (200 mM, pH 8.25)
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Glacial Acetic Acid
-
Acidic Ninhydrin Reagent
-
95% Ethanol
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer
2. Assay Procedure:
-
Reaction Mixture Preparation: Prepare reaction mixtures in microcentrifuge tubes. A standard 200 µL reaction should contain:
-
200 mM Bis-Tris Propane buffer, pH 8.25
-
50 µM PLP
-
1 mM DTT
-
0.5 mg/mL BSA
-
Varying concentrations of L-cystathionine (e.g., 0.5, 1, 2, 5, 10 mM)
-
Varying fixed concentrations of SCPC (e.g., 0, 50, 100, 200 µM)
-
Deionized water to bring the volume to 165 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 35 µL of purified CSE solution. Mix gently.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by taking a 50 µL aliquot from each reaction tube and adding it to a new tube containing 50 µL of glacial acetic acid and 50 µL of the acidic ninhydrin reagent.
-
Color Development: Tightly cap the tubes and boil for 10 minutes in a water bath.
-
Sample Cooling and Dilution: Rapidly cool the tubes in an ice-water bath. Add 850 µL of 95% ethanol to each tube and mix thoroughly.
-
Spectrophotometric Measurement: Measure the absorbance of the samples at 560 nm. Use a blank that contains all reagents except the enzyme (or a time-zero blank) to subtract background absorbance.
3. Data Analysis:
-
Calculate the concentration of cysteine produced using a standard curve of known cysteine concentrations.
-
Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration.
-
Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration.
-
The lines should intersect on the y-axis, characteristic of competitive inhibition.
-
Determine the apparent Km (Km(app)) from the x-intercept (-1/Km(app)) for each inhibitor concentration.
-
Calculate Ki using the formula for competitive inhibition: Km(app) = Km * (1 + [I]/Ki) where [I] is the inhibitor concentration. A secondary plot of Km(app) versus [I] will yield a straight line with a slope of Km/Ki and a y-intercept of Km.
Protocol 2: Determination of Ki for CSE with L-Cysteine as Substrate (H₂S Detection Assay)
This protocol measures the production of H₂S from the β-elimination of L-cysteine. The H₂S produced reacts with lead acetate to form lead sulfide (PbS), which can be quantified spectrophotometrically.
1. Materials and Reagents:
-
Purified human Cystathionine γ-lyase (CSE)
-
L-Cysteine
-
This compound (SCPC)
-
HEPES buffer (100 mM, pH 7.4)
-
Lead Acetate
-
Polystyrene cuvettes
-
Spectrophotometer with temperature control
2. Assay Procedure:
-
Reaction Mixture Preparation: In a polystyrene cuvette, prepare the reaction mixture with a final volume of 1 mL:
-
100 mM HEPES buffer, pH 7.4
-
Varying concentrations of L-cysteine (e.g., 1, 2, 5, 10, 20 mM)
-
Varying fixed concentrations of SCPC (e.g., 0, 100, 200, 400 µM)
-
10 µL of lead acetate solution (final concentration to be optimized, e.g., 1 mM)
-
Deionized water to bring the volume to 990 µL.
-
-
Pre-incubation: Place the cuvette in a spectrophotometer set to 37°C and pre-incubate for 5 minutes to allow the temperature to equilibrate.
-
Enzyme Addition: Initiate the reaction by adding 10 µL of purified CSE solution. Mix by gently pipetting up and down.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 390 nm for a set period (e.g., 5-10 minutes). The formation of lead sulfide results in a continuous increase in absorbance.
3. Data Analysis:
-
Calculate the rate of H₂S production from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of lead sulfide (ε₃₉₀ = 5500 M⁻¹cm⁻¹).[2]
-
Determine the initial reaction velocity (V₀) for each substrate and inhibitor concentration.
-
As in Protocol 1, use Lineweaver-Burk plots or non-linear regression analysis to determine the kinetic parameters (Vmax and Km(app)).
-
Calculate the Ki value using the equation for competitive inhibition: Km(app) = Km * (1 + [I]/Ki)
Conclusion
The provided protocols offer robust and reliable methods for determining the Ki of this compound for Cystathionine γ-lyase. Accurate determination of this parameter is essential for the quantitative assessment of its inhibitory potency and for its further development as a pharmacological tool or therapeutic agent targeting H₂S metabolism. The competitive nature of the inhibition suggests that SCPC binds to the active site of CSE, competing with the natural substrates cystathionine and cysteine.
References
Application Notes and Protocols: Modulating Cellular Hydrogen Sulfide Levels with S-(3-Carboxypropyl)-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) is a critical gaseous signaling molecule involved in a wide array of physiological and pathophysiological processes. The precise modulation of its endogenous production is a key area of research for developing novel therapeutic strategies. S-(3-Carboxypropyl)-L-cysteine (SCPC) is a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE), a primary enzyme responsible for H₂S synthesis in the transsulfuration pathway.[1][2][3][4] Unlike broad-spectrum inhibitors, SCPC offers specificity for CSE, sparing other H₂S-producing enzymes like cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[1][2][4] These application notes provide a comprehensive guide to using SCPC as a tool to decrease cellular H₂S levels, enabling the study of H₂S-dependent signaling pathways and their roles in health and disease.
Mechanism of Action
This compound acts as a competitive inhibitor of cystathionine γ-lyase (CSE). CSE catalyzes the conversion of cystathionine to cysteine and also produces H₂S from cysteine.[1][5] SCPC effectively blocks these reactions, leading to a significant reduction in cellular H₂S production and inhibiting the transsulfuration flux.[1][2][4] This specific inhibition allows researchers to investigate the physiological consequences of reduced H₂S bioavailability.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for S-(3-Carboxypropyl)-L-cysteine in Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of S-(3-Carboxypropyl)-L-cysteine (SCPC) and its related chemical probes in the study of protein cysteine modifications. The methodologies outlined below are designed to enable researchers to identify, quantify, and characterize cysteine-S-carboxypropylation, a significant post-translational modification (PTM) implicated in various cellular processes and disease states.
Introduction to Cysteine S-Carboxypropylation
Cysteine residues in proteins are highly reactive and susceptible to a variety of post-translational modifications that can significantly alter protein structure, function, and cellular localization.[1][2][3] One such modification is the S-carboxypropylation of cysteine, which involves the covalent attachment of a carboxypropyl group to the thiol side chain of a cysteine residue. This modification can be introduced by reactive metabolites or synthetic alkylating agents.[4][5][6]
Recent chemoproteomic studies have highlighted the importance of a closely related modification, cysteine S-2-carboxypropylation (C2cp), which arises from the reaction of cysteine with methacrylyl-CoA, a key intermediate in the valine catabolic pathway.[4][5][6] The accumulation of methacrylyl-CoA is associated with cytotoxicity and certain metabolic disorders.[4][6] The study of protein S-carboxypropylation can, therefore, provide valuable insights into the biochemical consequences of metabolic dysregulation.
To facilitate the study of this modification, chemical probes that mimic the reactive metabolite can be employed. These probes allow for the selective labeling, enrichment, and identification of modified proteins and specific modification sites using mass spectrometry-based proteomics.
Principle of the Method
The experimental workflow for studying protein S-carboxypropylation using a chemical probe generally involves the following steps:
-
Cell Culture and Treatment: Cells of interest are cultured and, if desired, treated with agents that may induce the endogenous modification.
-
Protein Extraction: Total proteins are extracted from the cells under conditions that preserve the modification.
-
Labeling with a Chemical Probe: The protein lysate is incubated with a chemical probe that reacts specifically with cysteine residues, introducing a tag for subsequent enrichment. A common approach is to use a probe with a bioorthogonal handle, such as an alkyne group.
-
Click Chemistry: The tagged proteins are then subjected to a click chemistry reaction to attach a reporter molecule, such as biotin, for affinity purification.
-
Protein Digestion: The biotinylated proteins are digested into peptides, typically using trypsin.
-
Enrichment of Modified Peptides: The biotinylated peptides are enriched using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified proteins and the specific sites of modification.
-
Data Analysis: The MS data is processed using specialized software to identify the peptide sequences and localize the modification.
Quantitative Proteomic Analysis
Quantitative proteomics can be employed to compare the levels of S-carboxypropylation under different conditions. This is often achieved using isobaric labeling strategies, such as Tandem Mass Tags (TMT), which allow for the relative quantification of peptides from multiple samples in a single MS experiment.[6]
Summary of Quantitative Data from a Chemoproteomic Study of S-2-Carboxypropylation
The following table summarizes the quantitative data from a study that used a chemoproteomic approach to identify S-2-carboxypropylated proteins in HEK293T cells.[4][5][6]
| Cell Line | Number of Identified S-2-carboxypropylated Proteins | Number of Identified Cysteine Modification Sites |
| HEK293T | 403 | 120 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in the study of protein S-carboxypropylation.
Protocol 1: Cell Culture and Protein Extraction
-
Cell Culture: Culture HEK293T cells (or other cell lines of interest) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: In-solution Alkylation and Labeling of Cysteine Residues
This protocol describes the labeling of cysteine residues with a bioorthogonal chemical probe, such as N-propargyl methacrylamide (PMAA), a probe for S-2-carboxypropylation.[5][6]
-
Protein Labeling:
-
Protein Precipitation:
-
Precipitate the proteins by adding four volumes of ice-cold acetone and incubate at -20°C overnight.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the protein pellet with ice-cold methanol.
-
-
Protein Resuspension:
-
Resuspend the protein pellet in a buffer compatible with click chemistry (e.g., PBS containing 1% SDS).
-
Protocol 3: Click Chemistry for Biotin Conjugation
-
Prepare Click Chemistry Reagents:
-
Azide-biotin conjugate
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or another reducing agent
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or another copper ligand
-
-
Click Reaction:
-
To the resuspended protein sample, add the click chemistry reagents in the following order: azide-biotin, TCEP, TBTA, and CuSO₄.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Protein Precipitation:
-
Precipitate the biotinylated proteins with acetone as described in Protocol 2.
-
Protocol 4: Protein Digestion and Enrichment of Modified Peptides
-
Protein Reduction and Alkylation (of non-modified cysteines):
-
Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl pH 8.5).
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent the re-formation of disulfide bonds and to block any unreacted cysteine residues.[1][3]
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl pH 8.5.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
-
-
Enrichment of Biotinylated Peptides:
-
Incubate the desalted peptides with streptavidin-coated magnetic beads to capture the biotinylated peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the enriched peptides from the beads using a solution containing a high concentration of biotin or by changing the pH.
-
Protocol 5: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by LC-MS/MS using a high-resolution mass spectrometer.
-
-
Database Searching:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the mass shift corresponding to the S-carboxypropyl modification of cysteine as a variable modification. The monoisotopic mass of this compound is 207.0565 Da.[7] The mass shift on the cysteine residue will be the mass of the added carboxypropyl group.
-
-
Data Validation:
-
Filter the peptide and protein identifications to a false discovery rate (FDR) of less than 1%.
-
Manually inspect the MS/MS spectra of the identified modified peptides to confirm the site of modification.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Overview of S-carboxypropylation and the chemoproteomic workflow.
Caption: Detailed experimental workflow for identifying SCPC-modified proteins.
Caption: Logical relationship of the proteomics study of protein modification.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Profiling of Protein Cysteine S-2-Carboxypropylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H13NO4S | CID 54439699 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S-(3-Carboxypropyl)-L-cysteine solubility and stability in buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of S-(3-Carboxypropyl)-L-cysteine (SCPC) in various buffer systems. The following troubleshooting guides and FAQs address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound (SCPC)?
A1: Quantitative solubility data for SCPC in common biological buffers is limited in publicly available literature. However, qualitative descriptions indicate its solubility under specific conditions.[1][2][3][4][5] Warming the solution can aid in dissolution.[2][3][4]
Q2: How does pH affect the solubility of SCPC?
A2: As an amino acid derivative with two carboxylic acid groups and one amino group, the solubility of SCPC is expected to be pH-dependent. It is slightly soluble in aqueous base and soluble in 0.1N HCl, suggesting that its solubility is higher at pH values away from its isoelectric point.[1][2][3][4][5] For cysteine, a related amino acid, solubility is lowest at its isoelectric point (pI ≈ 5.1) and increases in more acidic or basic conditions. A similar trend can be anticipated for SCPC.
Q3: What factors can influence the stability of SCPC in solution?
A3: The stability of SCPC in solution is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[6][7] As a cysteine derivative, the sulfur atom is susceptible to oxidation.[6][7] Solutions should be protected from excessive heat and light to minimize degradation. For long-term storage, it is recommended to store SCPC as a solid at -20°C.[5]
Q4: What are the potential degradation products of SCPC?
A4: While specific degradation pathways for SCPC have not been extensively documented, degradation of similar S-alkyl-L-cysteine derivatives suggests potential pathways. These include oxidation of the thioether to form the corresponding sulfoxide and subsequent oxidation to the sulfone. Another potential degradation product, especially under thermal stress in the pH range of 5.0-7.0, is a lactam formed via intramolecular cyclization.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving SCPC in a neutral buffer (e.g., PBS pH 7.4). | SCPC has limited solubility at neutral pH, which may be close to its isoelectric point. | - Adjust the pH of the buffer to be more acidic (e.g., pH < 6) or more basic (e.g., pH > 8) to increase solubility. - Gently warm the solution while stirring.[2][3][4] - Use a small amount of a co-solvent like DMSO, but ensure it is compatible with your downstream application. |
| Precipitate forms in the SCPC solution upon storage. | The concentration of SCPC may exceed its solubility limit under the storage conditions (e.g., temperature change). | - Store the solution at the temperature at which it was prepared. - If storing at a lower temperature, prepare a more dilute stock solution. - Before use, allow the solution to come to room temperature and check for any precipitate. If present, try to redissolve by gentle warming and vortexing. |
| Loss of SCPC activity in an in vitro assay. | SCPC may have degraded in the solution over time. | - Prepare fresh solutions of SCPC before each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light and exposure to air to minimize oxidation. |
| Inconsistent experimental results. | Inconsistent solution preparation or degradation of SCPC. | - Ensure accurate weighing of SCPC and precise buffer preparation. - Use a validated method, such as HPLC, to confirm the concentration and purity of your SCPC stock solution before use. - Always prepare fresh working solutions from a reliable stock. |
Data Presentation
Table 1: Solubility of this compound (SCPC)
| Solvent | Solubility | Conditions | Reference |
| 0.1N Hydrochloric Acid (HCl) | 2 mg/mL | Warmed | [2][3][4] |
| Aqueous Base | Slightly soluble | Not specified | [1][5] |
| Phosphate Buffered Saline (PBS) pH 7.4 | Data not available | - | |
| TRIS Buffer | Data not available | - | |
| HEPES Buffer | Data not available | - |
Table 2: Stability of this compound (SCPC)
| Parameter | General Observations and Recommendations |
| pH | Stability is expected to be pH-dependent. Acidic conditions may be preferable for stock solutions of cysteine derivatives to minimize oxidation.[8] |
| Temperature | Store solid SCPC at -20°C.[5] For solutions, storage at lower temperatures (-20°C or -80°C) is recommended to slow down degradation. Avoid repeated freeze-thaw cycles. |
| Light | Protect solutions from light to prevent photo-degradation. Use amber vials or wrap containers in foil. |
| Oxidation | The thioether linkage is susceptible to oxidation. Prepare solutions with degassed buffers and consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term stability. |
Experimental Protocols
Protocol for Preparation of SCPC Stock Solution
This protocol provides a general guideline for preparing a stock solution of SCPC. The optimal buffer and pH will depend on the specific experimental requirements.
Materials:
-
This compound (SCPC) powder
-
Desired buffer (e.g., 50 mM Sodium Phosphate buffer)
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile, high-purity water
-
Calibrated pH meter
-
Sterile filter (0.22 µm)
-
Sterile conical tubes or vials
Procedure:
-
Buffer Preparation: Prepare the desired buffer at the target concentration and pH. For example, to prepare a 50 mM sodium phosphate buffer, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in high-purity water.
-
Weighing SCPC: Accurately weigh the required amount of SCPC powder in a sterile container.
-
Dissolution:
-
Add a small volume of the prepared buffer to the SCPC powder.
-
Vortex or stir the mixture to aid dissolution.
-
If SCPC does not readily dissolve at neutral pH, consider the following:
-
pH Adjustment: Slowly add dilute HCl or NaOH to adjust the pH of the solution to a more acidic or basic range where solubility is higher. Once dissolved, the pH can be carefully back-titrated to the desired final pH, though be mindful of potential precipitation.
-
Warming: Gently warm the solution (e.g., in a 37°C water bath) while stirring. Avoid excessive heat to prevent degradation.
-
-
-
Final Volume and Concentration: Once the SCPC is fully dissolved, add the buffer to reach the final desired volume and concentration.
-
pH Verification: Check and adjust the final pH of the solution.
-
Sterilization: Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Assessing SCPC Stability by HPLC
This protocol outlines a general method for evaluating the stability of SCPC in a given buffer over time. A stability-indicating HPLC method that separates the intact SCPC from its potential degradation products is crucial.
Materials:
-
Prepared SCPC solution in the buffer of interest
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase (e.g., a mixture of an aqueous buffer like phosphate buffer at a low pH and an organic solvent like acetonitrile or methanol)
-
High-purity water, buffer salts, and HPLC-grade organic solvents
-
Calibrated analytical balance and pH meter
Procedure:
-
Method Development (if necessary): Develop an isocratic or gradient HPLC method capable of separating SCPC from its potential degradation products (e.g., sulfoxide, lactam). A mobile phase consisting of a phosphate buffer (pH 2-4) and acetonitrile is often a good starting point for similar compounds.[6] Detection is typically performed at a low UV wavelength (e.g., 205-220 nm).
-
Initial Analysis (T=0): Immediately after preparing the SCPC solution, inject a sample onto the HPLC system to determine the initial concentration and purity. This will serve as the baseline (T=0) measurement.
-
Incubation: Store the SCPC solution under the desired conditions (e.g., specific temperature, light/dark).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis:
-
Quantify the peak area of the intact SCPC at each time point.
-
Calculate the percentage of SCPC remaining relative to the T=0 measurement.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
Plot the percentage of remaining SCPC against time to determine the stability profile.
-
Visualizations
Caption: Workflow for preparing and using SCPC solutions.
Caption: Decision tree for troubleshooting SCPC dissolution.
Caption: SCPC inhibits H₂S production via the transsulfuration pathway.[3][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transsulfuration Pathway Products and H2S-Donors in Hyperhomocysteinemia: Potential Strategies Beyond Folic Acid | MDPI [mdpi.com]
- 4. S-3-Carboxypropyl-L-cysteine ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 30845-11-5 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing S-(3-Carboxypropyl)-L-cysteine (SCPC) Concentration in Experiments
Welcome to the technical support center for S-(3-Carboxypropyl)-L-cysteine (SCPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using SCPC in various experimental settings. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental protocols and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCPC) and what is its primary mechanism of action?
A1: this compound (SCPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, which is responsible for the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. By inhibiting CSE, SCPC effectively reduces the cellular production of H₂S. It is important to note that SCPC does not inhibit other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST).
Q2: How should I prepare a stock solution of SCPC?
A2: SCPC is a white to beige powder. For experimental use, it is recommended to prepare a stock solution. SCPC has a reported solubility of 2 mg/mL in 0.1N HCl with warming. For cell culture experiments, it is crucial to neutralize the pH of the final working solution or use a buffer compatible with your cells. Always filter-sterilize the stock solution before adding it to your cell cultures.
Q3: What is a good starting concentration for SCPC in cell culture experiments?
A3: The optimal concentration of SCPC will vary depending on the cell type, experimental duration, and the specific endpoint being measured. A good starting point can be derived from its known inhibitory constants (Ki) for cystathionine γ-lyase (CSE). The Ki values for the inhibition of H₂S synthesis from cystathionine and cysteine are approximately 50 µM and 180 µM, respectively[1]. Therefore, a concentration range of 50 µM to 200 µM is a reasonable starting point for most cell-based assays. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How can I determine the optimal concentration of SCPC for my specific cell line and assay?
A4: To determine the optimal, non-toxic concentration of SCPC, a dose-response experiment is essential. This typically involves a cell viability assay, such as the MTT or LDH assay. A general protocol for this is provided in the "Experimental Protocols" section below. By establishing a dose-response curve, you can identify the concentration range that effectively inhibits the target without causing significant cell death.
Q5: What are the potential issues with SCPC stability in cell culture media?
A5: Like other cysteine derivatives, SCPC's stability in solution can be a concern, particularly in the neutral pH and warm temperatures of cell culture incubators. Cysteine and its derivatives can be prone to oxidation. While specific data on the long-term stability of SCPC in various cell culture media is limited, it is best practice to prepare fresh dilutions of SCPC from a frozen stock solution for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of SCPC | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 10 µM to 500 µM). |
| The cell line has low expression of cystathionine γ-lyase (CSE). | Confirm CSE protein expression in your cell line using techniques like Western blotting. | |
| Inhibitor is inactive or degraded. | Prepare a fresh stock solution of SCPC. Ensure proper storage of the stock solution (typically at -20°C or -80°C). Test the activity of the inhibitor in an in vitro enzyme assay if possible. | |
| Incubation time is too short. | Increase the incubation time with SCPC. The optimal time will depend on the specific assay and cellular process being studied. | |
| High levels of cell death or cytotoxicity | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of SCPC for your specific cell line. Lower the working concentration of SCPC. |
| Off-target effects. | While SCPC is reported to be a selective CSE inhibitor, off-target effects at high concentrations cannot be entirely ruled out. Consult the latest literature for any reported off-target activities. | |
| Solvent toxicity. | If using a solvent like DMSO to aid in solubilization, ensure the final concentration in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including the vehicle control. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions for all experiments. |
| Inhibitor degradation. | Prepare fresh dilutions of SCPC for each experiment from a frozen stock solution. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions of the inhibitor. |
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of this compound (SCPC) for Human Cystathionine γ-lyase (CSE)
| Substrate | Ki Value (µM) |
| Cystathionine | 50 ± 3[1] |
| Cysteine | 180 ± 15[1] |
Table 2: Physical and Chemical Properties of this compound (SCPC)
| Property | Value |
| Molecular Weight | 207.25 g/mol |
| Appearance | White to beige powder |
| Solubility | 2 mg/mL in 0.1N HCl (warmed) |
| Storage Temperature | -20°C to -10°C |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of SCPC using an MTT Assay
This protocol outlines a method to establish a dose-response curve for SCPC and identify a suitable concentration range for your experiments.
Materials:
-
Target cell line
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM/F-12)
-
This compound (SCPC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Allow the cells to adhere and grow overnight.
-
SCPC Treatment: Prepare a series of dilutions of SCPC in complete cell culture medium. A suggested starting range is from 10 µM to 1 mM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SCPC. Include a vehicle control (medium with the same amount of solvent used to dissolve SCPC, if any) and a no-treatment control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the SCPC concentration to generate a dose-response curve and determine the concentration that causes 50% inhibition of cell viability (CC₅₀). For your experiments, choose a concentration well below the CC₅₀ that still provides the desired inhibitory effect on your target.
Visualizations
Caption: Workflow for determining the optimal SCPC concentration.
Caption: SCPC inhibits H₂S production via the transsulfuration pathway.
Caption: A logical guide for troubleshooting SCPC experiments.
References
Technical Support Center: S-(3-Carboxypropyl)-L-cysteine (SCPC)
Welcome to the technical support center for S-(3-Carboxypropyl)-L-cysteine (SCPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of SCPC and to troubleshoot potential experimental issues, with a specific focus on identifying and characterizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended target of this compound (SCPC)?
This compound is a potent, selective, and reversible inhibitor of the enzyme Cystathionine γ-lyase (CSE) , also known as CTH.[1][2][3] CSE is a key enzyme in the transsulfuration pathway, responsible for the production of hydrogen sulfide (H₂S), a critical gasotransmitter involved in various physiological processes.[2][4] SCPC inhibits both the canonical cleavage of cystathionine and the synthesis of H₂S from cysteine.[4]
Q2: Have any off-targets for SCPC been definitively identified?
Based on available literature, SCPC is reported to be highly selective for Cystathionine γ-lyase (CSE). Studies have shown that it does not significantly inhibit other key enzymes in H₂S biogenesis, namely cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST).[3][4] However, comprehensive, proteome-wide off-target screening data for SCPC is not extensively published. Unintended interactions with other proteins, though not expected based on current data, cannot be entirely ruled out without specific experimental validation in your system of interest.
Q3: My experiment with SCPC is producing an unexpected phenotype. How can I determine if this is due to an off-target effect?
Observing an unexpected phenotype is a common challenge in pharmacology. It could be due to a previously uncharacterized on-target function or an off-target effect. A logical troubleshooting workflow is essential.
Here is a general workflow for investigating such a result:
References
Technical Support Center: Troubleshooting Inconsistent Results in CSE Inhibition Assays with L-propargylglycine (CPC)
Welcome to the technical support center for troubleshooting cystathionine γ-lyase (CSE) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results when using L-propargylglycine (CPC) as a CSE inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you may encounter during your CSE inhibition assays.
Q1: Why am I seeing high variability between my replicate wells?
A1: High variability can stem from several sources. Here are the most common culprits and their solutions:
-
Inaccurate Pipetting: Small volumes of enzyme, substrate, or inhibitor can be difficult to pipette accurately.
-
Solution: Ensure your pipettes are calibrated. When preparing serial dilutions of CPC, create a master mix to minimize pipetting errors.
-
-
Incomplete Mixing: Failure to properly mix the reaction components can lead to inconsistent enzyme activity.
-
Solution: Gently vortex or pipette up and down to mix all components thoroughly before starting the reaction and before taking readings. Avoid introducing bubbles.[1]
-
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.
-
Solution: Ensure all reagents and plates are equilibrated to the assay temperature (e.g., 37°C) before starting the experiment. Use a water bath or incubator to maintain a constant temperature throughout the assay.[1]
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with buffer or water to maintain a humid environment.
-
Q2: My negative controls (no inhibitor) show low or no CSE activity. What could be the problem?
A2: This indicates an issue with the enzyme or the assay components. Consider the following:
-
Enzyme Inactivity: The CSE enzyme may have lost its activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.
-
-
Substrate Degradation: The substrate, L-cysteine or L-cystathionine, may have degraded.
-
Solution: Prepare fresh substrate solutions for each experiment. Store stock solutions as recommended by the manufacturer.
-
-
Incorrect Buffer pH: CSE activity is pH-dependent.
-
Missing Cofactor: CSE is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.
-
Solution: Ensure that PLP is included in your reaction mixture at the appropriate concentration.
-
Q3: I'm not seeing any inhibition, even at high concentrations of CPC. Why?
A3: This could be due to a problem with the inhibitor or the assay conditions.
-
Inactive Inhibitor: The CPC may have degraded or may be of poor quality.
-
Solution: Purchase CPC from a reputable supplier. Store it according to the manufacturer's instructions, protected from light and moisture.
-
-
Incorrect Inhibitor Concentration: There might be an error in the calculation or dilution of the CPC stock solution.
-
Solution: Double-check all calculations and ensure that the serial dilutions are prepared accurately.
-
-
Assay Conditions Favoring High Enzyme Activity: If the enzyme concentration is too high or the incubation time is too long, the amount of product generated may be too large to see a significant inhibitory effect.
-
Solution: Optimize the enzyme concentration and incubation time to ensure the reaction is in the linear range.
-
Q4: The results of my H₂S detection are inconsistent or show high background.
A4: The method of H₂S detection can be a significant source of variability.
-
Interference with Detection Method: Components in your sample or the inhibitor itself might interfere with the H₂S detection reagent (e.g., lead acetate, methylene blue, or fluorescent probes).
-
Solution: Run a control with the inhibitor and the detection reagent in the absence of the enzyme to check for direct interference.
-
-
H₂S Volatility: Hydrogen sulfide is a volatile gas, and its loss from the solution can lead to underestimation of enzyme activity.
-
Solution: Perform the assay in a sealed plate or use a method that captures the H₂S as it is produced.
-
-
Contamination of H₂S Detection Probes: Probes for H₂S detection can be sensitive to environmental factors.
-
Solution: Ensure that all labware is clean and that there are no external sources of H₂S in the lab environment.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for CSE inhibition assays with CPC.
Table 1: Kinetic Parameters for CPC Inhibition of Human CSE
| Parameter | Substrate | Value | Reference |
| IC₅₀ | L-cystathionine (0.15 mM) | 71 ± 7 µM | [2] |
| Kᵢ | L-cystathionine | 50 ± 3 µM | [2][3] |
| Kᵢ | L-cysteine | 180 ± 15 µM | [2][3] |
| Kₑ | - | 26 ± 3 µM | [2][3] |
Table 2: Recommended Assay Conditions
| Parameter | Recommended Value/Range | Reference |
| pH | 7.4 | [2][3] |
| Temperature | 37°C | [2] |
| Buffer | 100 mM HEPES | [2][3] |
| CSE Concentration | 10-20 µg/ml | [3] |
| CPC Concentration Range | 0-150 µM | [3] |
Experimental Protocols
Detailed Methodology for CSE Inhibition Assay using CPC
This protocol is based on the lead sulfide method for H₂S detection.[4][5]
Materials:
-
Purified recombinant human CSE
-
L-cysteine
-
L-propargylglycine (CPC)
-
Pyridoxal 5'-phosphate (PLP)
-
HEPES buffer (100 mM, pH 7.4)
-
Lead (II) acetate solution (0.4 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390-405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CSE in HEPES buffer.
-
Prepare fresh stock solutions of L-cysteine and CPC in HEPES buffer.
-
Prepare a working solution of lead acetate in water.
-
Prepare a reaction buffer containing 100 mM HEPES (pH 7.4) and the desired concentration of PLP (e.g., 100 µM).
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Varying concentrations of CPC (for inhibition curve) or a fixed concentration for single-point inhibition. Include a vehicle control (buffer only).
-
Lead acetate solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add the CSE enzyme solution to each well to start the reaction.
-
Immediately after adding the enzyme, add the L-cysteine solution to each well. The final volume in each well should be consistent (e.g., 200 µL).
-
-
Measure H₂S Production:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 390 nm (due to the formation of lead sulfide, a black precipitate) over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of CPC.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the CPC concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of CSE in H₂S Production
Caption: The trans-sulfuration pathway showing the role of CSE.
Experimental Workflow for CSE Inhibition Assay
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H2O2-Mediated Oxidative Stress Enhances Cystathionine γ-Lyase-Derived H2S Synthesis via a Sulfenic Acid Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
S-(3-Carboxypropyl)-L-cysteine storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of S-(3-Carboxypropyl)-L-cysteine.
Frequently Asked Questions (FAQs)
1. What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at temperatures ranging from -10°C to -25°C.[1] Some suppliers recommend storage in a freezer at -20°C.
2. What is the appearance of this compound?
This compound is typically a white to beige or off-white solid powder.[1][2]
3. How should I handle this compound in the laboratory?
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses or goggles, gloves, and a lab coat.[3] Handling should be done in a well-ventilated area to avoid inhalation of the powder. Avoid contact with skin, eyes, and clothing.[3] After handling, wash hands thoroughly.
4. What should I do in case of accidental exposure?
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]
5. What is the solubility of this compound?
It has been reported to be soluble in 0.1N HCl with warming at a concentration of 2 mg/mL.[1] It is also described as slightly soluble in aqueous base.[2]
6. What is the primary biochemical application of this compound?
This compound is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE or CGL).[1][4] It inhibits both the cystathionine and cysteine cleavage reactions catalyzed by this enzyme, thereby blocking the production of hydrogen sulfide (H₂S) in the transsulfuration pathway.[1]
Troubleshooting Guides
Problem: Difficulty Dissolving the Compound
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent | The compound has limited solubility. Try dissolving in 0.1N HCl with gentle warming as a starting point.[1] For cell culture experiments, consider preparing a concentrated stock in a suitable solvent and then diluting it into the media. |
| Precipitation in Neutral Buffer | The compound may be less soluble at neutral pH. If working with physiological buffers, you may need to adjust the pH of your stock solution or use a co-solvent if compatible with your experimental system. |
| Low Temperature of Solvent | Ensure the solvent is at room temperature or slightly warmed as this can aid dissolution.[1] |
Problem: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. While specific stability data is limited, it is best practice to assume potential for degradation in solution over time. |
| Inaccurate Concentration | Ensure accurate weighing of the compound and precise volume measurements when preparing stock solutions. Use calibrated equipment. |
| Issues with the Enzymatic Assay | Verify the activity of your cystathionine γ-lyase enzyme with a known substrate and without any inhibitor. Ensure all other assay components are at their optimal concentrations and the reaction conditions (pH, temperature) are appropriate for the enzyme. |
| Interaction with Other Reagents | Review all components in your experimental setup for potential chemical incompatibilities. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | -10°C to -25°C | [1] |
| Alternative Storage Temperature | -20°C | |
| Appearance | White to beige/off-white powder | [1][2] |
| Solubility | 2 mg/mL in 0.1N HCl (warmed) | [1] |
| Molecular Weight | 207.25 g/mol | [5] |
Experimental Protocols
Protocol: Preparation of a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add a small amount of 0.1N HCl to the powder.
-
Dissolution: Gently warm the mixture while vortexing or stirring until the solid is completely dissolved.
-
Volume Adjustment: Once dissolved, add more 0.1N HCl to reach the final desired concentration.
-
Neutralization (if required): For use in cell-based assays or enzymatic reactions at neutral pH, the acidic stock solution should be carefully neutralized with a suitable base (e.g., NaOH) immediately before use. Monitor the pH closely during this step.
-
Storage: It is recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, store on ice and use within the same day. For longer-term storage, aliquot the stock solution and store at -20°C or -80°C, but be aware that the stability in solution over time has not been extensively characterized. Avoid repeated freeze-thaw cycles.
Protocol: In Vitro Inhibition of Cystathionine γ-Lyase (CSE)
This protocol provides a general framework. Specific concentrations and incubation times may need to be optimized for your particular experimental setup.
-
Reagents and Buffers:
-
Purified cystathionine γ-lyase (CSE) enzyme.
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Substrate: L-cysteine.
-
Cofactor: Pyridoxal 5'-phosphate (PLP).
-
This compound stock solution.
-
Detection reagent for hydrogen sulfide (H₂S) (e.g., N,N-dimethyl-p-phenylenediamine sulfate).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PLP, and the CSE enzyme in a microplate or reaction tube.
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate, L-cysteine.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Measure the amount of H₂S produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for proper storage, handling, and dissolution of this compound.
Caption: A decision tree to troubleshoot inconsistent results in enzyme inhibition assays.
References
Technical Support Center: Understanding the Efficacy of S-(3-Carboxypropyl)-L-cysteine (SCPC)
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the experimental use of S-(3-Carboxypropyl)-L-cysteine (SCPC), a selective inhibitor of the enzyme Cystathionine γ-lyase (CSE).
Frequently Asked Questions (FAQs)
Q1: Why is the inhibitory effect of this compound (SCPC) not dependent on preincubation with the enzyme?
The efficacy of SCPC is not preincubation-dependent because it functions as a reversible, competitive inhibitor of Cystathionine γ-lyase (CSE).[1][2] Unlike mechanism-based irreversible inhibitors, which require time to be catalytically converted into a reactive molecule that covalently bonds to the enzyme, reversible inhibitors like SCPC rapidly associate and dissociate from the enzyme's active site.[3][4] This rapid equilibrium means that the inhibitory effect is established almost instantaneously upon mixing the enzyme, substrate, and inhibitor, making a preincubation step unnecessary.
Q2: How does the mechanism of SCPC differ from that of propargylglycine (PPG), another CSE inhibitor?
The differing preincubation requirements of SCPC and propargylglycine (PPG) stem from their distinct mechanisms of inhibition.
-
This compound (SCPC): Acts as a reversible competitive inhibitor. It competes with the natural substrates (cystathionine and cysteine) for binding to the active site of CSE.[1][2] Because this interaction is non-covalent and rapidly reversible, its inhibitory effect is immediate and not enhanced by preincubation.
-
Propargylglycine (PPG): Is a mechanism-based, irreversible inhibitor (also known as a suicide inhibitor).[5][6] PPG initially binds to the CSE active site like a substrate. The enzyme then begins its catalytic process, which converts PPG into a highly reactive intermediate. This intermediate then forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation.[5] This two-step process of initial binding followed by catalytic activation is time-dependent, which is why preincubating PPG with the enzyme in the absence of the natural substrate enhances its inhibitory effect.[1]
Q3: What is the primary cellular pathway targeted by SCPC?
SCPC primarily targets and inhibits the transsulfuration pathway .[1] Specifically, it blocks the activity of Cystathionine γ-lyase (CSE), a key enzyme in this pathway responsible for the conversion of cystathionine to L-cysteine.[7][8] This pathway is crucial for the endogenous synthesis of cysteine and the production of hydrogen sulfide (H₂S), a significant gaseous signaling molecule.[1][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variable or lower-than-expected inhibition by SCPC. | 1. Incorrect pH of buffer: Enzyme activity is highly sensitive to pH. | Ensure the assay buffer pH is maintained at the optimal level for CSE activity (typically around pH 7.4). |
| 2. Substrate concentration too high: As a competitive inhibitor, the effectiveness of SCPC is reduced at high substrate concentrations. | If possible, perform assays with substrate concentrations at or below the Michaelis constant (Km) to observe more potent inhibition. | |
| 3. Degradation of SCPC: Improper storage can lead to reduced potency. | Store SCPC as recommended by the manufacturer, typically at -20°C for long-term storage. Prepare fresh working solutions for each experiment. | |
| Inconsistent results when comparing SCPC and PPG. | 1. Omission of preincubation for PPG: The inhibitory effect of PPG is preincubation-dependent. | When comparing with PPG, ensure that the experimental protocol for PPG includes a preincubation step with the enzyme before adding the substrate. The protocol for SCPC should not include preincubation. |
| 2. Different assay conditions: Variations in buffer composition, temperature, or substrate can affect inhibitor performance. | Use identical assay conditions (buffer, temperature, substrate concentration) when directly comparing the potency of the two inhibitors. |
Quantitative Data Summary
The inhibitory potency of SCPC against human Cystathionine γ-lyase (CSE) is dependent on the substrate used in the assay, as SCPC competes with the substrate for binding to the active site.
| Inhibitor | Substrate | Inhibition Constant (Ki) | Organism | Reference |
| This compound (SCPC) | L-Cystathionine | 50 ± 3 µM | Human | [1] |
| This compound (SCPC) | L-Cysteine | 180 ± 15 µM | Human | [1] |
Note: A lower Ki value indicates a more potent inhibitor.
Experimental Protocols
Protocol for Determining the Inhibition Constant (Ki) of SCPC for CSE
This protocol is designed to determine the Ki of SCPC for the inhibition of CSE activity through kinetic analysis. As SCPC is a competitive inhibitor, its apparent inhibitory effect will vary with substrate concentration.
Materials:
-
Purified Cystathionine γ-lyase (CSE)
-
This compound (SCPC)
-
L-Cystathionine (substrate)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
Detection Reagent (e.g., 5,5′-dithiobis(2-nitrobenzoic acid) - DTNB)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plates or cuvettes
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of SCPC in the assay buffer.
-
Prepare a series of dilutions of L-cystathionine in the assay buffer. A typical range would be from 0.1 to 1.0 mM.
-
Prepare a working solution of CSE in the assay buffer (e.g., 10 µg/mL).
-
Prepare the DTNB detection solution (e.g., 1 mM in assay buffer).
-
-
Set up the Assay:
-
In a 96-well plate, set up reactions with varying concentrations of both the substrate (L-cystathionine) and the inhibitor (SCPC). It is recommended to test at least five substrate concentrations and five inhibitor concentrations (including a zero-inhibitor control).
-
For each reaction, add the assay buffer, a specific concentration of L-cystathionine, and a specific concentration of SCPC.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the CSE working solution to each well. The order of addition is not critical for SCPC, but for consistency, add the enzyme last.
-
-
Monitor the Reaction:
-
Immediately after adding the enzyme, add the DTNB solution. DTNB reacts with the thiol-containing product (cysteine) to produce a yellow-colored compound that can be measured spectrophotometrically at approximately 412 nm.
-
Monitor the increase in absorbance over time (e.g., every 30 seconds for 5-10 minutes) to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial velocity for each combination of substrate and inhibitor concentrations.
-
To determine the mechanism of inhibition and the Ki value, plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration.
-
For a competitive inhibitor like SCPC, the lines on the Lineweaver-Burk plot will intersect at the y-axis.
-
The Ki can be calculated from the slopes of these lines or by using non-linear regression analysis to fit the data to the competitive inhibition model.
-
Visualizations
Signaling Pathway: The Transsulfuration Pathway
This diagram illustrates the transsulfuration pathway, which is central to sulfur metabolism. It shows the conversion of homocysteine to cysteine, a reaction catalyzed by two key enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE). This compound (SCPC) specifically inhibits CSE, thereby blocking this pathway.
Caption: The transsulfuration pathway and the inhibitory action of SCPC on CSE.
Experimental Workflow: Determining SCPC's Non-Preincubation Dependence
This workflow outlines the experimental logic to demonstrate that the efficacy of SCPC is not dependent on preincubation, in contrast to a mechanism-based inhibitor like PPG.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of inactivation of gamma-cystathionase by the acetylenic substrate analogue propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 8. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of S-(3-Carboxypropyl)-L-cysteine in solution
Welcome to the technical support center for S-(3-Carboxypropyl)-L-cysteine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and use of this compound in solution, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent and selective reversible inhibitor of the enzyme Cystathionine γ-lyase (CSE/CGL).[1][2] Its primary application in research is to inhibit the transsulfuration pathway and the production of hydrogen sulfide (H₂S) in cells, making it a valuable tool for studying the roles of this pathway and H₂S in various physiological and pathological processes.[2]
Q2: What are the primary degradation pathways for this compound in solution?
While specific degradation studies on this compound are not extensively available, data from the structurally similar compound S-carboxymethyl-L-cysteine suggests two primary degradation pathways[3][4]:
-
Oxidation: The thioether group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide. This is a common degradation route for many cysteine derivatives.
-
Lactam Formation: Intramolecular cyclization can occur, particularly under neutral to slightly alkaline conditions, resulting in the formation of a lactam. For S-carboxymethyl-L-cysteine, this has been observed to be more prevalent in the pH range of 5.0-7.0.[3][4]
Q3: What are the ideal storage conditions for this compound powder and its solutions?
For the solid powder, storage at -10 to -25°C is recommended. Solutions of this compound are best prepared fresh. If storage is necessary, it is recommended to store them as frozen aliquots at -20°C or below for short periods. To minimize degradation, solutions should be prepared in a de-gassed acidic buffer (pH < 6) and stored under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of this compound solution over time. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If storing, use aliquots at -20°C or -80°C in an acidic, de-gassed buffer. Avoid repeated freeze-thaw cycles. |
| Precipitate forms in the this compound solution upon storage. | Limited solubility at neutral or alkaline pH, or potential degradation product precipitation. | Ensure the pH of the solution is acidic (e.g., pH 4-5) to improve solubility and stability. Prepare solutions in de-gassed solvents. The compound is soluble in 0.1N HCl with warming. |
| Inconsistent experimental results using this compound. | Variability in the concentration of the active compound due to degradation. | Standardize the solution preparation protocol. Use freshly prepared solutions and protect them from light and oxygen. Consider quantifying the concentration of the stock solution by a validated analytical method if used over a prolonged period. |
Experimental Protocols
Protocol for Preparation of a Stock Solution of this compound
This protocol is designed to minimize degradation during solution preparation.
Materials:
-
This compound powder
-
Sterile, de-gassed water or a suitable acidic buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Sterile, conical tubes
-
Nitrogen or Argon gas source
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the powder in a sterile conical tube.
-
Add the required volume of de-gassed, sterile water or acidic buffer to the tube. The use of a buffer with a pH below 6 is recommended to inhibit lactam formation.
-
Purge the headspace of the tube with nitrogen or argon gas to displace oxygen.
-
Tightly cap the tube and vortex gently until the powder is completely dissolved. Gentle warming may be applied if necessary, as the compound's solubility is enhanced in warmed 0.1N HCl.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Purge the headspace of each aliquot with nitrogen or argon before capping tightly.
-
Store the aliquots at -20°C or -80°C and protect from light.
Visualizations
Caption: Probable degradation pathways of this compound in solution.
Caption: Recommended workflow for preparing a stable solution of this compound.
References
- 1. This compound | 30845-11-5 [amp.chemicalbook.com]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-(3-Carboxypropyl)-L-cysteine (CPC)
Welcome to the technical support center for S-(3-Carboxypropyl)-L-cysteine (CPC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of CPC in experimental settings, with a particular focus on the impact of pH on its activity as a cystathionine γ-lyase (CSE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (CPC)?
A1: this compound is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE).[1] It effectively inhibits both the γ-elimination of cystathionine and the CSE-dependent synthesis of hydrogen sulfide (H₂S) from cysteine.[2][3]
Q2: How does pH affect the inhibitory activity of CPC on cystathionine γ-lyase (CSE)?
A2: The inhibitory activity of CPC on CSE is pH-dependent. At a physiological pH of 7.4, CPC acts as a stable inhibitor. However, at a more alkaline pH of 8.5, CSE can slowly catalyze the β-elimination of CPC, which may affect its long-term inhibitory efficacy in experimental setups maintained at this pH.[2]
Q3: What are the reported inhibition constants (Ki) for CPC against human CSE?
A3: At pH 7.4, CPC has been shown to inhibit the γ-elimination reaction of cystathionine by human CSE with a Ki value of 50 ± 3 μM. For the inhibition of H₂S synthesis from cysteine by human CSE, the Ki value is 180 ± 15 μM.[2][3]
Q4: Is CPC a specific inhibitor for CSE?
A4: Yes, CPC is a selective inhibitor for CSE. Studies have shown that it does not significantly inhibit other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[2][3]
Q5: Can CPC be used in cell-based assays?
A5: Yes, CPC is effective in cultured cells. It has been demonstrated to inhibit the transsulfuration pathway and H₂S production in cellular models.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected inhibition of CSE activity. | Incorrect pH of the assay buffer. The inhibitory potency of CPC is optimal at a physiological pH of around 7.4. At higher pH values (e.g., 8.5), the compound can be slowly turned over by CSE, reducing its effective concentration.[2] | Ensure your assay buffer is freshly prepared and the pH is accurately adjusted to 7.4. Verify the pH of the final reaction mixture. |
| Degradation of CPC. While generally stable, prolonged storage in solution, especially at non-optimal pH, may lead to degradation. | Prepare fresh CPC solutions for each experiment from a solid stock. If a stock solution must be made, aliquot and store at -20°C or lower and use a fresh aliquot for each experiment. | |
| High background signal in H₂S detection assay. | Non-enzymatic H₂S production. The substrate, L-cysteine, can be unstable and may auto-oxidize, leading to non-enzymatic H₂S release, particularly at alkaline pH. | Prepare L-cysteine solutions fresh before each experiment. Consider de-gassing buffers to minimize oxidation. Running a control reaction without the enzyme can help quantify the background signal. |
| Interference with the detection method. The chosen H₂S detection method may be sensitive to other components in the reaction mixture. | Consult the literature for your specific H₂S detection assay to identify potential interfering substances. Ensure all control reactions (e.g., no enzyme, no substrate, no inhibitor) are included. | |
| Variability in Ki values between experiments. | Inaccurate determination of substrate or inhibitor concentration. | Confirm the concentration of your CPC and substrate solutions using a reliable method (e.g., spectrophotometry, if applicable, or by ensuring accurate weighing of high-purity compounds). |
| Differences in enzyme purity or activity. The specific activity of your CSE preparation can influence kinetic parameters. | Use a consistent source and batch of CSE. If preparing the enzyme in-house, ensure a standardized purification protocol and measure its specific activity before each set of experiments. |
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound in its interaction with cystathionine γ-lyase (CSE).
| Parameter | Value | Experimental Conditions |
| Ki (inhibition of γ-elimination of cystathionine) | 50 ± 3 μM | Human CSE, 100 mM HEPES buffer, pH 7.4, 37°C[2][3] |
| Ki (inhibition of H₂S synthesis from cysteine) | 180 ± 15 μM | Human CSE, 100 mM HEPES buffer, pH 7.4, 37°C[2][3] |
| kcat (β-elimination of CPC) | 0.005 s⁻¹ | Human CSE, pH 8.5, 37°C[2] |
Experimental Protocols
1. Assay for CSE Inhibition (γ-elimination of Cystathionine)
This protocol is based on the method described by Yadav et al. (2019).
-
Reagents:
-
100 mM HEPES buffer, pH 7.4
-
Human cystathionine γ-lyase (CSE)
-
L-cystathionine (substrate)
-
This compound (CPC) (inhibitor)
-
1 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the assay buffer
-
-
Procedure:
-
Prepare reaction mixtures containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cystathionine, and different concentrations of CPC.
-
Pre-incubate the reaction mixtures at 37°C.
-
Initiate the reaction by adding a known amount of CSE.
-
The reaction produces cysteine, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.
-
Monitor the increase in absorbance at 412 nm to determine the reaction rate.
-
Calculate the inhibition constant (Ki) using appropriate kinetic models (e.g., Lineweaver-Burk plot analysis).[2]
-
2. Assay for CSE Inhibition (H₂S Synthesis from L-cysteine)
This protocol is also adapted from Yadav et al. (2019).
-
Reagents:
-
100 mM HEPES buffer, pH 7.4
-
Human cystathionine γ-lyase (CSE)
-
L-cysteine (substrate)
-
This compound (CPC) (inhibitor)
-
0.4 mM lead acetate
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing 100 mM HEPES buffer (pH 7.4), varying concentrations of L-cysteine, different concentrations of CPC, and 0.4 mM lead acetate.
-
Pre-incubate the plate at 37°C.
-
Initiate the reactions by adding CSE.
-
The H₂S produced by the enzymatic reaction will react with lead acetate to form lead sulfide (PbS), a black precipitate.
-
Monitor the increase in absorbance at 390 nm to measure the rate of H₂S production.[4]
-
Determine the Ki by analyzing the reaction rates at different substrate and inhibitor concentrations.[2]
-
Visualizations
References
- 1. S-3-Carboxypropyl-L-cysteine ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability when using S-(3-Carboxypropyl)-L-cysteine
Welcome to the technical support center for S-(3-Carboxypropyl)-L-cysteine (SCPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting experiments involving SCPC.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SCPC) and what is its primary application?
This compound (SCPC) is a potent and selective reversible inhibitor of the enzyme cystathionine γ-lyase (CSE). Its primary application in research is to inhibit the production of hydrogen sulfide (H₂S), a gaseous signaling molecule, in both in vitro and cellular systems.[1][2][3] SCPC is noted for its specificity for CSE, sparing other enzymes involved in H₂S biogenesis such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST).[1][2]
Q2: What are the advantages of using SCPC over other CSE inhibitors like propargylglycine (PPG)?
A key advantage of SCPC is that its inhibitory efficacy is not dependent on the order of substrate and inhibitor addition.[1][2][3] This is in contrast to the commonly used irreversible inhibitor, propargylglycine (PPG), which requires pre-incubation with CSE to effectively inhibit H₂S synthesis from cysteine.[1][2][3] This property of SCPC can lead to more consistent and reproducible experimental results.
Q3: What are the known off-target effects or cytotoxicity of SCPC?
While SCPC is a selective inhibitor of CSE, high concentrations of any compound can potentially lead to off-target effects or cytotoxicity. Some cysteine S-conjugates have been shown to have cytotoxic effects, though this is highly dependent on their chemical structure and the cellular context.[4] It is recommended to perform a dose-response curve and assess cell viability (e.g., using an MTT or trypan blue exclusion assay) to determine the optimal, non-toxic working concentration of SCPC for your specific cell line and experimental conditions.[5][6]
Q4: How should SCPC be stored and handled?
SCPC is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, it is recommended to prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation of the compound and increased variability in your experiments.[7][8][9][10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with SCPC.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of CSE activity | 1. Degraded SCPC: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | 1. Prepare fresh stock solutions of SCPC before each experiment. Store the powder at -20°C and aliquots of the stock solution at -80°C for short-term use. |
| 2. Incorrect SCPC concentration: Errors in calculation or dilution can lead to a final concentration that is too low to effectively inhibit CSE. | 2. Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system. | |
| 3. Issues with the CSE enzyme: The enzyme may have lost activity due to improper storage or handling. | 3. Use a fresh aliquot of CSE and ensure it has been stored and handled according to the manufacturer's recommendations. Include a positive control for CSE activity in your assay. | |
| 4. Inappropriate assay conditions: The pH, temperature, or buffer composition of the assay may not be optimal for SCPC activity. | 4. Ensure the assay is performed at a physiological pH (around 7.4) and a stable temperature (typically 37°C). Use a buffer system that is compatible with both the enzyme and the inhibitor. | |
| High variability between experimental replicates | 1. Inconsistent timing of reagent addition: Variations in the timing of adding SCPC, substrate, or the enzyme can lead to variability. | 1. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Prepare a master mix of reagents where possible to ensure consistency. |
| 2. Temperature fluctuations: Inconsistent temperatures across the assay plate or between experiments can affect enzyme kinetics. | 2. Pre-incubate all reagents and the assay plate at the desired temperature. Ensure the plate reader is also equilibrated to the correct temperature if performing a kinetic assay.[12] | |
| 3. Cell-based assay variability: Factors such as inconsistent cell seeding density, different passage numbers, or mycoplasma contamination can introduce significant variability. | 3. Standardize cell seeding protocols. Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination.[13] | |
| Unexpected cytotoxicity in cellular assays | 1. SCPC concentration is too high: The concentration of SCPC used may be toxic to the specific cell line. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 of SCPC for your cells and use a concentration well below this for your inhibition experiments.[5] |
| 2. Solvent toxicity: If using a solvent like DMSO to dissolve SCPC, the final concentration of the solvent in the cell culture medium may be toxic. | 2. Ensure the final concentration of the solvent is low (typically <0.5%) and include a vehicle control (medium with the same concentration of solvent but without SCPC) in your experiments. | |
| Difficulty in measuring H₂S production accurately | 1. H₂S volatility and instability: H₂S is a volatile gas with a short half-life in solution, making it challenging to measure accurately. | 1. Use a validated H₂S detection method. Consider using a trapping method, such as a zinc-agar trap, to capture H₂S as it is produced.[14][15] |
| 2. Interference with the detection method: Components in the cell lysate or culture medium may interfere with the H₂S detection assay. | 2. Run appropriate controls, including a blank (no cells/enzyme) and a standard curve of a known H₂S donor, to account for any background signal or interference. |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cystathionine γ-Lyase (CSE) Activity
This protocol describes a method to measure the inhibitory effect of SCPC on purified CSE enzyme by quantifying the production of H₂S.
Materials:
-
Purified recombinant CSE enzyme
-
This compound (SCPC)
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, CSE cofactor)
-
HEPES buffer (100 mM, pH 7.4)
-
Lead acetate solution (for H₂S detection) or other H₂S detection reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SCPC (e.g., 10 mM in sterile water or buffer). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of L-cysteine (e.g., 100 mM in sterile water). Prepare fresh for each experiment.
-
Prepare a stock solution of PLP (e.g., 10 mM in sterile water). Store protected from light.
-
Prepare the reaction buffer (100 mM HEPES, pH 7.4).
-
-
Assay Setup:
-
In a 96-well plate, prepare the following reaction mixtures (total volume of 200 µL per well):
-
Blank: 100 mM HEPES buffer, 20 µM PLP, 0.4 mM lead acetate.
-
Control (No Inhibitor): 100 mM HEPES buffer, 20 µM PLP, 20 mM L-cysteine, 0.4 mM lead acetate, and purified CSE (e.g., 10 µg).
-
SCPC Treatment: 100 mM HEPES buffer, 20 µM PLP, 20 mM L-cysteine, 0.4 mM lead acetate, purified CSE (e.g., 10 µg), and varying concentrations of SCPC.
-
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the CSE enzyme to the control and SCPC treatment wells.
-
-
H₂S Detection:
-
Monitor the formation of lead sulfide (a black precipitate) by measuring the absorbance at 390 nm in a plate reader.[16]
-
Take readings kinetically over a period of 10-30 minutes or as an endpoint measurement.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the rate of H₂S production for the control and SCPC-treated samples.
-
Determine the percent inhibition of CSE activity by SCPC at each concentration.
-
Protocol 2: Inhibition of Endogenous H₂S Production in Cultured Cells
This protocol outlines a method to treat cultured cells with SCPC and measure the subsequent decrease in intracellular H₂S production.
Materials:
-
Cultured cells known to express CSE (e.g., HepG2, HUVEC)
-
This compound (SCPC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
H₂S detection kit or reagents (e.g., methylene blue assay, fluorescent probes)
-
Protein assay kit (e.g., BCA)
-
96-well or other suitable culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay. Allow cells to adhere and grow overnight.
-
-
SCPC Treatment:
-
Prepare fresh dilutions of SCPC in cell culture medium from a stock solution.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of SCPC or a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 1-4 hours). This should be optimized for your cell line.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
H₂S Measurement:
-
Measure the H₂S concentration in the cell lysates using a suitable method. For example, the methylene blue assay can be used to quantify sulfide in the supernatant.[17]
-
Follow the manufacturer's instructions for the chosen H₂S detection kit.
-
-
Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a BCA or similar protein assay.
-
-
Data Analysis:
-
Normalize the H₂S concentration to the total protein concentration for each sample.
-
Calculate the percent inhibition of H₂S production at each SCPC concentration compared to the vehicle control.
-
Visualizations
Caption: Signaling pathway showing the inhibition of H₂S production by SCPC.
Caption: Workflow for assessing SCPC-mediated inhibition of cellular H₂S production.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxicity of cysteine S-conjugates: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Iterative Freeze–Thaw Cycles on the Structure, Functionality, and Digestibility of Grifola frondosa Protein | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. marinbio.com [marinbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Enhanced detection of hydrogen sulfide generated in cell culture using an agar trap method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [A new methods for determining hydrogen sulfide release in cultured cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: S-(3-Carboxypropyl)-L-cysteine and Propargylglycine as Inhibitors of Cystathionine γ-lyase
In the landscape of hydrogen sulfide (H₂S) research, the enzymatic activity of cystathionine γ-lyase (CSE) is a critical focal point for therapeutic intervention. The modulation of H₂S levels, a key signaling molecule, holds promise for a variety of pathophysiological conditions. For decades, propargylglycine (PAG) has been a widely utilized tool for the inhibition of CSE. However, recent investigations have brought to light a more specific and reversible inhibitor, S-(3-Carboxypropyl)-L-cysteine (SCPC). This guide provides an objective comparison of these two inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance and Specificity: A Quantitative Look
The inhibitory potential and specificity of SCPC and PAG against CSE have been characterized through kinetic studies. The data reveals significant differences in their potency and selectivity.
| Inhibitor | Target Enzyme | Substrate | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| This compound (SCPC) | Human CSE | Cystathionine (γ-elimination) | 50 ± 3 µM (Kᵢ) | [1] |
| Human CSE | Cysteine (H₂S synthesis) | 180 ± 15 µM (Kᵢ) | [1] | |
| Cystathionine β-synthase (CBS) | - | No significant inhibition | [1] | |
| Mercaptopyruvate sulfurtransferase (MST) | - | No significant inhibition | [1] | |
| Propargylglycine (PAG) | CSE | - | 40 ± 8 µM (IC₅₀) | [2] |
| Alanine transaminase (ALT) | - | Inhibition observed | [1] | |
| Methionine γ-lyase (MGL) | - | Inhibition observed | [3] |
Key Findings:
-
This compound demonstrates competitive and reversible inhibition of CSE.[4] Its efficacy is not dependent on the order of substrate or inhibitor addition.[1]
-
Propargylglycine acts as a mechanism-based, irreversible inhibitor of CSE.[1][3][5] However, its inhibitory effect on H₂S synthesis from cysteine is sensitive to preincubation with the enzyme.[1][6][7]
-
Crucially, SCPC exhibits high specificity for CSE, sparing other key enzymes in H₂S biogenesis, such as CBS and MST.[1] In contrast, PAG is known to inhibit other pyridoxal 5'-phosphate (PLP)-dependent enzymes, raising concerns about off-target effects.[1][3]
Mechanism of Action: Reversible versus Irreversible Inhibition
The fundamental difference in the mechanism of action between SCPC and PAG has significant implications for experimental design and interpretation.
This compound: As a reversible inhibitor, SCPC binds to the active site of CSE, competing with the natural substrates, cystathionine and cysteine.[4] The inhibitory effect can be reversed by decreasing the concentration of SCPC. The crystal structure of human CSE in complex with a CPC-derived aminoacrylate intermediate has been elucidated, providing a detailed understanding of its binding mode.[1][8]
Propargylglycine: PAG is a suicide inhibitor. It is processed by CSE, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, leading to a time-dependent loss of activity.[1] This irreversible nature makes it a potent inhibitor but can also lead to prolonged and less controllable cellular effects.
Experimental Protocols
To aid in the replication and validation of these findings, detailed methodologies for key experiments are provided below.
CSE Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of compounds against CSE.
Materials:
-
Purified human CSE
-
L-cysteine or L-cystathionine (substrate)
-
This compound or Propargylglycine (inhibitor)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Pyridoxal 5'-phosphate (PLP), a cofactor for CSE
-
Detection reagent for H₂S (e.g., lead acetate or a sulfide-sensitive fluorescent probe)
-
Spectrophotometer or fluorometer
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified human CSE in phosphate buffer containing PLP.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor (SCPC or PAG) in the assay buffer.
-
Pre-incubation (for PAG): For experiments with PAG, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-30 minutes) at 37°C to allow for time-dependent inactivation. For SCPC, pre-incubation is not necessary.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (L-cysteine or L-cystathionine) to the enzyme-inhibitor mixture. A control reaction without the inhibitor should be run in parallel.
-
H₂S Detection: Measure the rate of H₂S production over time using a suitable detection method. For sensitive measurements, especially at low substrate concentrations, sulfide chemiluminescence detection coupled to gas chromatography can be employed.[1]
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value. For determining the inhibition constant (Kᵢ), experiments should be repeated at various substrate concentrations.
Cellular Transsulfuration Flux Assay
This assay measures the ability of an inhibitor to block the CSE-dependent pathway in a cellular context.
Materials:
-
Cultured cells (e.g., HEK293 or vascular smooth muscle cells)
-
Cell culture medium
-
[³⁵S]methionine (radiolabeled tracer)
-
Inhibitor (SCPC or PAG)
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of the inhibitor for a specified duration.
-
Radiolabeling: Add [³⁵S]methionine to the cell culture medium and incubate to allow for its incorporation into the transsulfuration pathway.
-
Metabolite Extraction: After the incubation period, wash the cells and extract the intracellular metabolites.
-
Analysis: Separate the radiolabeled metabolites (e.g., glutathione) using techniques like high-performance liquid chromatography (HPLC) and quantify the radioactivity using a scintillation counter.
-
Data Interpretation: A decrease in the amount of radiolabeled glutathione in inhibitor-treated cells compared to control cells indicates inhibition of the transsulfuration flux. SCPC has been shown to inhibit this flux by 80-90%.[1]
Signaling Pathways and Experimental Workflow
To visualize the context of CSE inhibition and the experimental process, the following diagrams are provided.
Caption: The transsulfuration pathway illustrating the roles of CBS and CSE in converting methionine to cysteine and the subsequent production of H₂S and glutathione.
Caption: A generalized experimental workflow for determining the inhibitory potency of compounds against cystathionine γ-lyase.
Conclusion
For researchers studying the physiological and pathological roles of H₂S, the choice of a CSE inhibitor is a critical experimental parameter. While propargylglycine has been a valuable tool, its lack of specificity and irreversible mechanism of action can confound data interpretation. This compound emerges as a superior alternative for studies requiring specific and reversible inhibition of CSE. Its well-characterized kinetics, high selectivity, and elucidated binding mode make it a more precise tool for dissecting the contributions of CSE to cellular and systemic processes. The experimental protocols and data presented in this guide are intended to empower researchers to make informed decisions and to facilitate the design of robust and reproducible experiments in the burgeoning field of H₂S biology.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. medkoo.com [medkoo.com]
- 5. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 8. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of S-(3-Carboxypropyl)-L-cysteine and Other Cystathionine-γ-lyase (CSE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of S-(3-Carboxypropyl)-L-cysteine (SCPC), a reversible inhibitor of cystathionine-γ-lyase (CSE), with other commonly used CSE inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for research and drug development purposes.
Data Presentation: Quantitative Comparison of CSE Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other key CSE inhibitors. Lower values indicate higher potency. The selectivity is indicated by the ratio of inhibition of CSE versus other hydrogen sulfide (H₂S)-producing enzymes, primarily cystathionine β-synthase (CBS).
| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Selectivity Notes |
| This compound (SCPC/CPC) | Human CSE | 71 ± 7 [1] | 50 ± 3 (for cystathionine cleavage)[2][3][4][5][6] 180 ± 15 (for H₂S synthesis from cysteine)[2][3][4][5][6] | Does not inhibit CBS or mercaptopyruvate sulfurtransferase (MST).[1][2][4][5][6] |
| Propargylglycine (PAG) | Human CSE | 40 ± 8 | - | Selective for CSE over CBS.[1][7][8][9] |
| β-Cyanoalanine (BCA) | Human CSE | 14 ± 0.2 | - | More potent than PAG for CSE.[1][7][8][9] Can inhibit CBS at higher concentrations (>1 mM).[7] |
| Aminooxyacetic acid (AOAA) | Human CSE | 1.1 ± 0.1 | - | Potent CSE inhibitor, but also inhibits CBS.[1][7][8][9] |
| Human CBS | 8.5 ± 0.7 | - | ||
| L-Aminoethoxyvinylglycine (AVG) | Human CSE | ~1 | - | Potent and selective for CSE over CBS.[1][7][8][9] |
| Trifluoroalanine | Human CSE | - | - | Inhibits both CSE and CBS. Fourfold lower IC50 for CBS vs. CSE.[1][7][8] |
| Hydroxylamine | Human CSE | - | - | Inhibits both CSE and CBS. 60-fold more selective for CSE.[1][7][8] |
Experimental Protocols
The data presented in this guide are primarily derived from studies employing the following key experimental methodologies:
Determination of IC50 and Ki Values for CSE Inhibitors
This protocol outlines the general procedure for assessing the inhibitory potential of compounds against recombinant human CSE.
1. Expression and Purification of Recombinant Human CSE:
-
Human CSE is typically expressed in E. coli as a fusion protein (e.g., with Glutathione S-transferase - GST) to facilitate purification.
-
The fusion protein is purified from bacterial lysates using affinity chromatography (e.g., GSH-agarose).
2. Methylene Blue Assay for CSE Activity:
-
The enzymatic activity of CSE is measured by quantifying the amount of H₂S produced.
-
The reaction mixture typically contains:
-
Purified recombinant human CSE.
-
L-cysteine (as the substrate for H₂S production).
-
Pyridoxal-5'-phosphate (PLP), a cofactor for CSE.
-
The inhibitor at varying concentrations.
-
A buffer solution to maintain pH (e.g., HEPES at pH 7.4).
-
-
The reaction is initiated by the addition of the enzyme or substrate.
-
The H₂S produced is trapped and reacts to form methylene blue in the presence of N,N-dimethyl-p-phenylenediamine and ferric chloride.
-
The absorbance of the resulting methylene blue solution is measured spectrophotometrically at a wavelength of approximately 670 nm.
3. Data Analysis:
-
The rate of H₂S production is determined for each inhibitor concentration.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki values are determined through kinetic studies by measuring the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations and analyzing the data using methods such as Lineweaver-Burk plots.
Assessment of Transsulfuration Flux in Cell Culture
This method is used to determine the effect of inhibitors on the metabolic pathway in a cellular context.
1. Cell Culture and Treatment:
-
A suitable cell line (e.g., HepG2) is cultured under standard conditions.
-
The cells are incubated with the CSE inhibitor at various concentrations.
2. Radiolabeling and Tracing:
-
[³⁵S]methionine is added to the cell culture medium.
-
The cells are incubated to allow for the metabolic conversion of the radiolabeled methionine through the transsulfuration pathway to glutathione (GSH).
3. Quantification of Radiolabeled GSH:
-
The cells are lysed, and the total GSH is extracted.
-
The amount of radiolabeled [³⁵S]GSH is quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
-
A decrease in the amount of [³⁵S]GSH in inhibitor-treated cells compared to untreated controls indicates inhibition of the transsulfuration pathway.[2][4][5][6]
Mandatory Visualizations
Signaling Pathway: The Transsulfuration Pathway for H₂S Synthesis
The following diagram illustrates the key enzymatic steps in the transsulfuration pathway leading to the production of cysteine and subsequently hydrogen sulfide by CSE.
Caption: The Transsulfuration Pathway for H₂S Production.
Experimental Workflow: IC50 Determination of CSE Inhibitors
This diagram outlines the general workflow for determining the IC50 value of a CSE inhibitor.
Caption: Workflow for CSE Inhibitor IC50 Determination.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of S-(3-Carboxypropyl)-L-cysteine for Cystathionine γ-lyase (CSE) Over Cystathionine β-synthase (CBS)
For researchers, scientists, and drug development professionals, the selective inhibition of enzymes involved in hydrogen sulfide (H₂S) biosynthesis is crucial for dissecting their individual roles in health and disease. This guide provides a comprehensive comparison of the inhibitory activity of S-(3-Carboxypropyl)-L-cysteine (SCPC) on cystathionine γ-lyase (CSE) versus cystathionine β-synthase (CBS), two key enzymes in the transsulfuration pathway.
This compound, also referred to as CPC, has emerged as a selective, reversible inhibitor of CSE.[1][2] Understanding its selectivity is paramount for its application as a research tool and as a potential scaffold for the development of therapeutic agents targeting H₂S overproduction in various pathological conditions.[1][2]
Quantitative Comparison of Inhibitory Potency
Experimental data demonstrates that SCPC effectively inhibits human CSE while showing negligible activity against CBS at comparable concentrations. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) values are key parameters to quantify the potency of an inhibitor.
| Enzyme | Inhibitor | Substrate | Ki (μM) | IC50 (μM) | Notes |
| Human Cystathionine γ-lyase (CSE) | This compound (SCPC) | L-Cystathionine | 50 ± 3[1][3] | 71 ± 7[1] | SCPC acts as a competitive inhibitor with respect to L-cystathionine.[1][2] |
| Human Cystathionine γ-lyase (CSE) | This compound (SCPC) | L-Cysteine | 180 ± 15[1][3] | - | SCPC also competitively inhibits H₂S synthesis from cysteine.[1][2] |
| Human Cystathionine β-synthase (CBS) | This compound (SCPC) | - | - | > 5,000-10,000 | 5-10 mM SCPC failed to inhibit CBS activity.[1] |
Experimental Protocols
The determination of inhibitor selectivity relies on robust enzymatic assays. The following protocols are based on methodologies described in the cited literature.
Enzyme Activity Assays:
-
CSE Activity Assay (γ-elimination of cystathionine):
-
Principle: The cleavage of L-cystathionine by CSE produces α-ketobutyrate, which can be quantified.
-
Reaction Mixture: 100 mM HEPES buffer (pH 7.4), 0.1-1.0 mM L-cystathionine, 1 mM DTNB, purified human CSE (10 µg/ml), and varying concentrations of SCPC (0-150 µM).[4]
-
Procedure: The reaction is initiated by the addition of the enzyme. The rate of α-ketobutyrate formation is monitored spectrophotometrically.[4]
-
-
CSE Activity Assay (H₂S synthesis from cysteine):
-
Principle: The production of H₂S from L-cysteine is measured. A common method is the methylene blue assay.[5]
-
Reaction Mixture: 100 mM HEPES buffer (pH 7.4), 0.9-8.0 mM L-cysteine, 0.4 mM lead nitrate, purified human CSE (20 µg/ml), and varying concentrations of SCPC (0-150 µM).[4]
-
Procedure: The reaction is initiated by adding CSE. The amount of H₂S produced is determined by measuring the formation of methylene blue at a specific wavelength.[5]
-
-
CBS Activity Assay:
-
Principle: The canonical activity of CBS is the condensation of serine and homocysteine to form cystathionine. Various methods can be used to measure this activity, including radioactive assays or coupled enzymatic assays.[6]
-
Reaction Mixture (example): A typical reaction mixture would contain purified human CBS, L-serine, L-homocysteine, and the cofactor pyridoxal 5'-phosphate (PLP) in a suitable buffer.[5][6]
-
Procedure: The reaction is initiated, and the formation of cystathionine or the depletion of substrates is measured over time. To test for inhibition, varying concentrations of SCPC (e.g., up to 10 mM) are included in the reaction mixture.[1]
-
Selectivity Determination:
To validate the selectivity of SCPC, its inhibitory effects were tested against other enzymes involved in H₂S biogenesis, such as mercaptopyruvate sulfurtransferase (MST) and cysteine aminotransferase (CAT). Studies have shown that SCPC does not inhibit these enzymes, further confirming its specificity for CSE.[1][3]
Visualizing the Mechanism of Action and Experimental Design
To better understand the context of SCPC's function and the methods used to validate its selectivity, the following diagrams are provided.
Caption: Transsulfuration pathway and the inhibitory action of SCPC on CSE.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of S-(3-Carboxypropyl)-L-cysteine Cross-Reactivity with PLP-Dependent Enzymes
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of S-(3-Carboxypropyl)-L-cysteine (CPC) against various pyridoxal 5'-phosphate (PLP)-dependent enzymes. The data presented herein is intended to assist researchers and drug development professionals in evaluating the specificity and potential off-target effects of this compound.
Executive Summary
This compound (CPC) has been identified as a potent and specific inhibitor of cystathionine γ-lyase (CSE), a key PLP-dependent enzyme in the hydrogen sulfide (H₂S) biosynthesis pathway.[1][2][3] Experimental data demonstrates that CPC exhibits high selectivity for CSE, with minimal to no inhibitory activity against other enzymes involved in H₂S metabolism, including cystathionine β-synthase (CBS), mercaptopyruvate sulfurtransferase (MST), and cysteine aminotransferase (CAT).[1][3]
While direct experimental evidence for the cross-reactivity of CPC with a broader range of PLP-dependent enzymes—such as aminotransferases, decarboxylases, and racemases—is not extensively available in the current literature, this guide provides a comparative context by examining studies on structurally related S-substituted cysteine analogs. This information allows for an informed assessment of the potential for off-target interactions.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against human cystathionine γ-lyase (CSE) has been quantitatively determined. The inhibition constant (Kᵢ) varies depending on the specific reaction catalyzed by the enzyme.
| Enzyme Target | Species | Reaction Catalyzed | Substrate | Inhibitor | Inhibition Constant (Kᵢ) | Reference |
| Cystathionine γ-lyase (CSE) | Human | γ-elimination | L-Cystathionine | This compound | 50 ± 3 µM | [1][3] |
| Cystathionine γ-lyase (CSE) | Human | H₂S synthesis | L-Cysteine | This compound | 180 ± 15 µM | [1][3] |
| Cystathionine β-synthase (CBS) | Human | H₂S synthesis | L-Cysteine + Homocysteine | This compound | No significant inhibition | [1][3] |
| Mercaptopyruvate sulfurtransferase (MST) | Human | H₂S synthesis | 3-Mercaptopyruvate | This compound | No significant inhibition | [1][3] |
| Cysteine aminotransferase (CAT) | Human | Cysteine transamination | L-Cysteine + α-ketoglutarate | This compound | No significant inhibition | [1][3] |
Inferred Cross-Reactivity with Other PLP-Dependent Enzymes
Direct experimental data on the interaction of CPC with PLP-dependent enzymes outside the H₂S pathway is limited. However, studies on other S-substituted cysteine derivatives can provide insights into potential cross-reactivity.
-
Aminotransferases (e.g., Alanine Aminotransferase, Aspartate Aminotransferase): Some S-substituted cysteine analogs have been shown to interact with aminotransferases. The specificity is often dependent on the nature of the S-substituent. Given that CPC is a substrate analog for CSE, its larger carboxypropyl group may hinder its binding to the active sites of many aminotransferases, which typically accommodate smaller substrates.
-
Decarboxylases (e.g., Glutamate Decarboxylase, Ornithine Decarboxylase): The substrate specificity of decarboxylases is generally high. The structural dissimilarity between CPC and the natural substrates of enzymes like glutamate decarboxylase (glutamate) and ornithine decarboxylase (ornithine) suggests a low probability of significant inhibition.
-
Racemases: Racemases also exhibit stringent substrate specificity. It is unlikely that CPC would be a potent inhibitor of amino acid racemases.
Experimental Protocols
Determination of Inhibition Constants (Kᵢ) for Cystathionine γ-lyase (CSE)
The following is a detailed methodology adapted from the key study by Yadav et al. (2019) for determining the inhibitory effect of CPC on CSE activity.
1. Enzyme and Reagents:
-
Purified recombinant human cystathionine γ-lyase (CSE).
-
This compound (CPC).
-
L-cystathionine or L-cysteine (substrates).
-
PLP (pyridoxal 5'-phosphate).
-
Assay buffer (e.g., 100 mM HEPES or Tris-HCl, pH 7.4-8.0).
-
Detection reagent for α-ketobutyrate (for γ-elimination assay) or a hydrogen sulfide sensor (for H₂S synthesis assay).
2. Assay for γ-Elimination Activity (L-Cystathionine as Substrate):
-
Prepare a reaction mixture containing assay buffer, PLP, and varying concentrations of L-cystathionine.
-
Add varying concentrations of the inhibitor, this compound.
-
Initiate the reaction by adding a fixed concentration of CSE.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Quantify the product, α-ketobutyrate, using a colorimetric assay (e.g., with 2,4-dinitrophenylhydrazine).
-
Determine the initial reaction velocities at each substrate and inhibitor concentration.
-
Calculate the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed) using non-linear regression analysis.
3. Assay for H₂S Synthesis Activity (L-Cysteine as Substrate):
-
Prepare a reaction mixture containing assay buffer, PLP, and varying concentrations of L-cysteine.
-
Add varying concentrations of CPC.
-
Initiate the reaction by adding a fixed concentration of CSE.
-
Monitor the production of H₂S in real-time using a specific H₂S sensor or by a colorimetric method (e.g., the methylene blue assay).
-
Determine the initial reaction velocities.
-
Calculate the Kᵢ value as described above.
4. Specificity Assays:
-
To assess the specificity of CPC, similar kinetic assays are performed with other PLP-dependent enzymes (e.g., CBS, CAT) using their respective substrates and assay conditions. The activity of the enzyme is measured in the presence and absence of high concentrations of CPC to determine if significant inhibition occurs.
Visualizations
Signaling Pathway of H₂S Biogenesis and CSE Inhibition
Caption: Inhibition of Cystathionine γ-lyase (CSE) by CPC in the H₂S biogenesis pathway.
Experimental Workflow for Determining Inhibitor Specificity
Caption: Workflow for assessing the specificity of this compound.
Logical Relationship of PLP-Dependent Enzyme Inhibition
References
- 1. Kinetics of inactivation of glutamate decarboxylase by cysteine-specific reagents. | Semantic Scholar [semanticscholar.org]
- 2. Kinetics of inactivation of glutamate decarboxylase by cysteine-specific reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-based and computational modeling of hydrogen sulfide biogenesis inhibition: interfacial inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of S-(3-Carboxypropyl)-L-cysteine as a Cystathionine γ-lyase (CSE) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of S-(3-Carboxypropyl)-L-cysteine (SCPC), a notable inhibitor of cystathionine γ-lyase (CSE), with other alternative inhibitors. While in vivo validation is crucial for the clinical translation of any potential therapeutic agent, this guide highlights the current landscape of available data, noting the extensive in vivo research on established inhibitors alongside the predominantly in vitro and cell-based evidence for SCPC.
Executive Summary
Cystathionine γ-lyase (CSE) is a key enzyme in the transsulfuration pathway, responsible for the production of hydrogen sulfide (H₂S), a critical gaseous signaling molecule. Dysregulation of CSE and H₂S levels is implicated in a variety of physiological and pathological processes, making CSE an attractive therapeutic target. This compound, also known as CPC, has emerged as a reversible and selective inhibitor of CSE.[1][2] This guide compares the performance of SCPC with the widely studied irreversible inhibitor, propargylglycine (PPG), and other compounds, focusing on available experimental data to inform future research and development.
Comparative Analysis of CSE Inhibitors
The following tables summarize the quantitative data for SCPC and its alternatives, providing a clear comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity of CSE Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value (µM) | IC₅₀ Value (µM) | Notes |
| This compound (SCPC/CPC) | CSE | Reversible, Competitive | 50 ± 3 (for cystathionine cleavage)[1][2], 180 ± 15 (for cysteine cleavage)[1][2] | 71 ± 7 | Spares other H₂S producing enzymes like CBS and MST.[1][2] |
| Propargylglycine (PPG/PAG) | CSE | Irreversible, Mechanism-based | - | 40 ± 8 | Widely used in vivo, but its efficacy can be substrate-dependent and it may inhibit other PLP-dependent enzymes.[3][4][5] |
| β-Cyanoalanine (BCA) | CSE | Reversible | - | 14 ± 0.2 | More potent than PPG in vitro. |
| Aminooxyacetic acid (AOAA) | CBS and CSE | Reversible | - | 1.1 ± 0.1 (for CSE), 8.5 ± 0.7 (for CBS) | Often used as a CBS inhibitor but also potently inhibits CSE. |
Table 2: In Vivo Validation of CSE Inhibitors
| Inhibitor | Animal Model | Disease/Condition Model | Dose | Route of Administration | Key In Vivo Findings |
| This compound (SCPC/CPC) | No data available | No data available | No data available | No data available | In vivo studies in animal models have not been reported in the reviewed literature. In cultured cells, SCPC effectively inhibited transsulfuration flux by 80-90%.[1][2] |
| Propargylglycine (PPG/PAG) | Mouse | Sepsis (CLP model) | 50 mg/kg | Intraperitoneal (i.p.) | Reduced plasma H₂S levels and liver H₂S synthesis. Upregulated CSE mRNA in the liver. |
| Propargylglycine (PPG/PAG) | Rat | Morphine-induced respiratory depression | 25 mg/kg | Intravenous (i.v.) | Did not affect the ventilatory actions of morphine on its own but augmented the reversal effects of L-cysteine ethyl ester. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro CSE Inhibition Assay (for SCPC)
Objective: To determine the inhibitory constant (Kᵢ) of SCPC against human CSE.
Materials:
-
Purified human CSE enzyme
-
L-cystathionine or L-cysteine (substrate)
-
This compound (SCPC)
-
DTNB (Ellman's reagent) for cystathionine cleavage assay
-
Lead acetate for H₂S synthesis assay
-
HEPES buffer (pH 7.4)
Procedure:
-
Cystathionine Cleavage Assay:
-
Prepare reaction mixtures containing HEPES buffer, varying concentrations of L-cystathionine, DTNB, and different concentrations of SCPC.
-
Initiate the reaction by adding purified CSE.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) from the reaction of the product, α-ketobutyrate, with DTNB.
-
Calculate the initial reaction velocities and determine the Kᵢ value using appropriate kinetic models (e.g., Lineweaver-Burk plot).
-
-
H₂S Synthesis Assay:
-
Prepare reaction mixtures containing HEPES buffer, varying concentrations of L-cysteine, lead acetate, and different concentrations of SCPC.
-
Start the reaction by adding purified CSE.
-
Monitor the formation of lead sulfide (PbS) as an increase in absorbance at 390 nm.
-
Calculate the specific activity and determine the Kᵢ value.
-
In Vivo CSE Inhibition in a Mouse Sepsis Model (for PPG)
Objective: To evaluate the effect of PPG on H₂S production and CSE expression in a cecal ligation and puncture (CLP) mouse model of sepsis.
Materials:
-
Male Swiss mice
-
Propargylglycine (PPG)
-
Saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for CLP
Procedure:
-
Animal Model:
-
Induce sepsis in mice using the CLP model, which involves ligating and puncturing the cecum to induce polymicrobial peritonitis.
-
-
Drug Administration:
-
Administer PPG (50 mg/kg) or saline via intraperitoneal (i.p.) injection either 1 hour before or 1 hour after the CLP procedure.
-
-
Sample Collection and Analysis:
-
At a specified time point (e.g., 8 hours post-CLP), collect blood and liver tissue samples.
-
Measure plasma H₂S concentration using the methylene blue assay.
-
Determine liver H₂S synthesis activity from tissue homogenates.
-
Analyze liver CSE mRNA expression levels using RT-PCR.
-
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of H₂S biosynthesis and points of inhibition.
Caption: General experimental workflow for CSE inhibitor validation.
Conclusion and Future Directions
This compound (SCPC) presents itself as a promising selective and reversible inhibitor of CSE based on robust in vitro data. Its mechanism of action, which does not depend on preincubation with the enzyme, offers a potential advantage over the widely used inhibitor propargylglycine (PPG).[1][2] However, a critical gap exists in the literature concerning the in vivo validation of SCPC. While extensive in vivo studies have characterized the effects of PPG in various animal models, similar data for SCPC is currently unavailable.
Future research should prioritize in vivo studies to determine the pharmacokinetic and pharmacodynamic properties of SCPC, as well as its efficacy and safety in relevant animal models of diseases where CSE inhibition is a therapeutic strategy. Such studies are essential to bridge the gap between the promising in vitro profile of SCPC and its potential as a clinically viable therapeutic agent. This will allow for a more direct and meaningful comparison with established CSE inhibitors like PPG and guide the development of novel therapies targeting the CSE/H₂S pathway.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of CSE Inhibitors: S-(3-Carboxypropyl)-L-cysteine vs. Aminoethoxyvinylglycine
For researchers, scientists, and drug development professionals, the selective inhibition of cystathionine γ-lyase (CSE), a key enzyme in the production of hydrogen sulfide (H₂S), is a critical area of investigation for therapeutic intervention in a variety of diseases. This guide provides a detailed comparison of two prominent CSE inhibitors: S-(3-Carboxypropyl)-L-cysteine (CPC) and Aminoethoxyvinylglycine (AVG), supported by experimental data and protocols.
Hydrogen sulfide is a gaseous signaling molecule with multifaceted roles in mammalian physiology and pathology. Its production is primarily regulated by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and CSE. The dysregulation of H₂S levels has been implicated in cardiovascular diseases, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective CSE inhibitors is of significant interest. This guide focuses on the comparative analysis of CPC and AVG, two compounds that have demonstrated significant inhibitory effects on CSE.
Performance Comparison: Potency and Specificity
| Inhibitor | Target Enzyme | Potency (IC₅₀ / Kᵢ) | Selectivity | Mechanism of Inhibition |
| This compound (CPC) | Human Cystathionine γ-lyase (CSE) | Kᵢ = 50 ± 3 μM (vs. cystathionine)[1][2] Kᵢ = 180 ± 15 μM (vs. cysteine)[1][2] IC₅₀ = 71 ± 7 μM[1] | Selective for CSE; does not inhibit cystathionine β-synthase (CBS) or mercaptopyruvate sulfurtransferase (MST).[1][2] | Reversible, Competitive[1] |
| Aminoethoxyvinylglycine (AVG) | Human Cystathionine γ-lyase (CSE) | IC₅₀ = 1 μM[3] | Highly selective for CSE; no inhibition of CBS observed at concentrations up to 1 mM.[3] | Slow-binding, reversible inhibition has been reported for a related bacterial enzyme.[4] Some sources suggest irreversible inhibition in mammalian CSE.[5] |
Key Insights:
-
Potency: Based on the available data, AVG (IC₅₀ = 1 µM) appears to be a significantly more potent inhibitor of CSE than CPC (IC₅₀ = 71 µM).[1][3]
-
Selectivity: Both CPC and AVG exhibit high selectivity for CSE over CBS, a crucial feature for targeted therapeutic applications.[1][3]
-
Mechanism: CPC is a well-characterized reversible and competitive inhibitor of CSE.[1] The mechanism of AVG's inhibition of mammalian CSE is less definitive, with evidence suggesting it may act as a slow-binding reversible inhibitor or an irreversible inhibitor.[4][5]
Experimental Methodologies
The following protocols provide an overview of the experimental procedures used to characterize the inhibitory effects of CPC and AVG on CSE.
Protocol 1: Determination of CSE Inhibition by this compound (CPC)
This protocol is based on the methodology described in the study by Yadav et al. (2019).
1. Enzyme and Reagents:
-
Recombinant human CSE.
-
L-cystathionine (substrate).
-
L-cysteine (substrate for H₂S production).
-
This compound (CPC).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for the cystathionine cleavage assay.
-
Lead acetate for the H₂S production assay.
-
HEPES buffer (100 mM, pH 7.4).
2. Cystathionine Cleavage Assay (α,γ-elimination):
-
Prepare a reaction mixture containing HEPES buffer, L-cystathionine (e.g., 0.15 mM), and DTNB (1 mM).
-
Add varying concentrations of CPC to the reaction mixture.
-
Initiate the reaction by adding purified human CSE.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate resulting from the reaction of the thiol group of cysteine with DTNB.
-
Calculate the initial reaction rates and determine the Kᵢ value using appropriate kinetic models (e.g., Lineweaver-Burk plots).
3. H₂S Synthesis Assay from L-cysteine:
-
Prepare a reaction mixture in a sealed vial containing HEPES buffer and L-cysteine (e.g., 1 mM).
-
Add varying concentrations of CPC.
-
Place a piece of filter paper soaked in lead acetate solution in the headspace of the vial.
-
Initiate the reaction by injecting purified human CSE.
-
Incubate the reaction at 37°C. The H₂S produced will react with lead acetate to form lead sulfide, causing the filter paper to darken.
-
Quantify the amount of lead sulfide formed to determine the rate of H₂S production.
-
Calculate the Kᵢ value for the inhibition of H₂S synthesis.
Protocol 2: Determination of CSE Inhibition by Aminoethoxyvinylglycine (AVG)
This protocol is based on the methodology described in the study by Asimakopoulou et al. (2013).
1. Enzyme and Reagents:
-
Recombinant human CSE.
-
L-cysteine (substrate).
-
Aminoethoxyvinylglycine (AVG).
-
Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 10 µM).
-
Zinc acetate and N,N-dimethyl-p-phenylenediamine sulfate for the methylene blue assay.
-
Trichloroacetic acid (TCA).
-
Sodium phosphate buffer.
2. H₂S Production Assay (Methylene Blue Method):
-
Prepare a reaction mixture in a test tube containing sodium phosphate buffer, purified CSE (e.g., 5 µg), and PLP.
-
Add varying concentrations of AVG and pre-incubate for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding L-cysteine (e.g., 1 mM).
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding TCA, followed by the addition of zinc acetate and N,N-dimethyl-p-phenylenediamine sulfate.
-
Measure the absorbance at 670 nm to quantify the amount of methylene blue formed, which is proportional to the amount of H₂S produced.
-
Calculate the percentage of inhibition at each AVG concentration and determine the IC₅₀ value by plotting the data and fitting to a dose-response curve.
Signaling Pathways and Workflows
The inhibition of CSE by CPC or AVG directly impacts the transsulfuration pathway, leading to a reduction in the endogenous production of H₂S. This, in turn, can modulate various downstream signaling pathways regulated by H₂S.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Unveiling the Reversible Inhibition of Cystathionine γ-Lyase by S-(3-Carboxypropyl)-L-cysteine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a detailed comparison of S-(3-Carboxypropyl)-L-cysteine (CPC), a reversible inhibitor of cystathionine γ-lyase (CSE), with the well-known irreversible inhibitor, propargylglycine (PPG). Experimental data, detailed protocols, and visual diagrams are presented to offer a comprehensive understanding of CPC's mechanism of action.
Performance Comparison: this compound vs. Propargylglycine
This compound (CPC) has been identified as a selective and reversible competitive inhibitor of human cystathionine γ-lyase (CSE).[1][2] In contrast, propargylglycine (PPG) is a widely utilized mechanism-based irreversible inhibitor of the same enzyme.[1][3] The key distinction lies in their mode of action: CPC binds non-covalently to the enzyme's active site, allowing for dissociation and potential recovery of enzyme activity, while PPG forms a covalent bond, leading to permanent inactivation.
A study on human CSE revealed that the inhibitory efficacy of CPC is not dependent on the order of substrate or inhibitor addition, a characteristic feature of reversible inhibitors.[1][3] Conversely, the inhibition of H₂S synthesis by PPG was found to be sensitive to preincubation with the enzyme, which is typical for mechanism-based inhibitors.[1][3]
The following table summarizes the quantitative data on the inhibition of human CSE by CPC. Due to the irreversible nature of PPG's mechanism, a direct comparison of Ki values is not applicable. Instead, its characteristic as a potent mechanism-based inactivator is noted.
| Inhibitor | Target Enzyme | Reaction Inhibited | Inhibition Type | Kᵢ Value (µM) |
| This compound (CPC) | Human Cystathionine γ-Lyase (CSE) | γ-elimination of cystathionine | Reversible, Competitive | 50 ± 3[1][2][3] |
| This compound (CPC) | Human Cystathionine γ-Lyase (CSE) | H₂S synthesis from cysteine | Reversible, Competitive | 180 ± 15[1][2][3] |
| Propargylglycine (PPG) | Human Cystathionine γ-Lyase (CSE) | γ-elimination of cystathionine & H₂S synthesis | Irreversible, Mechanism-based | Not Applicable |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Cystathionine γ-Lyase (CSE) Activity (α-ketobutyrate/pyruvate formation)
This protocol measures the formation of α-ketobutyrate from the cleavage of cystathionine or pyruvate from other substrates.
Materials:
-
Purified human CSE
-
L-cystathionine (substrate)
-
This compound (inhibitor)
-
Potassium phosphate buffer (pH 7.4)
-
Pyridoxal-5'-phosphate (PLP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, PLP, LDH, and NADH in a cuvette.
-
Add a known concentration of purified human CSE to the reaction mixture.
-
To determine the effect of the inhibitor, add varying concentrations of this compound to the cuvette and incubate for a defined period.
-
Initiate the enzymatic reaction by adding the substrate, L-cystathionine.
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH during the LDH-coupled reduction of the α-keto acid product.
-
Calculate the initial velocity of the reaction from the linear phase of the absorbance change.
-
To determine the Kᵢ value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or non-linear regression).
Protocol 2: Measurement of CSE-dependent H₂S Production (Lead Sulfide Assay)
This method quantifies the H₂S produced from the CSE-catalyzed reaction with L-cysteine.
Materials:
-
Purified human CSE
-
L-cysteine (substrate)
-
This compound (inhibitor)
-
HEPES buffer (pH 7.4)
-
Pyridoxal-5'-phosphate (PLP)
-
Lead acetate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing HEPES buffer, PLP, and lead acetate.
-
Add a defined amount of purified human CSE to each well.
-
Introduce a range of concentrations of this compound to the wells to assess its inhibitory effect.
-
Start the reaction by adding L-cysteine as the substrate.
-
Monitor the increase in absorbance at 390 nm over time. The formation of lead sulfide (PbS), a black precipitate, is directly proportional to the amount of H₂S produced.
-
Determine the rate of H₂S production from the initial linear portion of the absorbance curve.
-
Calculate the Kᵢ value by measuring the reaction rates at different substrate and inhibitor concentrations and fitting the data to a competitive inhibition model.
Protocol 3: Confirmation of Reversible Inhibition (Jump-Dilution Experiment)
This experiment is designed to differentiate between reversible and irreversible inhibitors.
Materials:
-
Purified human CSE
-
This compound (inhibitor)
-
Assay components from Protocol 1 or 2.
Procedure:
-
Pre-incubation: Incubate a concentrated solution of CSE with a saturating concentration of the inhibitor (e.g., 10-fold the IC₅₀) for a sufficient time to allow for binding.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a pre-warmed assay mixture containing the substrate and all other necessary components. This dilution should reduce the inhibitor concentration to a level significantly below its Kᵢ.
-
Activity Measurement: Immediately monitor the enzyme activity over time as described in Protocol 1 or 2.
-
Data Analysis:
-
Reversible Inhibition: If the inhibitor is reversible, a time-dependent recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme.
-
Irreversible Inhibition: If the inhibitor is irreversible, no significant recovery of enzyme activity will be observed upon dilution.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reversible inhibition mechanism and the experimental workflows.
Caption: Reversible competitive inhibition of CSE by CPC.
Caption: General workflow for CSE inhibition assay.
Caption: Workflow of the jump-dilution experiment.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of S-(3-Carboxypropyl)-L-cysteine and Related Cysteine Derivatives in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-(3-Carboxypropyl)-L-cysteine has been identified as a potent and selective inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the transsulfuration pathway and hydrogen sulfide (H₂S) production.[1][2][3][4][5] In contrast to SCPC's specific enzymatic target, its structural analogs, S-allyl-L-cysteine and S-allylmercaptocysteine, derived from garlic, have demonstrated anti-cancer properties in various cancer cell lines through the induction of apoptosis and cell cycle arrest. This guide details the distinct mechanisms of action of these compounds and provides relevant experimental protocols for their investigation.
Data Presentation: Comparative Biological Activities
The following table summarizes the known biological activities of SCPC and its analogs. It is important to note the absence of IC50 values for SCPC, reflecting its currently understood role as a specific enzyme inhibitor rather than a broad cytotoxic agent.
| Compound | Alternative Names | Primary Biological Target/Effect | Reported IC50/Ki Values | Cell Lines/System Studied |
| This compound | SCPC, CPC | Selective inhibitor of cystathionine γ-lyase (CSE) | Ki: 50 ± 3 µM (for γ-elimination of cystathionine) Ki: 180 ± 15 µM (for H₂S synthesis from cysteine)[2][3] | Human CSE in vitro, Cultured cells (for transsulfuration flux)[2][3] |
| S-allyl-L-cysteine | SAC | Induction of apoptosis and cell cycle arrest | IC50: 20 mM (in SJ-N-KP and IMR5 neuroblastoma cells)[6] | Bladder cancer cells (T24, T24R2), Neuroblastoma cells (SJ-N-KP, IMR5)[6][7][8] |
| S-allylmercaptocysteine | SAMC | Induction of apoptosis and cell cycle arrest | Not specified in the provided results. | Human gastric cancer (SNU-1), Breast cancer (MCF-7, MDA-MB-231)[9][10] |
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of the Transsulfuration Pathway
SCPC selectively inhibits cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway that converts cystathionine to cysteine and is also involved in the production of the signaling molecule hydrogen sulfide (H₂S).[1][2][3][4][5] This inhibition is reversible and specific, as SCPC does not affect other enzymes in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST).[1][2][3] In cultured cells, SCPC has been shown to inhibit transsulfuration flux by 80-90%.[2][3]
References
- 1. This compound | 30845-11-5 [chemicalbook.com]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor mechanisms of S-allyl mercaptocysteine for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
S-(3-Carboxypropyl)-L-cysteine: A Selective Inhibitor of Cystathionine γ-lyase, Not Mercaptopyruvate Sulfurtransferase
A critical review of current research indicates that S-(3-Carboxypropyl)-L-cysteine (CPC) does not inhibit mercaptopyruvate sulfurtransferase (MST) activity. Instead, scientific literature identifies CPC as a selective inhibitor of cystathionine γ-lyase (CSE), another key enzyme in the hydrogen sulfide (H₂S) biosynthesis pathway. This guide clarifies this distinction and provides a comparative analysis of CPC's effect on CSE against established inhibitors of MST.
Recent studies have demonstrated that this compound specifically targets and inhibits CSE, while sparing other enzymes involved in H₂S biogenesis, including mercaptopyruvate sulfurtransferase (MST) and cystathionine β-synthase (CBS)[1][2][3]. This finding is crucial for researchers investigating the distinct roles of these enzymes in cellular signaling and disease pathology.
This guide will provide a comparative overview of CPC's inhibitory profile against that of several known MST inhibitors, present detailed experimental protocols for assaying MST activity, and visualize the relevant biochemical pathways and experimental workflows.
Comparative Analysis of Inhibitor Potency
The following table summarizes the inhibitory activity of this compound against CSE and compares it with the potency of various inhibitors against MST. This data highlights the distinct pharmacological profiles of these compounds.
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| This compound (CPC) | Cystathionine γ-lyase (CSE) | Kᵢ = 50 ± 3 µM (for γ-elimination of cystathionine) Kᵢ = 180 ± 15 µM (for H₂S synthesis from cysteine) | [1][2][3] |
| Compound 1 (Aromatic ring-carbonyl-S-pyrimidone structure) | Mercaptopyruvate Sulfurtransferase (MST) | IC₅₀ = 2-7 µM | [4] |
| Compound 3 (HMPSNE) | Mercaptopyruvate Sulfurtransferase (MST) | IC₅₀ = 2-7 µM (highly selective for MST) | [4] |
| DPHE | Mercaptopyruvate Sulfurtransferase (MST) | IC₅₀ ~ 8 µM | [5] |
| Methylophiopogonanone A | Mercaptopyruvate Sulfurtransferase (MST) | IC₅₀ = 5.83 ± 0.69 µM | [6] |
| L-asarinin | Mercaptopyruvate Sulfurtransferase (MST) | IC₅₀ = 19.11 ± 3.37 µM | [6] |
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the enzymatic production of hydrogen sulfide (H₂S) through the pathways involving cystathionine γ-lyase (CSE) and mercaptopyruvate sulfurtransferase (MST), indicating the specific points of inhibition for this compound and various MST inhibitors.
Caption: H₂S biosynthesis pathways and points of inhibition.
Experimental Protocols
Mercaptopyruvate Sulfurtransferase (MST) Activity Assay
This protocol is based on the detection of H₂S produced from the substrate 3-mercaptopyruvate (3-MP).
Materials:
-
Recombinant 3-Mercaptopyruvate Sulfurtransferase (MST)
-
3-Mercaptopyruvate (3-MP) sodium salt
-
Dithiothreitol (DTT)
-
H₂S-selective fluorescent probe (e.g., HSip-1) or gas chromatography setup
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Test inhibitors (dissolved in a suitable solvent like DMSO)
-
384-well plates (for high-throughput screening) or appropriate reaction vessels
Procedure:
-
Reaction Mixture Preparation: In each well of a 384-well plate, prepare a reaction mixture containing the assay buffer, a specified concentration of recombinant MST enzyme, and the H₂S-selective fluorescent probe.
-
Inhibitor Addition: Add the test compounds (e.g., this compound or known MST inhibitors) to the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known MST inhibitor).
-
Pre-incubation: Incubate the enzyme with the inhibitors for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, 3-mercaptopyruvate (3-MP) and a sulfur acceptor like dithiothreitol (DTT).
-
Signal Detection: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen probe. The rate of fluorescence increase is proportional to the MST activity. For gas chromatography, the headspace of the reaction vessel is analyzed for H₂S concentration.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for the high-throughput screening and validation of enzyme inhibitors.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis | Semantic Scholar [semanticscholar.org]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of 3-mercaptopyruvate sulfurtransferase (3-MST) inhibitors on contractile responses in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cellular Uptake and Efficacy of CPP-Conjugated PMOs versus Unconjugated PMOs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and therapeutic efficacy of phosphorodiamidate morpholino oligomers (PMOs) when delivered as a conjugate with a cell-penetrating peptide (CPP-PMO) versus their unconjugated, or "naked," form. The information herein is supported by experimental data from peer-reviewed studies to assist researchers in selecting the optimal strategy for antisense oligonucleotide delivery.
Executive Summary
Phosphorodiamidate morpholino oligomers (PMOs) are synthetic, charge-neutral antisense oligonucleotides with significant therapeutic potential for diseases amenable to splice-switching, such as Duchenne muscular dystrophy (DMD) and spinal muscular atrophy (SMA). A primary obstacle to their clinical utility, however, is their poor cellular uptake.[1][2] Experimental evidence overwhelmingly demonstrates that covalent conjugation of PMOs to cell-penetrating peptides (CPPs) dramatically enhances their delivery into cells and subsequent biological activity.[3][4] CPPs, particularly arginine-rich peptides, facilitate the transport of PMOs across the cell membrane, leading to significantly higher intracellular concentrations and improved therapeutic outcomes compared to unconjugated PMOs.[4] While unconjugated PMOs can be taken up by some cells through a specific, saturable, and energy-dependent mechanism, this process is often inefficient, especially in many cancer cell lines.[2] In contrast, CPP-PMO conjugates primarily utilize endocytosis for cellular entry, a mechanism that, while efficient for initial uptake, necessitates subsequent escape from endosomal vesicles to reach their nuclear and cytosolic targets.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from studies directly comparing the cellular uptake and efficacy of unconjugated PMOs and CPP-PMOs.
Table 1: Cellular Uptake Comparison
This table presents data on the relative cellular uptake of fluorescently-labeled PMOs, with and without CPP conjugation, as measured by flow cytometry. Higher mean fluorescence indicates greater intracellular accumulation.
| Conjugate | Cell Line | Concentration (µM) | Mean Fluorescence (Arbitrary Units) | Fold Increase (vs. Unconjugated PMO) | Reference |
| Unconjugated PMO | HeLa (pLuc705) | 2 | ~20 | - | [4] |
| R9-PMO | HeLa (pLuc705) | 2 | 662 | ~33 | [4] |
| (RXR)4-PMO | HeLa (pLuc705) | 2 | ~150 | ~7.5 | [4] |
Data are approximated from graphical representations in the cited literature.
Table 2: Efficacy Comparison (In Vivo Exon Skipping)
This table compares the in vivo efficacy of unconjugated PMO and CPP-PMO in inducing exon skipping in the mdx mouse model of Duchenne muscular dystrophy. Efficacy is measured as the percentage of dystrophin transcripts with the targeted exon skipped.
| Treatment | Dose (mg/kg) | Tissue | Exon 23 Skipping (%) | Reference |
| Unconjugated M23D PMO | 30 | Quadriceps | <1% (barely detectable) | [6] |
| FORCE-M23D (TfR1-targeted CPP-PMO) | 10 | Quadriceps | ~24% | [6] |
| FORCE-M23D (TfR1-targeted CPP-PMO) | 30 | Quadriceps | ~44% | [6] |
| Unconjugated PMO | 12.5 | Heart | Not Reported (low) | [7] |
| Pip6a-PMO | 12.5 | Heart | ~18% (up to 34%) | [7] |
| Unconjugated PMO | - | - | Very low (~1% in patients) | [8] |
| Pip9b2-PMO | 3 | Tibialis Anterior | ~1.2% | [8] |
| Pip9b2-PMO | 6 | Tibialis Anterior | ~11.8% | [8] |
| Pip9b2-PMO | 12 | Tibialis Anterior | ~38.0% | [8] |
Experimental Protocols
Cellular Uptake Assay via Flow Cytometry
This protocol is used to quantify the intracellular accumulation of fluorescently labeled PMOs.
Objective: To measure and compare the cellular uptake of unconjugated PMO and CPP-PMO conjugates.
Materials:
-
HeLa cells (or other suitable cell line)
-
Culture medium (e.g., Opti-MEM)
-
Fetal Bovine Serum (FBS)
-
Carboxyfluorescein-labeled unconjugated PMO (PMO-F)
-
Carboxyfluorescein-labeled CPP-PMO conjugate (CPP-PMO-F)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium (e.g., OptiMEM, with or without serum as per experimental design). Add the PMO-F and CPP-PMO-F conjugates to the wells at the desired final concentration (e.g., 2 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Harvesting: After incubation, wash the cells twice with PBS to remove extracellular conjugates.
-
Detachment: Add Trypsin-EDTA to detach the cells from the plate. This step also helps remove membrane-bound conjugates that have not been internalized.[4]
-
Washing: Transfer the cell suspension to a microfuge tube and centrifuge at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold Flow Cytometry Staining Buffer. Repeat the wash step.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 500 µL).
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC for carboxyfluorescein). Gate on viable, single cells and record the mean fluorescence intensity (MFI) for each sample.[1]
In Vitro Splice-Switching Efficacy Assay
This protocol assesses the ability of PMOs to correct a splicing defect in a reporter gene system.
Objective: To measure the biological efficacy of unconjugated PMO and CPP-PMO conjugates by quantifying their ability to induce splice-switching.
Materials:
-
HeLa pLuc705 cells (stably transfected with a luciferase gene interrupted by an aberrant β-globin intron)
-
Culture medium
-
Unconjugated PMO and CPP-PMO conjugates (sequence targeted to the aberrant splice site)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for RT-PCR (Reverse Transcriptase, primers, dNTPs, Taq polymerase)
-
Agarose gel or capillary electrophoresis system for PCR product analysis
-
Densitometry software
Procedure:
-
Cell Culture and Treatment: Culture and treat HeLa pLuc705 cells with unconjugated PMO and CPP-PMO conjugates at various concentrations as described in the cellular uptake protocol.
-
RNA Extraction: After the incubation period (e.g., 24 hours), lyse the cells and extract total RNA according to the manufacturer's protocol for the chosen RNA extraction reagent.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase and appropriate primers (e.g., oligo(dT) or gene-specific primers).
-
Polymerase Chain Reaction (PCR): Amplify the cDNA corresponding to the luciferase transcript using primers that flank the mutated intron. The PCR reaction will generate different sized products for the unspliced and correctly spliced transcripts.
-
Analysis of Splicing Products: Separate the PCR products using agarose gel electrophoresis or capillary electrophoresis. The correctly spliced transcript will produce a smaller band than the unspliced transcript.
-
Quantification: Quantify the intensity of the bands corresponding to the spliced and unspliced products using densitometry software. Calculate the percentage of splice correction as: (Intensity of Spliced Band / (Intensity of Spliced Band + Intensity of Unspliced Band)) * 100.[6][8]
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for comparing PMO uptake and the cellular mechanisms involved.
Caption: Workflow for Quantitative Cellular Uptake Assay.
Caption: Cellular Uptake and Trafficking Pathways.
References
- 1. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating d-Peptides Retain Antisense Morpholino Oligomer Delivery Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Breaking in and busting out: Cell-penetrating peptides and the endosomal escape problem - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced exon skipping and prolonged dystrophin restoration achieved by TfR1-targeted delivery of antisense oligonucleotide using FORCE conjugation in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide-conjugated phosphodiamidate oligomer-mediated exon skipping has benefits for cardiac function in mdx and Cmah-/-mdx mouse models of Duchenne muscular dystrophy | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of S-(3-Carboxypropyl)-L-cysteine: A Guide for Laboratory Professionals
For immediate release: This document provides essential procedural guidance for the safe handling and disposal of S-(3-Carboxypropyl)-L-cysteine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While specific hazard information for this compound is not fully detailed, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Handling:
-
Avoid generating dust.
-
Ensure adequate ventilation in the handling area.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Waste Characterization and Regulatory Compliance
It is the responsibility of the waste generator to properly characterize all waste materials in accordance with local, state, and federal regulations. This compound is classified under the German water hazard class (WGK) 3, indicating it is highly hazardous to water. Therefore, it must not be disposed of in the sanitary sewer system.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 30845-11-5 | |
| Molecular Formula | C7H13NO4S | |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is to use a licensed professional waste disposal service.
1. Waste Segregation:
- Solid Waste:
- Collect unadulterated solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
- Contaminated disposables such as weighing paper, gloves, and wipes should be placed in a designated solid chemical waste container.
- Liquid Waste:
- Collect any solutions containing this compound in a designated, leak-proof, and clearly labeled liquid chemical waste container.
- Do not mix with other incompatible waste streams.
2. Container Management:
- All waste containers must be in good condition and compatible with the chemical.
- Label all containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.
- Keep containers securely sealed at all times, except when adding waste.
3. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wear appropriate PPE, including respiratory protection if dust is generated.
- For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
- Provide the waste disposal service with a complete and accurate description of the waste.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling S-(3-Carboxypropyl)-L-cysteine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for handling S-(3-Carboxypropyl)-L-cysteine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. The following procedural steps are based on the safety data sheets of structurally similar compounds, providing a strong safety framework in the absence of a specific SDS for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment.
Eye and Face Protection:
-
Wear chemical safety goggles or glasses that conform to approved standards.
Skin Protection:
-
Hand Protection: Chemical-resistant, impervious gloves should be worn.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider additional protective clothing.
Respiratory Protection:
-
Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary. However, if dust is generated, a NIOSH-approved respirator is recommended.
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or aerosols.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Specific storage temperature recommendations for this compound and related compounds are detailed in the table below.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and storage information.
| Parameter | Value | Source |
| Storage Temperature | Refrigerator (2-8°C) for long-term storage | Clearsynth Product Information |
| -10 to -25°C | Sigma-Aldrich Product Information[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Dispose of this material through a licensed professional waste disposal service.[2]
-
Do not allow the chemical to enter drains.
-
Follow all federal, state, and local environmental regulations for chemical disposal.[2]
Experimental Workflow
The following diagram illustrates the recommended workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
